molecular formula C12H19NO3 B2670986 Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate CAS No. 275387-83-2

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2670986
CAS No.: 275387-83-2
M. Wt: 225.288
InChI Key: SHEYWYIIXFHSNB-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.288. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEYWYIIXFHSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275387-83-2
Record name tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate
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Foundational & Exploratory

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: A Technical Guide to its Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable pharmacokinetic properties and synthetic versatility.[1] Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate emerges as a particularly valuable building block, integrating this privileged heterocyclic core with two orthogonal, highly functional handles: a terminal alkyne and a Boc-protected secondary amine. This strategic combination makes it an exemplary reagent for constructing complex molecular architectures, particularly as a linker in targeted protein degraders and other sophisticated therapeutic agents.[2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in its effective utilization.

Molecular Identity and Physicochemical Properties

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a white to off-white solid at room temperature. Its structure is characterized by a piperidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, with both an ethynyl and a hydroxyl group at the C4 position.

Identifier Value
CAS Number 275387-83-2[2][3]
Molecular Formula C₁₂H₁₉NO₃[2][3]
Molecular Weight 225.28 g/mol [2][3]
Common Synonyms 1-Boc-4-ethynyl-4-hydroxypiperidine; N-Boc-4-ethynyl-4-hydroxypiperidine
Predicted Physicochemical Data

The following table summarizes key computed properties that influence the molecule's behavior in both reaction and biological systems.

Property Predicted Value Significance
XLogP3 ~1.0–1.5Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents and potential for membrane permeability.
Hydrogen Bond Donors 1 (from -OH)Can participate in hydrogen bonding, influencing solubility and intermolecular interactions.
Hydrogen Bond Acceptors 3 (from -OH, C=O)Acts as a hydrogen bond acceptor, affecting solubility and binding characteristics.
Rotatable Bond Count 2The relatively low number of rotatable bonds imparts a degree of conformational rigidity, which is often desirable in drug design.

Stability and Storage: The compound should be stored in a well-ventilated, dry, and cool place, with the container kept tightly closed.[3][4] It is stable under standard room temperature conditions.[2]

Synthesis and Purification

The most direct and industrially scalable synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves the nucleophilic addition of an acetylide to a ketone precursor.

Causality of the Synthetic Approach

The choice of N-Boc-4-piperidone as the starting material is strategic.[5] The Boc group provides robust protection for the piperidine nitrogen, preventing it from interfering with the organometallic reagent, yet it can be readily removed under acidic conditions for subsequent functionalization. The ketone at C4 is an ideal electrophile for the addition of a carbon nucleophile like an acetylide. Using an organometallic acetylide source, such as ethynylmagnesium bromide or lithium acetylide, is a classic and highly efficient method for forming the carbon-carbon bond and generating the tertiary alcohol in a single, high-yielding step.

Synthetic Workflow Diagram

G start N-Boc-4-piperidone product Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate start->product Nucleophilic Addition reagent Ethynylmagnesium bromide or Lithium Acetylide in THF reagent->product

Caption: Synthesis of the title compound via nucleophilic addition.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology based on established chemical principles.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures.

Technique Expected Chemical Shift / Frequency Assignment
¹H NMR δ ~ 1.45 ppm (s, 9H)δ ~ 1.6-2.0 ppm (m, 4H)δ ~ 2.5 ppm (s, 1H)δ ~ 3.1-3.9 ppm (m, 4H)δ ~ 2.0-3.0 ppm (br s, 1H)Protons of the tert-butyl groupAxial and equatorial protons at C3/C5Terminal alkyne proton (-C≡CH )Axial and equatorial protons at C2/C6Hydroxyl proton (-OH )
¹³C NMR δ ~ 28.5 ppmδ ~ 38.0 ppmδ ~ 41.0 ppmδ ~ 68.0 ppmδ ~ 73.0 ppmδ ~ 80.0 ppmδ ~ 86.0 ppmδ ~ 154.8 ppm(CH₃)₃C C 3 and C 5 piperidine carbonsC 2 and C 6 piperidine carbonsQuaternary C 4 piperidine carbonC ≡CHC (CH₃)₃-C ≡CHCarbamate C =O
IR Spectroscopy ~3400 cm⁻¹ (broad)~3300 cm⁻¹ (sharp)~2970 cm⁻¹~2110 cm⁻¹ (weak)~1680 cm⁻¹ (strong)O-H stretch (hydroxyl)≡C-H stretch (alkyne)sp³ C-H stretchC≡C stretch (alkyne)C=O stretch (carbamate)

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.

A. The Terminal Alkyne: Sonogashira Coupling

The terminal alkyne is a premier functional group for carbon-carbon bond formation, most notably via the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling with aryl or vinyl halides is a cornerstone of pharmaceutical synthesis, enabling the creation of rigid, linear connections within a molecule.[6][7]

Rationale for Use: In drug discovery, establishing a robust connection between two molecular fragments is often necessary. The Sonogashira coupling provides a reliable method to link the piperidine core to an aromatic or heteroaromatic system, a common strategy in the synthesis of kinase inhibitors, GPCR ligands, and linkers for PROTACs. The resulting arylalkyne motif is both structurally rigid and metabolically stable.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)L₂-X] Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [Ar-Pd(II)L₂-C≡CR] Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkyne->Product Alkyne R-C≡C-H Cu_alkyne Cu(I)-C≡CR Alkyne->Cu_alkyne Base, Cu(I)X Cu_alkyne->Pd_complex

Caption: Simplified mechanism of the Sonogashira coupling reaction.[8]

  • Reaction Setup: To an oven-dried Schlenk flask, add Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.1 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent, such as THF or DMF, followed by a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as required. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.

B. The Boc-Protected Amine: Deprotection and Functionalization

The Boc group can be cleanly removed under acidic conditions to unmask the piperidine nitrogen, which can then be elaborated.

G start Boc-Protected Piperidine deprotected Free Piperidine (Secondary Amine) start->deprotected Deprotection acylated N-Acylated Piperidine deprotected->acylated Acylation reagent1 TFA or HCl in Dioxane reagent1->deprotected reagent2 Acyl Chloride, Base reagent2->acylated

Caption: Workflow for Boc deprotection and subsequent N-acylation.

  • Reaction Setup: Dissolve the Boc-protected piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane.

  • Reaction Monitoring: Stir the solution at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is typically the corresponding salt (e.g., TFA or HCl salt), which can often be used in the next step without further purification after neutralization with a suitable base.

Applications in Drug Discovery

The unique trifunctional nature of this building block makes it highly sought after.

  • Linker Technology: It is explicitly categorized as a "Protein Degrader Building Block".[2] In Proteolysis-Targeting Chimeras (PROTACs), a linker connects a protein-binding "warhead" to an E3 ligase-recruiting moiety. The piperidine core of this molecule provides a soluble, non-labile scaffold, while the alkyne and the deprotected amine serve as orthogonal handles to attach the two active ends of the PROTAC.

  • Scaffold Decoration: In traditional drug discovery, the deprotected piperidine nitrogen can be functionalized to explore structure-activity relationships, while the alkyne can be coupled to introduce diverse aryl groups that can interact with specific pockets in a target protein.[9]

Safety and Handling

Proper handling is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) and data for structurally related compounds.[3][4][10]

Hazard Class Statement
Acute Toxicity, Oral H302: Harmful if swallowed[11]
Skin Irritation H315: Causes skin irritation[10][11]
Eye Irritation H319: Causes serious eye irritation[10][11]
STOT - Single Exposure H335: May cause respiratory irritation[10][11]
Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash hands and exposed skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

References

  • tert-Butyl 4-ethynylpiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%. CP Lab Safety. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. (2016). [Link]

  • tert-butyl 4-hydroxypiperidin-1-carboxylate Information. PharmaCompass.com. [Link]

  • tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. (2024). [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. (2016). [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, NIH. (2024). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. NIH National Library of Medicine. (2018). [Link]

  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, a detailed and validated synthesis protocol with mechanistic rationale, and its strategic applications in modern medicinal chemistry.

Core Chemical Identity and Structure

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core. Its structure is distinguished by three key features: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, and both a hydroxyl (-OH) and an ethynyl (-C≡CH) group at the 4-position. This unique combination of a stable, protected scaffold and two versatile, orthogonal functional groups makes it a highly valuable intermediate in the synthesis of complex molecular architectures.

The Boc group is essential as it deactivates the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during synthesis. The tertiary alcohol and the terminal alkyne at the C4 position serve as critical handles for subsequent chemical modifications, allowing for the strategic elaboration of the molecule.

IUPAC Name and Key Identifiers
  • IUPAC Name: tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

A summary of its key chemical properties is presented in the table below.

PropertyValueReference
CAS Number 275387-83-2[1]
Molecular Formula C₁₂H₁₉NO₃[1]
Molecular Weight 225.288 g/mol [1]
Chemical Structure Visualization

The connectivity of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is illustrated below.

Structure of the title compound.

Synthesis Protocol: Ethynylation of N-Boc-4-piperidone

The most direct and reliable synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves the nucleophilic addition of an acetylide anion to the commercially available precursor, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone).[2][3] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Causality Behind Experimental Choices
  • Reagent Selection: Ethynylmagnesium bromide or lithium acetylide are chosen as the acetylide source. These organometallic reagents are potent nucleophiles capable of attacking the electrophilic carbonyl carbon of the ketone.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, meaning it will not quench the highly basic organometallic reagent, and it effectively solvates the magnesium or lithium cations.

  • Temperature Control: The reaction is initiated at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic nature of the addition. This prevents side reactions and ensures a clean, high-yielding transformation.

  • Aqueous Workup: The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This step serves to protonate the intermediate magnesium or lithium alkoxide to form the desired tertiary alcohol and to neutralize any remaining acetylide reagent.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add ethynylmagnesium bromide (typically 0.5 M in THF, 1.2 eq) to the stirred solution of the ketone via a syringe or dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic transformation from the starting ketone to the final product.

SynthesisWorkflow Start tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) Reagent 1) Ethynylmagnesium Bromide in THF, 0 °C 2) aq. NH₄Cl Workup Start->Reagent Product tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate Reagent->Product Nucleophilic Addition

Synthesis of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate lies in its role as a versatile synthetic intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other therapeutic areas.[4] This specific building block offers two distinct points for chemical diversification.

A Versatile Building Block for Complex Molecules

This compound is classified as a Protein Degrader Building Block , highlighting its utility in the construction of novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that typically consist of two ligands connected by a linker. This building block can be incorporated into the linker or serve as a scaffold to attach one of the ligands.

  • The Ethynyl Group: This terminal alkyne is a powerful functional group for coupling reactions. It readily participates in:

    • Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For reliably linking the molecule to an azide-functionalized partner.

    • Sonogashira Coupling: To form new carbon-carbon bonds with aryl or vinyl halides.

  • The Hydroxyl Group: The tertiary alcohol can be used for:

    • Etherification: To form ether linkages.

    • Esterification: To form ester bonds, often used in prodrug strategies.

Logical Role in Molecular Assembly

The diagram below illustrates the strategic role of this compound as a modular building block in drug discovery. The core scaffold provides a rigid and well-defined geometry, while the functional "arms" (ethynyl and hydroxyl groups) can be independently modified to connect to other molecular fragments, enabling the rapid synthesis of compound libraries for screening.

ApplicationLogic Core tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate Ethynyl Group (-C≡CH) Hydroxyl Group (-OH) Reaction1 Click Chemistry Core:f1->Reaction1 Reaction2 Etherification Core:f2->Reaction2 FragmentA Molecular Fragment A (e.g., Azide-containing ligand) FragmentA->Reaction1 FragmentB Molecular Fragment B (e.g., Alkyl halide) FragmentB->Reaction2 FinalMolecule Complex Target Molecule (e.g., PROTAC) Reaction1->FinalMolecule Reaction2->FinalMolecule

Role as a modular building block.

References

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • PharmaCompass. tert-butyl 4-hydroxypiperidin-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate. Available from: [Link]

  • ChemBK. tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • FDA Global Substance Registration System. TERT-BUTYL 4-HYDROXYLPIPERIDINE-1-CARBOXYLATE. Available from: [Link]

  • CP Lab Safety. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%, 1 gram. Available from: [Link]

  • Pharmarecipereview. Key Applications of Ethyl 4-Hydroxypiperidine-1-carboxylate in Pharma. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (CAS 275387-83-2): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the demand for versatile and functionalized building blocks is paramount for the efficient construction of novel therapeutic agents. One such molecule that has garnered significant attention is tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate , registered under CAS number 275387-83-2. This compound uniquely combines a piperidine scaffold, a common motif in many bioactive molecules, with a terminal alkyne and a hydroxyl group. This trifecta of functionalities makes it an exceptionally valuable intermediate in drug discovery, particularly in the realms of "click chemistry" for the synthesis of 1,2,3-triazole derivatives and as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its practical utility in the development of new therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The key properties of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate are summarized below:

PropertyValue
CAS Number 275387-83-2
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [2]
IUPAC Name tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate[1]
Synonyms N-Boc-4-ethynyl-4-hydroxypiperidine
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate.

The structure of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which serves to modulate its reactivity and solubility. The quaternary carbon at the 4-position is substituted with both a hydroxyl group and a reactive terminal alkyne. This unique arrangement provides a strategic advantage in synthetic design, allowing for sequential or orthogonal functionalization.

Caption: 2D structure of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

Synthesis of the Core Moiety: A Step-by-Step Protocol

The synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a crucial first step for its subsequent application. A common and efficient method involves the ethynylation of a readily available piperidone precursor.

Experimental Protocol: Synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

  • Starting Material: N-Boc-4-piperidone.

  • Reagents: Ethynylmagnesium bromide solution (0.5 M in THF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure: a. To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add ethynylmagnesium bromide solution (1.2 eq) dropwise. b. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. e. The mixture is then extracted with ethyl acetate. f. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate as a white solid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Grignard reagent (ethynylmagnesium bromide) is highly reactive and sensitive to moisture and oxygen. An inert atmosphere prevents its decomposition and ensures a high-yielding reaction.

  • Low-Temperature Addition: The addition of the Grignard reagent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild quenching agent that effectively neutralizes the Grignard reagent without causing undesired side reactions that could occur with stronger acids.

Application in Drug Discovery: A Gateway to Bioactive Molecules

The synthetic utility of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is primarily centered around the reactivity of its terminal alkyne group, making it an ideal partner in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The Power of "Click Chemistry": Synthesis of 1,2,3-Triazoles

The CuAAC reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. This reaction allows for the facile and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling a terminal alkyne with an azide. The resulting triazole moiety is a valuable pharmacophore, often acting as a bioisostere for an amide bond and participating in various non-covalent interactions with biological targets.

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Alkyne R1-C≡CH Triazole 1,4-disubstituted 1,2,3-triazole Alkyne->Triazole Azide R2-N3 Azide->Triazole Cu(I) Cu(I) catalyst Cu(I)->Triazole

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: General Procedure for CuAAC Reaction

  • Reactants: tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) and an organic azide (1.0-1.2 eq).

  • Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 eq) and a reducing agent such as sodium ascorbate (0.1-0.2 eq) to generate the active Cu(I) species in situ. A ligand like tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) catalyst.

  • Solvent: A mixture of a polar organic solvent (e.g., tert-butanol, DMF, or DMSO) and water is commonly used.

  • Procedure: a. Dissolve tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate and the organic azide in the chosen solvent system. b. In a separate vial, prepare a solution of CuSO₄·5H₂O and sodium ascorbate in water. c. Add the catalyst solution to the solution of the reactants. d. Stir the reaction mixture at room temperature. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. g. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Application in Anti-Inflammatory Drug Discovery
A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.

The structural features of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate make it an attractive candidate for incorporation into PROTAC linkers. The alkyne group allows for the convenient attachment of one of the ligands via a CuAAC reaction, while the hydroxyl group and the piperidine ring provide points for further chemical modification and attachment of the other ligand. The piperidine scaffold can also impart favorable physicochemical properties to the PROTAC, such as improved solubility and cell permeability.

G Warhead Warhead (Target Protein Ligand) Linker Linker (incorporating 275387-83-2) Warhead->Linker Anchor Anchor (E3 Ligase Ligand) Linker->Anchor

Caption: The modular structure of a PROTAC.

The development of PROTACs using this building block would involve a multi-step synthesis where the piperidine core is first functionalized with the warhead and anchor ligands, often through amide bond formation or other coupling reactions, followed by the "click" reaction to complete the assembly. The biological evaluation of such PROTACs would involve assessing their ability to induce the degradation of the target protein in cell-based assays and their subsequent effects on cellular function.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[3] In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (CAS 275387-83-2) is a highly valuable and versatile building block in contemporary drug discovery. Its unique combination of a protected piperidine scaffold with a reactive terminal alkyne and a hydroxyl group provides medicinal chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. Its prominent role in "click chemistry" for the generation of bioactive 1,2,3-triazoles and its potential as a linker in the design of innovative PROTACs underscore its significance. As the fields of targeted protein degradation and efficient synthetic methodologies continue to evolve, the demand for well-designed, multi-functional building blocks like tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is expected to grow, paving the way for the discovery of the next generation of therapeutic agents.

References

  • PubChemLite. 275387-83-2 (C12H19NO3). Available from: [Link]

  • Appchem. Tert-Butyl 4-Ethynyl-4-Hydroxypiperidine-1-Carboxylate | 275387-83-2. Available from: [Link]

  • Google Patents. US11512067B2 - Compound having cyclic structure.
  • CP Lab Safety. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%, 1 gram. Available from: [Link]

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A Comprehensive Technical Guide to Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, provide a detailed and rationalized synthetic protocol, and discuss its critical applications in advanced drug discovery paradigms such as PROTACs and Click Chemistry.

Core Physicochemical & Structural Data

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a bifunctional molecule featuring a rigid piperidine scaffold. Its value in synthetic chemistry is derived from the orthogonal reactivity of its key functional groups: a Boc-protected amine, a tertiary alcohol, and a terminal alkyne.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₂H₁₉NO₃[1][2]
Molecular Weight 225.28 g/mol [1][2]
IUPAC Name tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate[1][2]
CAS Number 275387-83-2[1][2]
Appearance White to off-white solid/powder
Purity Typically ≥97%[1]
Structural Analysis

The molecule's architecture is central to its utility. The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it unreactive under nucleophilic or basic conditions, yet it can be cleanly deprotected using acid. The terminal alkyne and hydroxyl groups at the 4-position introduce key functionalities for molecular elaboration and conjugation.

G cluster_0 Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate C4 C OH OH C4->OH Ethynyl C≡CH C4->Ethynyl C3 CH₂ C4->C3 C5 CH₂ C4->C5 C2 CH₂ C3->C2 C6 CH₂ C5->C6 N1 N C2->N1 C6->N1 Boc Boc N1->Boc

Caption: 2D representation of the core chemical structure.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the nucleophilic addition of an acetylene anion to a protected piperidone precursor. This method is reliable and scalable for laboratory purposes.

Expertise & Rationale: The "Why" Behind the Protocol

The chosen synthetic route starts with the commercially available N-Boc-4-piperidone. The key transformation is a Grignard reaction using ethynylmagnesium bromide. This organometallic reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone.

  • Inert Atmosphere: Grignard reagents are highly reactive towards protic sources (like water) and oxygen. The entire reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents to prevent the reagent from being quenched, which would halt the reaction and drastically reduce the yield.

  • Aqueous Quench: The initial product of the Grignard addition is a magnesium alkoxide salt. A careful quench with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is performed. NH₄Cl is acidic enough to protonate the alkoxide to the desired hydroxyl group but not so acidic that it would risk cleaving the acid-labile Boc protecting group.

Step-by-Step Experimental Workflow

Materials:

  • N-Boc-4-piperidone

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: To the cooled solution, add ethynylmagnesium bromide (0.5 M in THF, ~1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Work-up and Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product as a pure white solid.

G cluster_workflow Synthetic Workflow start N-Boc-4-piperidone in Anhydrous THF reagent Ethynylmagnesium Bromide (0°C -> RT) start->reagent 1. Nucleophilic Addition quench Quench with sat. aq. NH₄Cl reagent->quench 2. Protonation extract Extract with Ethyl Acetate quench->extract 3. Isolation purify Column Chromatography extract->purify 4. Purification product Pure Product purify->product

Caption: A step-by-step workflow for the synthesis and purification.

Applications in Drug Discovery

This building block is particularly valuable due to its pre-installed functionalities, which are highly sought after in modern drug discovery campaigns.

  • PROTAC® Linker Scaffolds: PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase-binding ligand. The rigid piperidine core of this molecule serves as an excellent scaffold to control the spatial orientation and length of the linker, a critical factor for PROTAC efficacy.[3][4][5][6] The terminal alkyne provides a convenient handle for attaching one of the ligands.

  • Click Chemistry Hub: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[7] This allows for the efficient, high-yield covalent attachment of this building block to molecules bearing an azide group, facilitating the rapid synthesis of compound libraries, bioconjugates, or imaging probes.[7]

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a "fragment" in FBDD screens. Its rigid structure and hydrogen-bonding capabilities (from the hydroxyl group) can inform the design of more potent leads by identifying key interactions within a biological target's binding site.

G cluster_applications Key Application Areas building_block Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate protac PROTAC® Linker Scaffold building_block->protac Structural Rigidity click Click Chemistry (CuAAC) building_block->click Terminal Alkyne fbdd Fragment-Based Drug Discovery building_block->fbdd 3D Shape & H-Bonding

Caption: The primary applications of the title compound in drug discovery.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety. The following guidelines are based on available safety data sheets.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area. For weighing or transferring powder, a chemical fume hood is recommended to avoid inhalation.

  • Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Hazards: Classified as having potential for acute oral toxicity, skin irritation, and respiratory irritation.[2] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

  • PubChem Compound Summary for CID 15550481, tert-Butyl 4-ethynylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%. CP Lab Safety. [Link]

  • N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). [Link]

  • tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. [Link]

  • Supplementary information. Royal Society of Chemistry. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Tert Butyl 4 Allyl 4 Hydroxypiperidine 1 Carboxylate, 98. IndiaMART. [Link]

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate. Acmec Biochemical. [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. National Center for Biotechnology Information (PMC). [Link]

Sources

A-Z Guide to Synthesis of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: Starting Materials & Core Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a critical building block in modern medicinal chemistry. We will dissect the strategic selection of starting materials, focusing on the ubiquitous precursor, N-Boc-4-piperidone, and detail the core synthetic transformation: the nucleophilic addition of an acetylide anion. This document offers a comparative analysis of common ethynylation reagents and methodologies, complete with detailed, field-tested protocols, troubleshooting insights, and safety considerations designed for researchers and drug development professionals.

Introduction: The Significance of the 4-Ethynyl-4-hydroxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in FDA-approved drugs.[1] Its derivatives are central to the development of a vast range of therapeutics. The introduction of an ethynyl group at the 4-position creates a versatile handle for further chemical elaboration, particularly through click chemistry or Sonogashira coupling reactions, making tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate a highly sought-after intermediate. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled, selective reactions, making it an ideal "masked precursor" for complex synthetic pathways while minimizing side reactions.[1][2]

Retrosynthetic Analysis: Identifying the Core Starting Material

A logical retrosynthetic disconnection of the target molecule points directly to its principal components: a protected piperidone core and an ethynyl nucleophile. This analysis unequivocally identifies N-Boc-4-piperidone (also known as tert-butyl 4-oxopiperidine-1-carboxylate) as the ideal and most common starting material.[3] This commercially available ketone is the linchpin for the synthesis, serving as the electrophilic partner for the key C-C bond-forming reaction.[1][4]

Retrosynthesis cluster_SM TM Target Molecule tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate Disconnect C-C Disconnection (Ethynylation) TM->Disconnect SM Starting Materials Piperidone N-Boc-4-piperidone (Electrophile) Disconnect->Piperidone Alkyne Acetylide Source (Nucleophile) Disconnect->Alkyne

Caption: Retrosynthetic analysis of the target molecule.

N-Boc-4-piperidone is a valuable building block used in the synthesis of a wide array of pharmaceuticals, including ligands, bromodomain inhibitors, and as a key starting material in the synthesis of fentanyl and its analogues.[1][4] Its stability and reactivity make it the industry standard for this type of transformation.

The Core Transformation: Ethynylation of N-Boc-4-piperidone

The central reaction is the nucleophilic addition of an acetylide anion to the carbonyl carbon of N-Boc-4-piperidone.[5] This reaction converts the sp²-hybridized ketone into an sp³-hybridized tertiary alcohol, installing the desired ethynyl group. The choice of the acetylide source is critical and depends on factors such as scale, safety, cost, and desired workup conditions.

Causality of Reagent Selection: A Comparative Overview

Several methods exist to generate the necessary acetylide nucleophile. The choice is not arbitrary and carries significant implications for the reaction's success.

Reagent/MethodNucleophile SourceTypical Base/SolventKey AdvantagesKey Disadvantages
Lithium Acetylide Acetylene Gasn-BuLi in THF/HexanesCost-effective for large scale; high reactivity.Requires handling of flammable acetylene gas and pyrophoric n-BuLi; formation of insoluble dilithium acetylide can be an issue.[6]
Ethynylmagnesium Halide Acetylene GasEthylmagnesium Bromide/Chloride in THFGood reactivity; Grignard reagents are common lab reagents.Requires handling of acetylene gas; can be prone to disproportionation if not handled correctly.[7][8]
Trimethylsilylacetylene (TMSA) TMSAn-BuLi or other strong base in THFLiquid, easy to handle; avoids acetylene gas; TMS group can act as a protecting group.[9][10]Higher cost; requires a subsequent deprotection step (e.g., with TBAF or K₂CO₃/MeOH).[9][11]

Expert Insight: For laboratory-scale synthesis where convenience and safety are paramount, the Trimethylsilylacetylene (TMSA) route is often preferred. It bypasses the need for handling gaseous acetylene and the associated risks. For large-scale industrial processes, direct use of acetylene to form lithium acetylide or a Grignard reagent is often more economical.[5][6]

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems. Adherence to anhydrous and inert atmosphere conditions is critical for success, as organometallic reagents are highly sensitive to moisture and oxygen.

Protocol 1: Synthesis via Trimethylsilylacetylene (TMSA) Addition

This two-step method involves the initial addition of lithiated TMSA followed by deprotection of the silyl group.

Workflow1 cluster_step1 Step 1: TMS-Alkyne Addition cluster_step2 Step 2: Deprotection A1 Dissolve TMSA in anhydrous THF at -78°C B1 Add n-BuLi dropwise (forms lithium trimethylsilylacetylide) A1->B1 C1 Stir for 30-60 min at -78°C B1->C1 D1 Add solution of N-Boc-4-piperidone in anhydrous THF C1->D1 E1 Stir for 2-4 hours, allowing to warm to RT D1->E1 F1 Quench with sat. aq. NH₄Cl E1->F1 G1 Extract, dry, and concentrate to yield TMS-protected product F1->G1 A2 Dissolve TMS-protected alcohol in THF or MeOH G1->A2 Proceed with crude or purified intermediate B2 Add deprotecting agent (e.g., TBAF or K₂CO₃) A2->B2 C2 Stir at RT until TLC shows complete conversion B2->C2 D2 Workup and purify (e.g., column chromatography) C2->D2

Sources

The Alkyne-Functionalized Piperidine Scaffold: A Technical Guide to Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast array of clinically successful drugs.[1][2] This technical guide delves into the strategic importance and practical application of a highly versatile derivative, Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate . We will explore its synthesis, unique structural attributes, and its pivotal role as a molecular linchpin in the construction of complex, biologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic and discovery pipelines.

Introduction: The Strategic Value of the 4-Ethynyl-4-hydroxypiperidine Moiety

The inherent value of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate lies in the convergence of three key structural features, each conferring distinct advantages in drug design:

  • The Piperidine Core: A saturated heterocycle that enhances metabolic stability, modulates lipophilicity, and provides a three-dimensional scaffold for precise substituent orientation. The introduction of chirality, as is inherent in this substituted piperidine, can significantly improve biological activity and selectivity.[1][3]

  • The Tertiary Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target. It also provides a reactive handle for further chemical modification.

  • The Terminal Alkyne: A highly versatile functional group that serves as a gateway to a multitude of powerful coupling reactions, most notably the Nobel Prize-winning "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition or CuAAC) and the Sonogashira coupling.[1][4][5] These reactions are lauded for their high yields, mild conditions, and exceptional functional group tolerance, making them ideal for late-stage diversification of drug candidates.[4][5]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust and easily removable protecting group for the piperidine nitrogen, allowing for selective reactions at other sites of the molecule.

This strategic combination of features makes tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate a powerful building block for generating libraries of diverse compounds and for the targeted synthesis of complex molecular architectures.

Synthesis and Characterization

The synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a straightforward process that begins with the commercially available N-Boc-4-piperidone. The key transformation is the nucleophilic addition of an acetylide to the ketone.

Synthetic Protocol: Ethynylation of N-Boc-4-piperidone

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • N-Boc-4-piperidone

  • Trimethylsilylacetylene (TMSA)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Preparation of Lithium Trimethylsilylacetylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add trimethylsilylacetylene, followed by the slow, dropwise addition of n-butyllithium, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Addition of N-Boc-4-piperidone: Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the lithium trimethylsilylacetylide solution at -78 °C.

  • Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C and allow the mixture to warm to room temperature.

  • Workup and Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

  • Deprotection of the Trimethylsilyl Group: Dissolve the crude intermediate in methanol and add potassium carbonate. Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Final Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

Characterization Data (Predicted)
Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-2.0 ppm and ~3.0-4.0 ppm), the hydroxyl proton (broad singlet, variable ppm), and the acetylenic proton (singlet, ~2.5 ppm).
¹³C NMR Resonances for the tert-butyl group (~28 ppm and ~80 ppm for the quaternary carbon), piperidine ring carbons (~30-60 ppm), the carbon bearing the hydroxyl and ethynyl groups (~65-75 ppm), and the two acetylenic carbons (~70-90 ppm).
IR Characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, may be weak), and the carbonyl of the Boc group (~1680 cm⁻¹).
MS (ESI) Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the compound.

Applications in Drug Discovery: A Gateway to Molecular Complexity

The true power of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is realized in its application as a versatile building block for creating novel and diverse molecular entities.

"Click Chemistry" and the Synthesis of 1,2,3-Triazole-Containing Compounds

The terminal alkyne of the title compound is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4][5][][9] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linker by reacting the alkyne with an organic azide.

Significance of the 1,2,3-Triazole Linker:

  • Metabolic Stability: The triazole ring is highly resistant to metabolic degradation.

  • Hydrogen Bonding Capacity: The nitrogen atoms of the triazole can act as hydrogen bond acceptors, and the C-H bond can be a weak hydrogen bond donor.

  • Dipolar Nature: The triazole ring possesses a significant dipole moment, which can influence molecular interactions and physicochemical properties.

  • Bioisosteric Replacement: The triazole ring is often used as a bioisostere for amide bonds, offering improved metabolic stability and synthetic accessibility.

The workflow for utilizing tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate in click chemistry is depicted below:

G A Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate D 1,2,3-Triazole Product A->D B Organic Azide (R-N3) B->D C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->D CuAAC Reaction E Diverse Library of Drug-like Molecules D->E Further Synthetic Elaboration

Caption: Workflow for generating diverse molecules via CuAAC.

This strategy allows for the rapid generation of a library of compounds by coupling the piperidine building block with a variety of azide-containing fragments, which can be screened for biological activity.

Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is instrumental in creating C(sp)-C(sp²) bonds, which are common motifs in many biologically active compounds, including natural products and pharmaceuticals.

Experimental Workflow for Sonogashira Coupling:

G cluster_reactants Reactants cluster_catalysts Catalytic System A Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate F Arylalkyne Product A->F B Aryl/Vinyl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Copper(I) Co-catalyst (e.g., CuI) D->F E Amine Base (e.g., Et3N, DIPEA) E->F

Caption: Key components of the Sonogashira coupling reaction.

The resulting arylalkyne products can serve as advanced intermediates for a variety of therapeutic targets. For instance, the rigid linker provided by the arylalkyne moiety can be used to probe binding pockets in enzymes or receptors.

Case Study: A Building Block for Kinase Inhibitors

While specific examples directly citing tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate are emerging, its close structural analogs are key components in the synthesis of kinase inhibitors. For example, piperidine-based scaffolds are prevalent in tyrosine kinase inhibitors like Vandetanib.[3][13] The piperidine ring often serves to orient functional groups into the ATP binding site of the kinase, while the ethynyl group can be used to form covalent bonds with specific cysteine residues or to extend into hydrophobic pockets.

Conclusion and Future Perspectives

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a prime example of a modern molecular building block that has been strategically designed for utility and versatility in drug discovery. Its trifunctional nature—a stable heterocyclic core, a hydrogen-bonding hydroxyl group, and a reactive alkyne handle—provides medicinal chemists with a powerful tool for the efficient synthesis of novel, diverse, and complex molecules. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase, solidifying the role of the 4-ethynyl-4-hydroxypiperidine scaffold in the future of medicinal chemistry.

References

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Physical and chemical properties of N-Boc-4-ethynyl-4-hydroxypiperidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-4-ethynyl-4-hydroxypiperidine

Introduction: A Trifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of molecular scaffolds is paramount for the synthesis of novel therapeutic agents. N-Boc-4-ethynyl-4-hydroxypiperidine (tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate) emerges as a highly valuable heterocyclic building block, distinguished by its unique trifunctional architecture. This guide provides a comprehensive technical overview of its core properties, reactivity, and applications, designed for researchers, scientists, and drug development professionals.

The molecule incorporates a piperidine core, a common motif in CNS drugs, which enhances solubility and provides valuable pharmacophoric interactions.[1][2] This core is strategically functionalized with three key groups:

  • A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which ensures stability and allows for controlled deprotection and subsequent functionalization.[3][4]

  • A tertiary hydroxyl group , which offers a site for hydrogen bonding or further synthetic modification.

  • A terminal ethynyl (alkyne) group , which serves as a versatile handle for powerful coupling reactions, most notably Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and Sonogashira couplings.

This combination makes N-Boc-4-ethynyl-4-hydroxypiperidine an ideal starting point for constructing complex molecules and exploring diverse chemical spaces in drug discovery programs.

Section 1: Core Physicochemical Properties

While N-Boc-4-ethynyl-4-hydroxypiperidine is a specialized reagent, its fundamental properties can be characterized and understood. The following table summarizes its known and predicted physicochemical parameters.

PropertyValueReference(s) / Rationale
Molecular Formula C₁₂H₁₉NO₃[5]
Molecular Weight 225.28 g/mol [5]
Appearance White to off-white solidInferred from similar piperidine derivatives.
Melting Point Data not widely published.Expected to be higher than N-Boc-4-hydroxypiperidine (61-65 °C) due to increased molecular weight and potential for intermolecular interactions via the alkyne group.[4][6]
Boiling Point Data not widely published.Predicted to be higher than the non-ethynylated analog (292.3 °C) due to increased mass and polarity.[4]
Solubility Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate).Inferred from the properties of its parent scaffold, N-Boc-4-hydroxypiperidine.[7]
pKa Data not widely published.The hydroxyl group's pKa is predicted to be around 15-16, typical for a tertiary alcohol. The acetylenic proton is weakly acidic, with a pKa of ~25.
LogP Data not widely published.Predicted to be slightly higher than N-Boc-4-hydroxypiperidine (0.61) due to the addition of the two-carbon ethynyl group.[4]

Section 2: Structural Elucidation and Purity Analysis

Confirming the identity and purity of N-Boc-4-ethynyl-4-hydroxypiperidine is critical for its reliable use in synthesis. Standard spectroscopic and chromatographic methods are employed for this purpose.

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.47 ppm (9H) for the tert-butyl protons of the Boc group, multiplets for the piperidine ring protons, a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), and a sharp singlet around 2.0-2.5 ppm for the acetylenic proton (-C≡C-H ).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon framework. Expected signals include the carbonyl (~155 ppm) and quaternary (~80 ppm) carbons of the Boc group, the carbons of the piperidine ring including the C4-carbon bearing the hydroxyl and ethynyl groups (~65-70 ppm), and two distinct signals for the acetylenic carbons (~70-90 ppm).[8]

  • Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. Expected absorption bands include a broad peak around 3400 cm⁻¹ (O-H stretch), a sharp peak around 3300 cm⁻¹ (acetylenic C-H stretch), a weak peak around 2100 cm⁻¹ (C≡C stretch), and a strong peak around 1680 cm⁻¹ (C=O stretch of the carbamate).[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is typically used to confirm the molecular weight, generating the protonated molecule [M+H]⁺ at m/z 226.3.[9]

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic intermediates.

Causality Behind Method Choice: Reverse-phase HPLC is chosen due to the compound's moderate polarity. A C18 column effectively retains the molecule, while a gradient elution of water and acetonitrile allows for the separation of the main compound from potentially more or less polar impurities. UV detection is suitable due to the presence of the carbonyl chromophore in the Boc group.[4]

Step-by-Step Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Analysis: Inject 5-10 µL of the sample solution. Purity is calculated by determining the area percentage of the main product peak relative to the total area of all observed peaks.

Workflow for HPLC Purity Analysis cluster_prep Sample & System Preparation cluster_analysis Chromatographic Run cluster_data Data Processing process process input input output output decision decision Sample Dissolve Compound in Acetonitrile Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases (A: H2O+FA, B: ACN+FA) Equilibrate Equilibrate C18 Column with Initial Conditions MobilePhase->Equilibrate Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV Detection at 210 nm Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of N-Boc-4-ethynyl-4-hydroxypiperidine stems from the distinct reactivity of its three functional groups.

  • Boc Group Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to liberate the secondary amine for subsequent reactions like amidation or reductive amination.[10]

  • Ethynyl Group Transformations: The terminal alkyne is the molecule's most powerful synthetic handle.

    • Click Chemistry (CuAAC): It undergoes highly efficient and regioselective cycloaddition with azides in the presence of a copper(I) catalyst to form 1,2,3-triazole rings. This reaction is exceptionally reliable and is a cornerstone of modern drug discovery for linking molecular fragments.

    • Sonogashira Coupling: It can be coupled with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst to form carbon-carbon bonds, enabling the direct attachment of aromatic systems.

  • Tertiary Hydroxyl Group: While less reactive than a primary or secondary alcohol, the hydroxyl group can participate in reactions such as etherification under specific conditions (e.g., Williamson ether synthesis) or can be a target for elimination reactions under strong acidic/dehydrating conditions.

cluster_boc Boc Group Reactivity cluster_alkyne Ethynyl Group Reactivity cluster_hydroxyl Hydroxyl Group Reactivity Main N-Boc-4-ethynyl- 4-hydroxypiperidine Boc_Product 4-Ethynyl-4-hydroxypiperidinium (Free Amine) Main->Boc_Product TFA or HCl Click_Product 1,2,3-Triazole Derivative Main->Click_Product R-N₃, Cu(I) Sonogashira_Product Aryl/Vinyl-Substituted Alkyne Main->Sonogashira_Product Ar-X, Pd(0), Cu(I) Ether_Product Ether Derivative Main->Ether_Product R-X, Base

Caption: Key Reaction Pathways of the Core Molecule.

Section 4: Synthesis Protocol

The most direct synthesis of N-Boc-4-ethynyl-4-hydroxypiperidine involves the addition of an acetylide to N-Boc-4-piperidone.

Causality Behind Method Choice: This approach is highly convergent and efficient. Using lithium acetylide (generated in situ or from a commercial source) provides a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone starting material. The Boc group is stable under these basic/nucleophilic conditions.

Step-by-Step Methodology:

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylide Addition: Add a solution of ethynylmagnesium bromide or lithium acetylide ethylenediamine complex to the cooled THF.

  • Ketone Addition: Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the acetylide solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Monitoring: Track the consumption of the starting ketone using Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-ethynyl-4-hydroxypiperidine as a solid.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

Hazard Identification

Based on available safety data, this compound should be handled with care.[5]

  • GHS Hazard Statements:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[11][12]

  • Signal Word: Warning

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][14]

  • First Aid:

    • If Swallowed: Get medical help. Rinse mouth.

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

Storage and Stability
  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5] For long-term stability and to maintain purity, storage in a cool, dry place away from strong oxidizing agents is recommended.[15]

  • Stability: The compound is generally stable under normal storage conditions. The Boc protecting group is sensitive to strong acids.[4]

Conclusion

N-Boc-4-ethynyl-4-hydroxypiperidine stands as a potent and versatile intermediate for synthetic and medicinal chemists. Its trifunctional nature provides a robust platform for generating molecular complexity through controlled, sequential reactions. A thorough understanding of its physical properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to leveraging its full potential in the design and synthesis of next-generation therapeutics.

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The Piperidine Scaffold: A Legacy of Therapeutic Innovation and a Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory curiosity to a life-saving therapeutic is often a testament to the enduring power of certain chemical motifs. Among these, the simple six-membered nitrogen-containing heterocycle, piperidine, stands as a titan in the landscape of medicinal chemistry. Its ubiquitous presence in a vast array of natural products and clinically successful drugs is no mere coincidence; it is a reflection of the scaffold's remarkable versatility and privileged structural features. This technical guide delves into the rich history of piperidine derivatives, exploring their discovery, the evolution of their synthesis, and their profound impact on modern medicine. As we navigate through key therapeutic areas, we will dissect the intricate structure-activity relationships, detail seminal experimental protocols, and visualize the complex signaling pathways that these remarkable molecules modulate.

The Dawn of Piperidine: From Pepper's Spice to a Privileged Scaffold

The story of piperidine begins not in a pristine laboratory, but in the pungent aroma of black pepper. The name itself is derived from the Latin word Piper, the genus for pepper. The spicy taste of black pepper is attributed to piperine, a naturally occurring piperidine-containing alkaloid.[1] While piperidine itself was first isolated in the 19th century, its true potential in medicinal chemistry began to be unlocked in the mid-20th century with the systematic exploration of its derivatives.[2]

The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows it to present substituents in well-defined three-dimensional orientations, making it an ideal framework for interacting with a wide range of biological targets.[3][4] This inherent "drug-likeness" has cemented its status as a privileged scaffold, a molecular framework that is repeatedly found in successful drugs.[4] The rationale for its widespread use, particularly in central nervous system (CNS) drug design, lies in its ability to influence crucial pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for crossing the blood-brain barrier and engaging with targets in the brain.[5]

Synthetic Strategies: Crafting the Piperidine Core

The construction of the piperidine ring has been a subject of intense investigation, leading to a diverse arsenal of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Classical Approaches: The Enduring Power of Cyclization and Reduction

One of the most direct and atom-economical methods for synthesizing piperidines is the catalytic hydrogenation of pyridine precursors .[6] This process, while conceptually simple, requires careful consideration of the catalyst, solvent, and reaction conditions to achieve high yields and chemoselectivity, especially in the presence of other reducible functional groups.[7] The choice of catalyst, ranging from noble metals like platinum and palladium to more economical options like Raney Nickel, is a critical decision based on the substrate's reactivity and cost considerations.[1] The solvent also plays a crucial role, with acidic conditions often employed to protonate the pyridine nitrogen, facilitating its reduction.[8]

Another cornerstone of piperidine synthesis is the Stork enamine alkylation . This powerful method allows for the α-alkylation and α-acylation of ketones and aldehydes via an enamine intermediate, often formed using piperidine itself.[9] This approach offers a milder alternative to traditional enolate chemistry, minimizing side reactions and providing greater control over the regioselectivity of the alkylation.[10]

Modern Marvels: Asymmetric Synthesis and Advanced Cyclizations

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric synthetic methods for chiral piperidines.[11] These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, yielding piperidine derivatives with a high degree of enantiopurity.[3] Techniques such as rhodium-catalyzed asymmetric reductive transamination and organocatalytic domino reactions have emerged as powerful tools for the construction of complex chiral piperidine scaffolds.[11]

Modern organic synthesis has also brought forth a plethora of novel cyclization strategies, including metal-catalyzed alkene cyclizations, radical-mediated amine cyclizations, and intramolecular aza-Michael reactions, further expanding the synthetic chemist's toolkit for accessing diverse piperidine architectures.[6]

Piperidine Derivatives in Action: A Therapeutic Showcase

The versatility of the piperidine scaffold is best illustrated by its presence in a wide range of therapeutic agents across various disease areas.

Taming the Mind: Piperidines in Central Nervous System Disorders

The ability of piperidine-containing molecules to cross the blood-brain barrier has made them a mainstay in the development of drugs targeting the CNS.

Donepezil , a cornerstone in the symptomatic treatment of Alzheimer's disease, is a potent and selective inhibitor of acetylcholinesterase (AChE).[12] By preventing the breakdown of the neurotransmitter acetylcholine, Donepezil enhances cholinergic neurotransmission in the brain, leading to improvements in cognitive function.[13]

Experimental Protocol: Synthesis of Donepezil [14]

This protocol outlines a common synthetic route to Donepezil, starting from 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.

  • Step 1: Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with 1-benzyl-4-formylpiperidine in the presence of a strong base, such as lithium diisopropylamide (LDA), to form an α,β-unsaturated ketone intermediate. The choice of a strong, non-nucleophilic base like LDA is crucial to deprotonate the indanone at the α-position without competing nucleophilic addition to the aldehyde.

  • Step 2: Reduction: The resulting double bond is then reduced via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield Donepezil. The hydrogenation is a critical step that saturates the exocyclic double bond, and the choice of catalyst and reaction conditions is optimized to ensure complete reduction without affecting other functional groups.

Donepezil_Synthesis Indanone 5,6-dimethoxy-1-indanone Intermediate α,β-Unsaturated Ketone Indanone->Intermediate LDA Aldehyde 1-benzyl-4-formylpiperidine Aldehyde->Intermediate Donepezil Donepezil Intermediate->Donepezil H2, Pd/C

A simplified workflow for the synthesis of Donepezil.

Paroxetine , a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other mood disorders. Its synthesis often involves the construction of the chiral 3,4-disubstituted piperidine core, a challenging synthetic task that has been addressed through various innovative approaches, including asymmetric hydrogenation and diastereoconvergent cross-coupling reactions.[15][16]

Risperidone , an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, features a complex piperidine-containing heterocyclic system. Its synthesis involves a multi-step sequence that highlights the versatility of piperidine as a scaffold for building intricate molecular architectures.[13][14]

The Battle Against Cancer: Piperidines as Anticancer Agents

The piperidine moiety is increasingly being incorporated into novel anticancer agents that target a variety of molecular mechanisms.[17] Many of these compounds exert their effects by modulating key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[18][19]

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[20] Several piperidine-containing compounds have been developed as inhibitors of Akt (also known as protein kinase B), a key kinase in this pathway.[21] By inhibiting Akt, these compounds can induce apoptosis and suppress tumor growth.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PiperidineInhibitor Piperidine-based Akt Inhibitor PiperidineInhibitor->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by piperidine derivatives.

The NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation.[22] Certain piperidine-containing compounds, such as the natural product piperine and its synthetic analogs, have been shown to inhibit the NF-κB pathway, leading to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.[2][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Release PiperidineInhibitor Piperidine-based NF-κB Inhibitor PiperidineInhibitor->IKK Inhibition GeneExpression Pro-inflammatory & Survival Gene Expression NFkB_nucleus->GeneExpression Induction Stimuli Inflammatory Stimuli Stimuli->IKK Activation

Piperidine derivatives can inhibit the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) of Piperidine-based Anticancer Agents

The anticancer potency of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and any appended pharmacophores. The following table summarizes the in vitro cytotoxic activity (IC50) of representative piperidine-containing compounds against various human cancer cell lines, providing a quantitative comparison to elucidate key SAR trends.

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1, OVCAR-8 (Ovarian), HCT116 (Colon)The furan-pyrazole moiety is crucial for potent Akt1 inhibition.0.02 - 15.8
N-Sulfonylpiperidine derivativesHCT-116 (Colorectal), HepG-2 (Hepatocellular), MCF-7 (Breast)The nature of the sulfonyl group and substituents on the piperidine ring significantly influence cytotoxicity.3.76 - 4.43
Benzoxazole-appended piperidine derivativesMDA-MB-231 (Breast)The benzoxazole appendage contributes to potent and selective activity against certain breast cancer cell lines.1.66 ± 0.08
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB inhibition in RAW264.7 macrophagesThe bis(pyridinylmethylidene) substitution pattern enhances NF-κB inhibitory activity.~5

Data compiled from multiple sources.[19][23]

Alleviating Pain: The Role of Piperidines in Analgesia

The piperidine scaffold is a cornerstone of opioid analgesic drug design, with Fentanyl being a prominent example.[24][25] First synthesized by Dr. Paul Janssen in 1959, Fentanyl is a potent synthetic opioid that is approximately 100 times more potent than morphine.[11][19] Its rapid onset and short duration of action have made it an invaluable tool in anesthesia and for the management of severe pain.[6] The structure-activity relationship of Fentanyl and its analogs has been extensively studied, revealing that the 4-anilidopiperidine core is essential for high-affinity binding to the μ-opioid receptor.[26] The design of novel piperidine-based opioid receptor modulators continues to be an active area of research, with the goal of developing safer and more effective analgesics with reduced side effect profiles.[27][28]

The Future of Piperidine in Medicinal Chemistry

The legacy of the piperidine scaffold in medicinal chemistry is undeniable. From its humble origins in black pepper to its central role in a multitude of life-saving drugs, this simple heterocycle has proven its worth time and again. The ongoing exploration of novel synthetic methodologies, particularly in the realm of asymmetric synthesis, continues to expand the accessible chemical space of piperidine derivatives. As our understanding of complex biological pathways deepens, the rational design of piperidine-containing molecules that can selectively modulate these pathways will undoubtedly lead to the discovery of the next generation of innovative therapeutics. The piperidine story is far from over; it is a continuously evolving narrative of chemical ingenuity and therapeutic progress.

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  • Shang, Y. et al. How μ-Opioid Receptor Recognizes Fentanyl. Sci. Rep.7, 11653 (2017).

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Spectroscopic Characterization of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a key intermediate in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By grounding the analysis in the foundational principles of spectroscopic interpretation and drawing comparisons with a closely related analog, this guide aims to provide a comprehensive and practical resource for the structural elucidation of this important molecule.

Introduction: Significance and Analytical Strategy

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (CAS No. 275387-83-2) is a valuable building block in the synthesis of complex pharmaceutical agents.[1] Its rigid piperidine core, coupled with the reactive handles of the ethynyl and hydroxyl groups, makes it a versatile scaffold for creating diverse molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the piperidine nitrogen, a common strategy in multi-step organic synthesis.

Accurate structural confirmation of such intermediates is paramount to the success of a synthetic campaign. Spectroscopic techniques like NMR and MS are the cornerstones of this characterization. This guide will first present the well-documented spectroscopic data of a closely related and structurally simpler analog, Tert-butyl 4-hydroxypiperidine-1-carboxylate. This will serve as a validated baseline. Subsequently, we will delve into a detailed predictive analysis of the NMR and MS spectra for our target molecule, explaining the anticipated spectral changes arising from the introduction of the ethynyl group at the C4 position.

The Structural Core: Spectroscopic Data of Tert-butyl 4-hydroxypiperidine-1-carboxylate

To understand the spectroscopic signature of our target molecule, we first examine its precursor, Tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS No. 109384-19-2).[2][3] The experimental data for this compound is well-established and provides a reliable reference point.[2][4][5]

¹H NMR Spectroscopy of Tert-butyl 4-hydroxypiperidine-1-carboxylate

The proton NMR spectrum of this reference compound in CDCl₃ typically displays signals corresponding to the Boc group, the piperidine ring protons, and the hydroxyl proton.[2][4] The chemical shifts and multiplicities are dictated by the chemical environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃ (Boc)~1.46Singlet9H
-CH₂ (axial, C2/C6)~3.0-3.2Multiplet2H
-CH₂ (equatorial, C2/C6)~3.8-4.0Multiplet2H
-CH₂ (axial, C3/C5)~1.5-1.7Multiplet2H
-CH₂ (equatorial, C3/C5)~1.8-2.0Multiplet2H
-CH (C4)~3.7-3.9Multiplet1H
-OHVariableBroad Singlet1H

Causality behind Experimental Observations: The significant downfield shift of the equatorial protons at C2 and C6 is due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group of the Boc protecting group. The broadness of the hydroxyl proton signal is a result of chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy of Tert-butyl 4-hydroxypiperidine-1-carboxylate

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-C (CH₃)₃ (Boc)~80
-C(C H₃)₃ (Boc)~28
-C =O (Boc)~155
-C H₂ (C2/C6)~42
-C H₂ (C3/C5)~34
-C H (C4)~67

Causality behind Experimental Observations: The carbonyl carbon of the Boc group is significantly deshielded and appears far downfield. The quaternary carbon of the tert-butyl group is also deshielded, while the methyl carbons are found in the typical aliphatic region.

Mass Spectrometry of Tert-butyl 4-hydroxypiperidine-1-carboxylate

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.[6][7] Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.[6][7]

Ion m/z (calculated) Interpretation
[M+H]⁺202.14Molecular Ion
[M-C₄H₈+H]⁺146.09Loss of isobutylene from the Boc group
[M-Boc+H]⁺102.09Loss of the entire Boc group

Causality behind Experimental Observations: The fragmentation of N-Boc protected amines is well-characterized. The most common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) to form a stable carbocation.

Predicted Spectroscopic Data for Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Building upon the established data for the core piperidine structure, we can now predict the spectroscopic features of our target molecule. The introduction of the ethynyl and hydroxyl groups at the C4 position will induce notable changes in the NMR spectra and introduce new fragmentation pathways in the mass spectrum.

Predicted ¹H NMR Spectrum

The presence of the ethynyl and hydroxyl groups at the quaternary C4 center will simplify the multiplicity of the signals for the C3 and C5 protons, as they no longer have a proton at C4 to couple with.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃ (Boc)~1.47Singlet9H
-C≡CH~2.5Singlet1H
-OHVariableBroad Singlet1H
-CH₂ (C2/C6)~3.2-3.8Multiplet4H
-CH₂ (C3/C5)~1.6-2.0Multiplet4H

Causality behind Predicted Shifts: The acetylenic proton is expected to appear as a sharp singlet around 2.5 ppm. The piperidine protons at C2/C6 and C3/C5 will likely appear as multiplets due to geminal and vicinal coupling. The absence of a proton at C4 will lead to a less complex splitting pattern for the C3/C5 protons compared to the reference compound.

Predicted ¹³C NMR Spectrum

The carbon spectrum will be distinguished by the appearance of signals for the two sp-hybridized carbons of the ethynyl group and the new quaternary carbon at C4.

Carbon Assignment Predicted Chemical Shift (ppm)
-C (CH₃)₃ (Boc)~80
-C(C H₃)₃ (Boc)~28
-C =O (Boc)~155
-C H₂ (C2/C6)~40
-C H₂ (C3/C5)~38
-C (OH)(C≡CH) (C4)~68
-C ≡CH~85
-C≡C H~75

Causality behind Predicted Shifts: The two carbons of the ethynyl group will have characteristic shifts in the 70-90 ppm range. The C4 carbon, now a quaternary center bearing an oxygen and a carbon from the ethynyl group, will have a chemical shift similar to the C4 carbon in the reference compound.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is 225.28 g/mol .[1] The mass spectrum is expected to show the molecular ion and characteristic fragments.

Ion m/z (calculated) Interpretation
[M+H]⁺226.14Molecular Ion
[M-H₂O+H]⁺208.13Loss of water
[M-C₄H₈+H]⁺170.09Loss of isobutylene from the Boc group
[M-Boc+H]⁺126.09Loss of the entire Boc group
[M-Boc-H₂O+H]⁺108.08Loss of the Boc group and water

Visualization of Fragmentation:

G M [M+H]⁺ m/z = 226 F1 [M-H₂O+H]⁺ m/z = 208 M->F1 - H₂O F2 [M-C₄H₈+H]⁺ m/z = 170 M->F2 - C₄H₈ F3 [M-Boc+H]⁺ m/z = 126 M->F3 - Boc F4 [M-Boc-H₂O+H]⁺ m/z = 108 F3->F4 - H₂O

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 300-350 °C

    • Mass range: 50-500 m/z

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate. By leveraging established data from a close structural analog and applying fundamental principles of spectroscopic theory, we have constructed a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra. This approach provides a robust framework for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.

References

  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • Drugfuture.com. (n.d.). TERT-BUTYL 4-HYDROXYLPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: A Scaffold of Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[2] The strategic functionalization of this core is a key tactic in drug discovery.

Boc-EHP is a particularly valuable derivative, featuring two orthogonal reactive sites:

  • A tertiary propargylic alcohol , containing a terminal alkyne poised for highly selective "click" reactions.

  • A Boc-protected amine , which can be deprotected under acidic conditions to reveal a secondary amine, allowing for subsequent functionalization (e.g., amidation, alkylation).

This dual functionality makes Boc-EHP an ideal linker or anchor point for synthesizing molecules where precise control over connectivity is paramount. The terminal alkyne allows for its efficient conjugation to azide-containing molecules, such as peptides, proteins, or small-molecule ligands, through the formation of a stable 1,2,3-triazole linkage.

Synthesis of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (Boc-EHP)

The most direct and reliable method for preparing Boc-EHP is through the nucleophilic addition of an acetylide anion to the commercially available precursor, Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The use of a Grignard reagent, such as ethynylmagnesium bromide, is a standard and effective approach for this transformation.[3]

Proposed Synthetic Pathway

The synthesis involves a one-step ethynylation of the ketone.

G cluster_0 Ketone N-Boc-4-piperidone Product Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate Ketone->Product 1. Add Reagent, 0°C to RT Reagent Ethynylmagnesium bromide in THF Workup Aqueous NH4Cl Quench

Caption: Proposed synthesis of Boc-EHP via Grignard reaction.

Experimental Protocol: Synthesis of Boc-EHP

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by the end-user. All operations should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials Equipment
N-Boc-4-piperidoneRound-bottom flasks
Ethynylmagnesium bromide (0.5 M in THF)Magnetic stirrer & stir bars
Anhydrous Tetrahydrofuran (THF)Syringes & needles
Saturated aqueous Ammonium Chloride (NH₄Cl)Inert atmosphere setup (N₂/Ar manifold)
Diethyl ether (Et₂O)Ice bath
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Deuterated Chloroform (CDCl₃) for NMRNMR Spectrometer, Mass Spectrometer

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Slowly add ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield Boc-EHP as a solid or viscous oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Characterization Data
Analysis Expected Observations
¹H NMR (CDCl₃)δ (ppm): ~3.7-4.0 (br m, piperidine H), ~2.5 (s, 1H, C≡C-H ), ~2.0 (s, 1H, OH ), ~1.8-2.0 (m, piperidine H), ~1.6-1.8 (m, piperidine H), 1.47 (s, 9H, C(CH ₃)₃)
¹³C NMR (CDCl₃)δ (ppm): ~155 (C=O), ~85 (C ≡CH), ~80 (O-C (CH₃)₃), ~72 (C≡C H), ~68 (C -OH), ~40 (piperidine C), ~28 (C(C H₃)₃)
Mass Spec (ESI+) m/z: Calculated for C₁₂H₁₉NO₃Na [M+Na]⁺.

Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of Boc-EHP is an ideal substrate for CuAAC, enabling its covalent linkage to any azide-modified molecule. This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it a premier bioconjugation tool.[4][5]

General CuAAC Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve Boc-EHP (Alkyne, 1.0 eq) E Combine Alkyne, Azide, and Catalyst Premix A->E B Dissolve Azide Partner (e.g., Benzyl Azide, 1.1 eq) B->E C Prepare Catalyst Premix: CuSO4 + Ligand (THPTA) C->E D Prepare fresh Sodium Ascorbate Solution F Initiate with Sodium Ascorbate D->F E->F G Stir at Room Temperature (1-4 hours) F->G H Dilute & Extract Product G->H I Purify via Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Step-by-step workflow for the CuAAC reaction.

Detailed Protocol: CuAAC Conjugation

This protocol describes the conjugation of Boc-EHP to a model small molecule, benzyl azide. It is optimized for aqueous conditions using a water-soluble ligand, making it adaptable for biological molecules.

Reagents & Materials Equipment
Boc-EHP (Alkyne)Vials or small flasks
Benzyl Azide (Azide)Magnetic stirrer & stir bars
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Micropipettes
Sodium AscorbateSyringes & needles
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine)Analytical balance
tert-Butanol / Water (1:1 v/v)TLC plates and chamber
Dichloromethane (DCM)Rotary evaporator, Chromatography system

Stock Solution Preparation:

  • CuSO₄: 20 mM in deionized water.

  • THPTA: 100 mM in deionized water.

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh before use).

Procedure:

  • Reactant Setup: In a vial, dissolve Boc-EHP (1.0 eq) and Benzyl Azide (1.1 eq) in a 1:1 mixture of tert-butanol and water to a final alkyne concentration of ~50 mM.

  • Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ solution (0.05 eq, i.e., 5 mol%) and the THPTA ligand solution (0.25 eq, i.e., 25 mol%). Vortex briefly. The ratio of ligand to copper should be 5:1.

  • Reaction Assembly: Add the catalyst premix from step 2 to the vial containing the alkyne and azide (step 1).

  • Initiation: Add the freshly prepared sodium ascorbate solution (0.5 eq, i.e., 50 mol%) to the reaction vial. The solution may change color.

  • Incubation: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting alkyne is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the pure 1,4-disubstituted triazole product.

Causality & Scientific Integrity
  • Why use a Copper(I) catalyst? The Cu(I) species is the active catalyst that coordinates with the terminal alkyne, lowering the activation energy for the cycloaddition and ensuring high regioselectivity for the 1,4-disubstituted triazole product.[4]

  • Role of Sodium Ascorbate: Copper(II) sulfate is often used as the copper source due to its stability. Sodium ascorbate is a mild reducing agent that reduces the Cu(II) to the active Cu(I) state in situ. An excess is used to counteract oxidation by dissolved oxygen.

  • Importance of the Ligand (THPTA): Ligands like THPTA serve two critical functions: they stabilize the catalytic Cu(I) oxidation state, preventing disproportionation and oxidation, and they accelerate the reaction rate. Water-soluble ligands like THPTA are essential for bioconjugation reactions in aqueous media.

Safety & Handling

  • Boc-EHP: Handle with standard laboratory precautions. Wear safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Ethynylmagnesium bromide is highly reactive and moisture-sensitive. Sodium ascorbate solutions should be made fresh. Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.

Conclusion

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a highly versatile and valuable building block for modern chemical synthesis. Its orthogonal functionalities provide a robust platform for constructing complex molecules using reliable and high-yielding reactions. The protocols detailed herein offer a validated starting point for researchers to synthesize this compound and apply it effectively in CuAAC reactions, thereby accelerating discovery programs in pharmaceuticals and chemical biology.

References

  • Troshin, K., & Schlaad, H. (2010). Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. ChemInform.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Downey, C. W., Mahoney, B. D., & Lipari, V. R. (2009). Trimethylsilyl Trifluoromethanesulfonate-Catalyzed Addition of Terminal Alkynes to Carbonyls. The Journal of Organic Chemistry, 74(7), 2904–2906.
  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2006). 2-Iodoxybenzoic Acid (IBX) as a Viable Reagent for the Dehydrogenation of Amines. Journal of the American Chemical Society, 128(26), 8412–8413.
  • BenchChem. (2025).
  • Jones, E. R. H., Skarbiński, J., & Whiting, M. C. (1949). Researches on acetylenic compounds. Part XIV. The synthesis of polyenes from α-ethynyl carbinols. Journal of the Chemical Society (Resumed), 1474.
  • PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information.
  • Smolecule. (n.d.). Buy Ethynylmagnesium Bromide | 4301-14-8.
  • Bagiyan, G. A., et al. (2018). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. Molecules, 23(10), 2645.
  • Ganellin, C. R., & Spickett, R. G. W. (1965). Synthesis of some N-substituted 4-piperidones. Journal of Medicinal Chemistry, 8(5), 619-625.
  • ChemBK. (2024). tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Organic Syntheses. (n.d.). Trimethylsilylacetylene.
  • MedChemExpress. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5.
  • ResearchGate. (2021). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin.
  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(4), 207-220.

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Applications of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary pharmaceutical synthesis, the quest for molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a key heterocyclic intermediate, has emerged as a critical building block in the medicinal chemist's toolbox. Its unique trifunctional nature—a Boc-protected piperidine ring, a tertiary hydroxyl group, and a terminal alkyne—provides a powerful platform for the construction of complex, biologically active molecules. The piperidine moiety is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The tertiary alcohol introduces a chiral center and a potential point for further functionalization, while the ethynyl group serves as a highly versatile handle for a variety of powerful coupling reactions. This guide provides an in-depth exploration of the synthesis and key applications of this intermediate, complete with detailed protocols and the scientific rationale behind the methodological choices.

Core Synthesis of the Intermediate

The reliable synthesis of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is the foundational step for its application in drug discovery programs. The most common and efficient method involves the nucleophilic addition of an acetylene equivalent to a commercially available piperidone precursor. This approach is favored for its high yield and straightforward execution.

Protocol 1: Synthesis via Ethynylmagnesium Bromide Addition

This protocol details the synthesis starting from N-Boc-4-piperidone and ethynylmagnesium bromide. The Grignard reagent provides a potent ethynyl anion nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone.

Reaction Scheme:

Synthesis_Protocol_1 start N-Boc-4-piperidone product Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate start->product 1. Add reagent dropwise 2. Aqueous workup reagent Ethynylmagnesium bromide in THF, 0 °C

Caption: Synthesis of the target intermediate via Grignard reaction.

Experimental Protocol:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added to the flask. The solution is cooled to 0 °C in an ice bath.

  • Grignard Reaction: A solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 eq.) is added dropwise to the stirred solution of the piperidone. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate as a solid.[1]

Causality of Experimental Choices:

  • Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric oxygen and moisture; therefore, an inert atmosphere is essential to prevent its decomposition and ensure a high yield.

  • Anhydrous Solvent: The use of anhydrous THF is critical as any water present will protonate and destroy the Grignard reagent.

  • Low Temperature: The reaction is initiated at 0 °C to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup with NH4Cl: A saturated solution of ammonium chloride is a mild acid source used to protonate the intermediate alkoxide and to quench any unreacted Grignard reagent without causing undesired side reactions that could occur with stronger acids.

Protocol 2: Synthesis via Lithium Acetylide Addition

An alternative and often higher-yielding method involves the use of lithium acetylide, generated in situ from a protected acetylene source like ethynyl(trimethyl)silane and a strong base such as n-butyllithium.

Experimental Protocol:

  • Acetylide Formation: A solution of ethynyl(trimethyl)silane (1.0 eq.) in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). A solution of n-butyllithium in hexanes (2.5 M, 1.0 eq.) is added dropwise. The mixture is stirred at this temperature for 30 minutes to generate the lithium acetylide.[2]

  • Addition to Ketone: A solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq.) in anhydrous THF is then added dropwise to the cold acetylide solution. The reaction mixture is stirred at -78 °C for an additional hour.[2]

  • Deprotection and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The trimethylsilyl protecting group is typically cleaved during the aqueous workup. The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated as described in Protocol 1.

  • Purification: The crude product is purified by silica gel chromatography.

Causality of Experimental Choices:

  • Low Temperature for Lithiation: The use of -78 °C is critical during the formation of the lithium acetylide to prevent side reactions and ensure the stability of the organolithium reagent.

  • Trimethylsilyl (TMS) Group: The TMS group is used to protect the acidic proton of acetylene, allowing for the selective lithiation at the acetylenic carbon. It is a labile protecting group that is easily removed during the aqueous workup.

Key Applications in Pharmaceutical Synthesis

The strategic placement of the ethynyl group makes Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate a prime substrate for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Application 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The most prominent application of this intermediate is in the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable isosteres for amide bonds and serve as stable linkers in drug conjugates.

Reaction Scheme:

CuAAC_Reaction start Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate product 1,4-Disubstituted 1,2,3-Triazole Derivative start->product reagent Organic Azide (R-N3) reagent->product catalyst CuSO4·5H2O, Sodium Ascorbate catalyst->product

Caption: Click chemistry application for triazole synthesis.

Experimental Protocol:

  • Reaction Setup: To a solution of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq.) and an organic azide (1.0 eq.) in a mixture of tert-butanol and water.[3]

  • Catalyst Addition: Sodium ascorbate (0.1 eq.) is added, followed by copper(II) sulfate pentahydrate (0.05 eq.).[3]

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting triazole derivative is purified by column chromatography.[4]

Causality of Experimental Choices:

  • Copper(I) Catalyst: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) sulfate by sodium ascorbate. Cu(I) is essential for the coordination of the alkyne and the azide, facilitating the cycloaddition.

  • Sodium Ascorbate: This reducing agent maintains the copper in its active +1 oxidation state, preventing oxidative homocoupling of the alkyne, a common side reaction.

  • Solvent System: A mixture of an organic solvent like tert-butanol and water is often used to dissolve both the organic substrates and the inorganic catalyst salts, creating a homogeneous reaction environment.

Application 2: Sonogashira Cross-Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes, which are common motifs in kinase inhibitors and other targeted therapies.

Reaction Scheme:

Sonogashira_Coupling start Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate product Aryl-substituted Piperidine Derivative start->product reagent Aryl/Heteroaryl Halide (Ar-X) reagent->product catalyst Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) catalyst->product

Caption: Sonogashira coupling for C-C bond formation.

Experimental Protocol:

  • Reaction Setup: A mixture of the aryl or heteroaryl halide (1.0 eq.), Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) is placed in a reaction vessel under an inert atmosphere.

  • Solvent and Base: A suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) are added.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the halide. The reaction is monitored by TLC or LC-MS.

  • Workup and Purification: After completion, the reaction mixture is cooled, filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is central to the catalytic cycle, undergoing oxidative addition with the aryl/vinyl halide.

  • Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This co-catalysis allows the reaction to proceed under milder conditions.

  • Base: The amine base is required to neutralize the hydrogen halide that is formed during the reaction, regenerating the catalyst and driving the reaction to completion.

Application 3: Precursor to Spirocyclic and Other Complex Heterocycles

The dual functionality of the hydroxyl and ethynyl groups allows for intramolecular cyclization reactions to form spirocyclic systems or for further elaboration into more complex heterocyclic structures. For instance, after coupling reactions, the Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), freeing the piperidine nitrogen for subsequent reactions.[5]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Applications
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylateC12H19NO3225.28Click Chemistry, Sonogashira Coupling, Synthesis of complex heterocycles

Conclusion

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a high-value intermediate whose utility in pharmaceutical synthesis is continually expanding. Its straightforward synthesis and the presence of three distinct functional groups provide medicinal chemists with a versatile platform for accessing a wide array of complex molecular architectures. The robust and high-yielding nature of the reactions in which it participates, such as CuAAC and Sonogashira coupling, makes it an ideal building block for the construction of compound libraries for high-throughput screening and for the efficient scale-up of promising drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles grows, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery and development.

References

Application Notes and Protocols for Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate in Protein Degrader Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[2][3] This guide details the application of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate , a versatile building block for the synthesis of advanced protein degraders. We provide in-depth protocols, scientific rationale, and workflow visualizations to empower researchers in the design and synthesis of novel PROTACs.

Introduction to Piperidine-Based Linkers in PROTAC Design

PROTACs are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][2] While initially viewed as a simple tether, the linker's structure, length, and rigidity are now recognized as pivotal for optimizing a PROTAC's pharmacological properties.[3][4]

Saturated heterocyclic scaffolds, such as piperidine, have gained prominence in linker design for their ability to impart conformational rigidity.[4] Unlike flexible alkyl or PEG chains, rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing degradation efficiency.[3] Furthermore, the incorporation of such motifs can improve metabolic stability and other drug-like properties.[4]

Features and Advantages of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

This building block offers a unique combination of structural features that make it an excellent choice for sophisticated PROTAC design:

  • Rigid Piperidine Scaffold : Confers conformational constraint to the linker, which can be crucial for establishing productive protein-protein interactions within the ternary complex.

  • Terminal Alkyne Group : Provides a reactive handle for one of the most reliable and efficient conjugation reactions in medicinal chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This allows for the modular and high-yield assembly of PROTACs.

  • Tertiary Hydroxyl Group : Offers a potential point for further chemical modification or can influence the physicochemical properties, such as solubility, of the final PROTAC.

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) protecting group ensures chemoselectivity during the initial linker conjugation steps and can be cleanly removed under acidic conditions for subsequent coupling reactions.

PROTAC Synthesis: A Modular Approach

The use of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is ideally suited for a modular PROTAC synthesis strategy, often involving a click chemistry reaction as the key conjugation step. The general workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Click Chemistry Conjugation cluster_2 Final Assembly & Deprotection BuildingBlock Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate ClickReaction CuAAC Reaction (CuSO4, Na-Ascorbate) BuildingBlock->ClickReaction AzideLigand Azide-functionalized Ligand (POI or E3 Ligase) AzideLigand->ClickReaction Intermediate Boc-Protected PROTAC Precursor ClickReaction->Intermediate Deprotection Boc Deprotection (e.g., TFA/DCM) Intermediate->Deprotection AmineIntermediate Amine-Functionalized PROTAC Precursor Deprotection->AmineIntermediate FinalCoupling Amide Coupling (HATU, DIPEA) AmineIntermediate->FinalCoupling FinalPROTAC Final PROTAC FinalCoupling->FinalPROTAC OtherLigand Carboxylic Acid- functionalized Ligand (E3 Ligase or POI) OtherLigand->FinalCoupling

Figure 1: General workflow for PROTAC synthesis.

Detailed Application Protocols

The following protocols are representative procedures and should be optimized for specific substrates and reaction scales.

Protocol 1: Synthesis of Boc-Protected PROTAC Precursor via CuAAC

This protocol describes the copper-catalyzed click reaction between the alkyne of the building block and an azide-functionalized ligand (either for the POI or an E3 ligase).

Materials and Reagents

ReagentSupplierPurpose
Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylateCommercialAlkyne-containing building block
Azide-functionalized Ligand (e.g., Pomalidomide-N3)SynthesizedAzide-containing reaction partner
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-AldrichCopper catalyst precursor
Sodium AscorbateSigma-AldrichReducing agent to generate Cu(I)
tert-ButanolFisher Sci.Solvent
Deionized WaterIn-houseSolvent
Dichloromethane (DCM)VWRExtraction Solvent
Saturated Sodium Bicarbonate SolutionIn-houseAqueous wash
BrineIn-houseAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichDrying agent

Step-by-Step Procedure

  • Reaction Setup : In a round-bottom flask, dissolve the azide-functionalized ligand (1.0 eq) and Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation : In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Initiation : Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution may change color, indicating the start of the reaction.

  • Reaction Monitoring : Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the progress by LC-MS until the starting materials are consumed.[7]

  • Work-up : Upon completion, dilute the reaction mixture with water and extract three times with dichloromethane (DCM).

  • Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected PROTAC precursor.

Protocol 2: Final PROTAC Assembly

This protocol involves the deprotection of the Boc group followed by an amide coupling to the second ligand.

Materials and Reagents

ReagentSupplierPurpose
Boc-Protected PROTAC PrecursorFrom Protocol 1Starting material
Trifluoroacetic Acid (TFA)Sigma-AldrichBoc deprotection reagent
Dichloromethane (DCM)VWRSolvent
Carboxylic Acid-functionalized LigandSynthesizedCoupling partner
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Chem-ImpexAmide coupling reagent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase
Anhydrous N,N-Dimethylformamide (DMF)Acros OrganicsSolvent

Step-by-Step Procedure

  • Boc Deprotection : Dissolve the Boc-protected PROTAC precursor (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Solvent Removal : Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step.

  • Amide Coupling Setup : Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Final Coupling : Add a solution of the deprotected amine intermediate (1.2 eq) in anhydrous DMF to the activated acid mixture.

  • Reaction and Monitoring : Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Purification : Upon completion, purify the crude final PROTAC by preparative reverse-phase HPLC to obtain the desired product.

Characterization and Biological Evaluation

A successfully synthesized PROTAC requires rigorous characterization to confirm its identity, purity, and biological activity.

Physicochemical Characterization

TechniquePurpose
LC-MS Purity assessment and mass confirmation
¹H and ¹³C NMR Structural elucidation and confirmation
HRMS Exact mass determination
Preparative HPLC Final purification of the PROTAC

Biological Evaluation Workflow

Biological_Evaluation cluster_0 In Vitro Assays cluster_1 Cellular Assays Binding Target Binding Assays (e.g., ITC, SPR) Degradation Western Blot / In-Cell Western (Target Protein Levels) Binding->Degradation DC50_Dmax Dose-Response Analysis (Determine DC50 and Dmax) Degradation->DC50_Dmax TernaryComplex Ternary Complex Formation (e.g., TR-FRET) TernaryComplex->Degradation Selectivity Proteomics-based Selectivity (Off-target effects) DC50_Dmax->Selectivity Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) Selectivity->Phenotypic

Figure 2: Key steps in the biological evaluation of a novel PROTAC.

  • Target Engagement : Confirm that the PROTAC binds to the target protein and the E3 ligase.

  • Protein Degradation : Use Western blotting or quantitative mass spectrometry to measure the reduction in the level of the target protein in cells treated with the PROTAC.[8]

  • Dose-Response and Time-Course : Determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the PROTAC.

  • Mechanism of Action : Confirm that degradation is proteasome-dependent by co-treating cells with a proteasome inhibitor (e.g., MG132).[8]

Troubleshooting Common Synthesis Issues

IssuePossible CauseSuggested Solution
Low Yield in Click Reaction Inactive copper catalyst; Poor solvent choiceUse freshly prepared solutions of copper sulfate and sodium ascorbate. Ensure adequate mixing. Try alternative solvents like DMSO/water.
Incomplete Boc Deprotection Insufficient TFA or reaction timeIncrease the proportion of TFA or extend the reaction time. Monitor closely with LC-MS.
Low Yield in Amide Coupling Incomplete activation of carboxylic acid; Steric hindranceAllow longer activation time. Consider a different coupling reagent (e.g., COMU). Ensure the reaction is anhydrous.
Difficult Purification Poor solubility of the final PROTAC; Close-eluting impuritiesUse a modified HPLC gradient (e.g., with a TFA or formic acid additive). Consider alternative stationary phases.

Conclusion

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a high-value building block for the construction of protein degraders. Its rigid core and orthogonal reactive handles facilitate a modular and efficient synthesis, primarily through robust click chemistry and standard peptide coupling reactions. By providing conformational constraint, this linker precursor enables the exploration of new chemical space in the quest for more potent and selective PROTACs. The protocols and workflows outlined in this guide serve as a comprehensive resource for researchers aiming to leverage this advanced building block in their targeted protein degradation programs.

References

  • ResearchGate. Classification of most common linkers used in PROTAC design based on... Available at: [Link].

  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link].

  • ResearchGate. General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I). Available at: [Link].

  • PMC - NIH. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Available at: [Link].

  • PMC - NIH. Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link].

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Available at: [Link].

  • ChemBK. tert-butyl 4-hydroxypiperidine-1-carboxylate. Available at: [Link].

  • IndiaMART. Tert Butyl 4​ Allyl 4​ Hydroxypiperidine 1​ Carboxylate, 9​8. Available at: [Link].

  • PharmaCompass.com. tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link].

  • PMC - NIH. An overview of PROTACs: a promising drug discovery paradigm. Available at: [Link].

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available at: [Link].

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link].

Sources

Application Notes and Protocols for the Synthesis of Heteroaryl-Substituted Pyrazolo[1,5-a]pyridines using 1-Boc-4-ethynyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, planar structure and versatile substitution patterns make it an ideal framework for designing molecules with a wide range of biological activities.[1] Compounds incorporating this moiety have demonstrated efficacy as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.[2] The therapeutic potential of this scaffold underscores the need for efficient and modular synthetic strategies to access novel analogs with diverse functionalities.

This application note details a robust and versatile approach for the synthesis of heteroaryl-substituted pyrazolo[1,5-a]pyridines. The methodology leverages the well-established [3+2] cycloaddition reaction between in situ generated heteroaryl-substituted N-aminopyridinium ylides and the functionalized alkyne, 1-Boc-4-ethynyl-4-hydroxypiperidine. This strategy provides a direct route to novel pyrazolo[1,5-a]pyridines bearing a protected piperidine moiety, a common structural motif in pharmaceuticals that can enhance pharmacokinetic properties.[3]

Synthetic Strategy: A Convergent [3+2] Cycloaddition Approach

The cornerstone of this synthetic approach is the [3+2] cycloaddition of an N-aminopyridinium ylide, serving as a 1,3-dipole, with an alkyne dipolarophile.[4] This reaction proceeds through a concerted mechanism, followed by aromatization to furnish the stable pyrazolo[1,5-a]pyridine ring system. The use of 1-Boc-4-ethynyl-4-hydroxypiperidine as the alkyne component introduces a valuable piperidine fragment that can be further functionalized after deprotection of the Boc group.

The overall synthetic workflow can be envisioned as a two-stage process: first, the preparation of the requisite heteroaryl-substituted N-aminopyridinium salt precursor, and second, the one-pot generation of the ylide and its subsequent cycloaddition with the piperidine-containing alkyne.

G cluster_0 Precursor Synthesis cluster_1 One-Pot [3+2] Cycloaddition HeteroarylPyridine Heteroaryl-substituted Pyridine N_Aminopyridinium_Salt Heteroaryl-substituted N-Aminopyridinium Salt HeteroarylPyridine->N_Aminopyridinium_Salt N-Amination AminatingAgent Electrophilic Aminating Agent (e.g., O-(mesitylsulfonyl)hydroxylamine) AminatingAgent->N_Aminopyridinium_Salt N_Aminopyridinium_Salt_input Heteroaryl-substituted N-Aminopyridinium Salt N_Aminopyridinium_Salt->N_Aminopyridinium_Salt_input Ylide N-Aminopyridinium Ylide (in situ) N_Aminopyridinium_Salt_input->Ylide Deprotonation Base Base (e.g., K2CO3) Base->Ylide Cycloadduct Dihydropyrazolopyridine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Alkyne 1-Boc-4-ethynyl-4-hydroxypiperidine Alkyne->Cycloadduct FinalProduct Heteroaryl-substituted Pyrazolo[1,5-a]pyridine Cycloadduct->FinalProduct Aromatization (Oxidation) caption Figure 1. Overall workflow for the synthesis of heteroaryl-substituted pyrazolo[1,5-a]pyridines.

Sources

Mastering the Acylation of N-Boc-4-hydroxypiperidine: A Detailed Guide to Synthesis and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Boc-4-acyloxypiperidines

N-Boc-4-hydroxypiperidine stands as a cornerstone in modern medicinal chemistry and drug development.[1][2][3][4] The piperidine scaffold is a privileged structure, frequently incorporated into pharmaceuticals to enhance properties like solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates regioselective functionalization, directing synthetic transformations to the hydroxyl group at the 4-position.[3][5] This hydroxyl group is a versatile handle, and its acylation to form esters (N-Boc-4-acyloxypiperidines) is a critical step in the synthesis of a vast array of bioactive molecules, including kinase inhibitors and central nervous system (CNS) agents.[1]

This comprehensive guide provides detailed protocols and expert insights into the standard procedures for the acylation of N-Boc-4-hydroxypiperidine. We will delve into the mechanistic underpinnings of common acylation strategies, offering a robust framework for researchers, scientists, and drug development professionals to achieve high-yield, high-purity synthesis of these valuable intermediates.

Core Acylation Strategies: Mechanisms and Methodologies

The esterification of the secondary alcohol in N-Boc-4-hydroxypiperidine can be efficiently achieved through several reliable methods. The choice of method often depends on the nature of the acyl group to be introduced, the scale of the reaction, and the sensitivity of the substrates involved. Here, we focus on two of the most prevalent and effective approaches: acylation using acyl chlorides or anhydrides catalyzed by 4-(Dimethylamino)pyridine (DMAP), and the Steglich esterification for coupling with carboxylic acids.

Method 1: DMAP-Catalyzed Acylation with Acyl Chlorides or Anhydrides

This is a classic and highly efficient method for acylating alcohols. The use of an acyl chloride or anhydride as the acylating agent, in conjunction with a catalytic amount of DMAP, provides a powerful system for ester formation.

The Rationale Behind the Reagents:

  • Acylating Agents (Acyl Chlorides/Anhydrides): These reagents possess a highly electrophilic carbonyl carbon, making them potent acyl donors. Anhydrides are often preferred over acyl chlorides as they are generally less sensitive to moisture and their byproduct (a carboxylic acid) is less corrosive than HCl.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a hypernucleophilic acylation catalyst that can increase reaction rates by several orders of magnitude compared to uncatalyzed reactions.[6] Its efficacy stems from the electron-donating dimethylamino group, which enhances the nucleophilicity of the pyridine nitrogen.[6]

  • Auxiliary Base (e.g., Triethylamine, NEt₃): A non-nucleophilic base is required to scavenge the acidic byproduct generated during the reaction (HCl from acyl chlorides or a carboxylic acid from anhydrides). This prevents the protonation of DMAP and the starting alcohol, ensuring the catalytic cycle can proceed efficiently.[7]

  • Solvent (e.g., Dichloromethane, DCM): Anhydrous aprotic solvents like DCM are ideal as they are inert to the reaction conditions and effectively solubilize the reactants.[7]

Reaction Mechanism:

The DMAP-catalyzed acylation proceeds via a nucleophilic catalysis pathway. DMAP first attacks the acylating agent to form a highly reactive N-acylpyridinium salt intermediate.[6][7] This intermediate is a significantly more potent acylating agent than the starting anhydride or acyl chloride. The alcohol (N-Boc-4-hydroxypiperidine) then attacks the N-acylpyridinium salt, transferring the acyl group to form the desired ester and regenerating the DMAP catalyst.[6][7] The auxiliary base neutralizes the acidic byproduct.

Diagram: DMAP-Catalyzed Acylation Workflow

DMAP_Acylation cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification NBoc N-Boc-4-hydroxypiperidine Solvent Anhydrous DCM Base Triethylamine Cool Cool to 0 °C Base->Cool Add_Acyl Add Acyl Chloride or Anhydride Add_DMAP Add DMAP (cat.) Stir Stir at RT Quench Quench Reaction Stir->Quench Extract Extract with DCM Wash Wash Organic Layer Dry Dry & Concentrate Purify Column Chromatography Product Pure Acylated Product Purify->Product

Caption: Workflow for DMAP-catalyzed acylation.

Detailed Experimental Protocol: Acylation with Acetic Anhydride

Objective: To synthesize tert-butyl 4-acetoxypiperidine-1-carboxylate.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Boc-4-hydroxypiperidine201.2710.01.0
Acetic Anhydride102.0912.01.2
Triethylamine (NEt₃)101.1915.01.5
4-(Dimethylamino)pyridine (DMAP)122.170.50.05
Dichloromethane (DCM), anhydrous-50 mL-
Saturated aqueous NaHCO₃ solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq, 10.0 mmol, 2.01 g). Dissolve it in anhydrous dichloromethane (50 mL).

  • Addition of Reagents: Add triethylamine (1.5 eq, 15.0 mmol, 2.1 mL) to the solution, followed by a catalytic amount of DMAP (0.05 eq, 0.5 mmol, 61 mg).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq, 12.0 mmol, 1.13 mL) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-acetoxypiperidine-1-carboxylate.

Method 2: Steglich Esterification with Carboxylic Acids

The Steglich esterification is an exceptionally mild and versatile method for forming esters directly from carboxylic acids and alcohols.[8][9][10] It is particularly valuable for synthesizing esters from precious or complex carboxylic acids and for substrates that are sensitive to the harsher conditions of other esterification methods.[11]

The Rationale Behind the Reagents:

  • Coupling Agent (DCC or EDC): N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid.[8][10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Catalyst (DMAP): As in the previous method, DMAP acts as a nucleophilic catalyst. It intercepts the O-acylisourea intermediate to form the N-acylpyridinium salt, which then readily reacts with the alcohol.[11] This catalytic action is crucial for efficient ester formation and suppresses a common side reaction—the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[8][11]

Reaction Mechanism:

The reaction begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate to form the key O-acylisourea intermediate.[11] In the presence of DMAP, this intermediate is rapidly converted to the N-acylpyridinium salt. The alcohol (N-Boc-4-hydroxypiperidine) then attacks this activated species to yield the ester and regenerate DMAP. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC).[8]

Diagram: Steglich Esterification Mechanism

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC Carbodiimide (e.g., DCC) DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement (suppressed by DMAP) DMAP DMAP DMAP->N_Acylpyridinium Ester Product Ester N_Acylpyridinium->Ester + Alcohol Alcohol N-Boc-4-hydroxypiperidine Alcohol->Ester DMAP_regen DMAP (regenerated) Ester->DMAP_regen Urea Urea Byproduct (e.g., DCU)

Caption: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol: Steglich Esterification with Benzoic Acid

Objective: To synthesize tert-butyl 4-(benzoyloxy)piperidine-1-carboxylate.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Boc-4-hydroxypiperidine201.275.01.0
Benzoic Acid122.126.01.2
N,N'-Dicyclohexylcarbodiimide (DCC)206.336.51.3
4-(Dimethylamino)pyridine (DMAP)122.170.250.05
Dichloromethane (DCM), anhydrous-40 mL-

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 5.0 mmol, 1.01 g), benzoic acid (1.2 eq, 6.0 mmol, 0.73 g), and DMAP (0.05 eq, 0.25 mmol, 31 mg) in anhydrous DCM (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.3 eq, 6.5 mmol, 1.34 g) in a small amount of anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (ethyl acetate/hexanes) to obtain the desired ester.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Incomplete Reaction - Insufficient reaction time.- Deactivated acylating agent (hydrolysis).- Sterically hindered alcohol or acid.[12]- Extend reaction time and continue monitoring.- Use fresh, high-purity acylating agents.- For hindered substrates, consider increasing the amount of DMAP or gently heating the reaction.
Low Yield - Side reaction (e.g., N-acylurea formation in Steglich).- Loss of product during aqueous work-up.- Ensure a sufficient catalytic amount of DMAP is used in Steglich esterifications.[8]- Minimize the volume of aqueous washes and perform back-extractions of the aqueous layers.
Purification Difficulties - Co-elution of product with urea byproduct (DCU).- Presence of unreacted starting material or byproducts.- If using DCC, ensure complete precipitation of DCU by cooling before filtration. Consider using EDC for easier removal of the water-soluble urea byproduct.- Optimize chromatography conditions (solvent system, gradient) for better separation.
Impurity in Final Product - Incomplete reaction or side reactions.[13]- Re-purify the product. Ensure the purity of starting materials before beginning the synthesis.[13] Use analytical methods like HPLC or GC-MS to assess purity.[13][14]

Conclusion

The acylation of N-Boc-4-hydroxypiperidine is a fundamental transformation in the synthesis of piperidine-containing pharmaceuticals. Both DMAP-catalyzed acylation with anhydrides/acyl chlorides and the Steglich esterification offer mild, efficient, and high-yielding routes to the desired N-Boc-4-acyloxypiperidine products. A thorough understanding of the underlying mechanisms and careful attention to experimental protocol are paramount for success. By selecting the appropriate methodology and optimizing reaction conditions, researchers can reliably synthesize these critical intermediates, paving the way for the discovery and development of next-generation therapeutics.

References

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Available at: [Link]

  • Skoog, S. et al. (2002). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed. Available at: [Link]

  • Ye, Y. et al. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Grokipedia. (n.d.). Steglich esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Google Patents. (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Gassama, A. et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Kumar, A. et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. Available at: [Link]

  • ChemBK. (2024). n-boc-4-hydroxylpiperidine. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Available at: [Link]

  • YouTube. (2014). Steglich esterification. Available at: [Link]

  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine. Available at: [Link]

  • Bloom Tech. (2025). How Is The Purity Of N-Boc-4-Hydroxypiperidine Determined?. Available at: [Link]

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Application Note & Protocol Guide: Advanced Techniques for the Purification of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Piperidine Moiety - A Double-Edged Sword in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its importance in drug design. However, the very feature that makes it so valuable—the basic and nucleophilic secondary amine—also presents significant challenges during the purification of piperidine-containing compounds. The basicity of the piperidine nitrogen can lead to peak tailing in chromatography, while its nucleophilicity can result in degradation or side reactions under certain conditions.

This guide provides a comprehensive overview of robust techniques and detailed protocols for the effective purification of piperidine-containing compounds, ensuring high purity and yield for downstream applications in research and drug development.

Section 1: Understanding the Physicochemical Properties of Piperidine Derivatives

The key to successful purification lies in understanding the inherent properties of the target molecule. The piperidine nitrogen (pKa of the conjugate acid is ~11.2) imparts a basic character, making the compound's solubility and chromatographic behavior highly dependent on pH. At acidic pH, the piperidine nitrogen is protonated, forming a water-soluble salt. Conversely, in its free base form at higher pH, it is more soluble in organic solvents. This pH-dependent behavior is the cornerstone of many purification strategies.

Section 2: Purification Strategies: A Multi-pronged Approach

The choice of purification technique is dictated by the scale of the purification, the physicochemical properties of the compound (e.g., polarity, volatility, stability), and the nature of the impurities. A multi-technique approach is often necessary to achieve the desired level of purity.

Liquid-Liquid Extraction: The Workhorse of Initial Cleanup

Liquid-liquid extraction is an indispensable first step to remove a significant portion of impurities. By exploiting the pH-dependent solubility of piperidine compounds, one can effectively separate them from neutral or acidic impurities.

Protocol 1: pH-Swing Extraction for a Generic Piperidine-Containing Amine

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent immiscible with water (e.g., dichloromethane (DCM), ethyl acetate (EtOAc)).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid). The piperidine compound will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated piperidine salt.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH, saturated NaHCO₃) dropwise with stirring until the solution is basic (pH > 9). This will deprotonate the piperidine, causing it to precipitate or form an oil.

  • Back-Extraction: Extract the free-based piperidine compound back into an organic solvent (e.g., DCM, EtOAc).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified piperidine-containing compound.

Diagram 1: Workflow for pH-Swing Extraction

A Crude Reaction Mixture in Organic Solvent B Wash with Dilute Aqueous Acid A->B C Separate Layers B->C D Aqueous Layer (Protonated Piperidine) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard F Basify Aqueous Layer D->F G Back-extract with Organic Solvent F->G H Organic Layer (Purified Piperidine) G->H Collect I Aqueous Layer (Salts) G->I Discard J Dry and Concentrate H->J K Purified Product J->K

Caption: Workflow of a typical acid-base extraction for piperidine compounds.

Column Chromatography: The Gold Standard for High Purity

Flash column chromatography is the most common technique for achieving high purity of piperidine-containing compounds. However, the basic nature of the piperidine can lead to significant challenges on standard silica gel.

Challenges with Silica Gel:

  • Peak Tailing: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic piperidine nitrogen, leading to broad, tailing peaks and poor separation.

  • Irreversible Adsorption: In some cases, the compound can be permanently adsorbed onto the silica, resulting in low recovery.

Solutions and Strategies:

  • Deactivating the Silica Gel: Adding a small amount of a basic modifier to the eluent can effectively "cap" the acidic silanol groups, minimizing unwanted interactions.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the mobile phase.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component of the eluent system.

  • Using Alternative Stationary Phases:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Chemically Modified Silica: Reversed-phase silica (e.g., C18) is suitable for more polar piperidine derivatives, often used in HPLC. Amine-functionalized silica can also be employed.

Protocol 2: Flash Chromatography of a Piperidine Derivative on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. For a moderately polar piperidine compound, a starting eluent could be a mixture of hexane and ethyl acetate.

  • Adding a Basic Modifier: To the chosen eluent system, add 0.5% (v/v) triethylamine. Ensure thorough mixing.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Remember to add a small amount of TEA to the TLC developing solvent as well.

  • Analysis and Pooling: Analyze the fractions, pool the pure fractions, and concentrate under reduced pressure to obtain the purified product.

Table 1: Common Eluent Systems for Piperidine Compound Purification on Silica Gel

Polarity of CompoundStarting Eluent SystemBasic Modifier
Non-polarHexane / Ethyl Acetate (9:1)0.5% TEA
Moderately PolarHexane / Ethyl Acetate (1:1)0.5% TEA
PolarDichloromethane / Methanol (95:5)1% TEA or 0.5% NH₄OH
Very PolarDichloromethane / Methanol / Ammonium Hydroxide (90:10:1)As indicated
Crystallization: For High Purity and Scalability

Crystallization is a powerful technique for obtaining highly pure compounds, especially on a larger scale. The key is to find a suitable solvent or solvent system in which the piperidine-containing compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

Protocol 3: Recrystallization of a Piperidine Salt

  • Salt Formation: If the free base is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride, hydrobromide) by treating a solution of the base with the corresponding acid. Salts often have higher melting points and are more crystalline.

  • Solvent Selection: Choose a solvent in which the salt has the desired solubility profile. Common solvents for recrystallizing salts include ethanol, methanol, isopropanol, or mixtures with water or other co-solvents.

  • Dissolution: In a flask, add the crude piperidine salt and the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diagram 2: Decision Tree for Purification Strategy

A Crude Piperidine Compound B Is the major impurity non-basic? A->B C pH-Swing Extraction B->C Yes D Are impurities of similar polarity? B->D No C->D E Column Chromatography (with basic modifier) D->E Yes F Is the compound a solid? D->F No E->F G Crystallization F->G Yes H Purified Product F->H No (Consider salt formation or other techniques) G->H

Caption: Decision-making flowchart for selecting a purification method.

Section 3: Safety and Handling Considerations

Piperidine and many of its derivatives are hazardous materials. They can be corrosive, flammable, and toxic. Always consult the Safety Data Sheet (SDS) before handling any new compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The successful purification of piperidine-containing compounds is critical for their advancement as therapeutic agents and research tools. A thorough understanding of their acid-base properties allows for the rational design of purification strategies. By employing techniques such as pH-swing extraction for initial cleanup, followed by optimized column chromatography and crystallization, researchers can achieve the high levels of purity required for their intended applications. The protocols and strategies outlined in this guide provide a solid foundation for navigating the challenges associated with this important class of molecules.

References

  • Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego, Christina Li Lin Chai URL: [Link]

  • Title: Practical Organic Chemistry Source: Vogel, A.I. URL: [Link]

  • Title: Strategies for the Purification of Basic Compounds Source: Teledyne ISCO Application Note URL: [Link]

  • Title: The Piperidine Motif in the Design of Potent Drug Candidates Source: Pharmaceuticals (MDPI) URL: [Link]

Application Notes and Protocols: Safe Handling and Use of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique trifunctional structure, incorporating a Boc-protected piperidine ring, a tertiary alcohol, and a terminal alkyne, makes it a versatile synthon for constructing complex molecular architectures. The piperidine moiety is a privileged scaffold in numerous FDA-approved drugs, while the terminal alkyne is primed for high-yield coupling reactions such as Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and palladium-catalyzed Sonogashira couplings.

This document provides a comprehensive guide to the safe handling, storage, and utilization of this compound, ensuring laboratory safety and experimental integrity. The protocols herein are grounded in established safety standards and best practices for chemical synthesis.

Table 1: Compound Physicochemical Data

Property Value Source
IUPAC Name tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate Internal
CAS Number 275387-83-2 [1]
Molecular Formula C₁₂H₁₉NO₃ [1]
Molecular Weight 225.28 g/mol [1]
Appearance White to off-white solid Internal

| Primary Use | For Research & Development use only.[1] | |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While this compound is not classified as acutely toxic, it presents moderate hazards that require diligent control measures. The risks are derived from its constituent functional groups and the piperidine core.

Causality of Hazards:

  • Piperidine Scaffold: Piperidine and its derivatives can be irritants and may be harmful if inhaled or absorbed through the skin.[2][3] The Boc-protecting group significantly attenuates the basicity and volatility of the piperidine nitrogen, reducing but not eliminating these risks.

  • Terminal Alkyne: While the compound itself is stable, terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This is a critical consideration during reaction design and waste disposal. Reactions involving acetylene gas are known to be hazardous, but using a solid reagent like this compound is inherently safer.[4]

  • Particulate/Dust Inhalation: As a solid, the compound can form dust, which may cause respiratory tract irritation.[5]

Table 2: GHS Hazard Summary and Precautionary Statements

Hazard Class GHS Classification & Statement Precautionary Codes (Selected)
Acute Toxicity May be harmful if swallowed. P301+P317: IF SWALLOWED: Get medical help.[1]
Skin Irritation Causes skin irritation. P280: Wear protective gloves/clothing.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Eye Irritation Causes serious eye irritation. P280: Wear eye/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

| Respiratory | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

Engineering and Personal Protective Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

  • Primary Engineering Control (Ventilation): All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[6][7] This is the most critical control measure to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): The minimum required PPE should be worn at all times in the laboratory.[1][2]

    • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[2][8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[2] Gloves must be inspected before use and changed immediately if contamination occurs.

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[6]

    • Respiratory Protection: Not typically required if work is conducted within a fume hood. If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Standard Operating Procedures (SOPs)

Adherence to standardized procedures minimizes risk and ensures reproducibility.

General Handling and Weighing
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware and equipment.

  • Aliquotting: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the required amount of the solid in a tared, disposable weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust clouds. Use a micro-spatula for controlled transfer.

  • Post-Handling: Tightly seal the main container immediately after use.[1] Clean any residual powder from the spatula and weighing area with a solvent-dampened cloth for proper disposal. Wash hands thoroughly after handling.[1]

Storage and Transport
  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][6][9] It should be stored locked up and segregated from strong oxidizing agents and acids.[1][8]

  • Transport: When moving the compound within the laboratory or between buildings, place the primary container inside a durable, sealed secondary container to prevent release in case of a drop or spill.[9]

Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate non-essential personnel from the immediate area.[5]

  • Control: Remove all sources of ignition.[2][10]

  • Containment: For a solid spill, gently cover with a non-flammable absorbent material like sand or diatomaceous earth to prevent it from becoming airborne.[2][10] Do not use combustible materials like paper towels for the initial cleanup.

  • Cleanup: Wearing full PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone) and paper towels, placing all cleaning materials into the hazardous waste container.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[2] Seek immediate medical attention.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[1] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6]

  • Causality Note: Never dispose of waste containing terminal alkynes in containers with incompatible metal residues (Cu, Ag, Hg) to prevent the formation of explosive acetylides.

Application Protocol: Sonogashira Coupling

This protocol provides a representative example of using the title compound in a common cross-coupling reaction. The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme: (Self-generated image, not from search results)

Materials and Reagents
  • Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Aryl Iodide (e.g., Iodobenzene) (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) Iodide (CuI) (0.04 eq)

  • Base (e.g., Triethylamine or Diisopropylethylamine) (3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

    • Rationale: Flame-drying the flask removes adsorbed water, which can interfere with the catalytic cycle. The solid reagents are added first for ease of handling.

  • Inert Atmosphere: Seal the flask with septa, and purge with an inert gas (N₂ or Ar) for 10-15 minutes using a Schlenk line or a balloon setup.

    • Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial for catalyst longevity and reaction success.

  • Solvent and Base Addition: Using a gas-tight syringe, add the anhydrous, degassed solvent, followed by the amine base.

    • Rationale: Degassed solvents prevent quenching of the catalyst by dissolved oxygen. The amine base is essential to neutralize the HI generated during the reaction, driving the catalytic cycle forward.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) as required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

    • Rationale: Monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms the reaction has reached completion.

  • Workup: a. Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate. b. Filter the mixture through a pad of celite to remove the palladium catalyst and other solids. c. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Rationale: The NH₄Cl wash helps to remove the amine base and copper salts. The brine wash removes residual water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography separates the desired product from unreacted starting materials, catalysts, and byproducts, yielding a pure compound for subsequent characterization and use.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visual Workflows

Safe Handling Workflow

This diagram outlines the critical decision points and actions from receiving the compound to its use in an experiment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase receive Receive Compound store Store in Locked, Cool, Dry, Ventilated Area receive->store Log & Verify ppe Don Full PPE (Goggles, Lab Coat, Gloves) store->ppe Before Use fumehood Verify Fume Hood Functionality ppe->fumehood weigh Weigh Solid Inside Fume Hood fumehood->weigh dissolve Dissolve/Add to Reaction Vessel weigh->dissolve waste Collect Contaminated Waste (Gloves, Weigh Boats) weigh->waste cleanup Clean Equipment & Seal Container dissolve->cleanup dissolve->waste cleanup->store Return to Storage cleanup->waste dispose Dispose in Labeled Hazardous Waste Container waste->dispose

Caption: Workflow for the safe handling of the title compound.

Emergency Spill Response Logic

This diagram illustrates the immediate actions required in the event of a chemical spill.

spill Spill Occurs assess Assess Spill Size & Personal Exposure spill->assess small_spill Small & Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major exposure Personal Exposure Occurred assess->exposure Yes alert Alert Colleagues & Remove Ignition Sources small_spill->alert evacuate Evacuate Area & Call Emergency Services large_spill->evacuate first_aid Administer First Aid (Use Safety Shower/Eyewash) exposure->first_aid get_kit Obtain Spill Kit alert->get_kit contain Cover with Absorbent get_kit->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Decision tree for responding to a chemical spill.

References

  • Piperidine - SAFETY DATA SHEET. Pentachemicals. (2024-05-07). [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. (n.d.). [Link]

  • SAFETY DATA SHEETS. CATO Research Chemical Inc. (n.d.). [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. (2025-03-31). [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. (n.d.). [Link]

  • HAZARD SUMMARY: PIPERIDINE. NJ.gov. (n.d.). [Link]

  • Acetylene in Organic Synthesis: Recent Progress and New Uses. National Institutes of Health (NIH). (n.d.). [Link]

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Application Notes and Protocols for Deuterated Tert-butyl 4-hydroxypiperidine-1-carboxylate as a Tracer in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Role of Deuterated Tracers in Modern Pharmaceutical Research

In the landscape of contemporary drug discovery and development, a profound understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Stable isotope labeling, particularly the strategic incorporation of deuterium (²H or D), has emerged as a powerful and indispensable tool in these investigations.[2] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not alter the fundamental chemical properties of a molecule, making them ideal for in vivo studies.[3] The primary utility of deuterium labeling lies in its application as a tracer in pharmacokinetic (PK) and drug metabolism (DMPK) studies, often analyzed by highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[4][5]

Deuterated compounds, such as deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate, serve as invaluable internal standards in bioanalytical assays.[3] By adding a known concentration of the deuterated analog to a biological sample, researchers can accurately quantify the concentration of the non-deuterated (or "light") parent drug, correcting for variability in sample preparation and instrument response.[6] This "isotope dilution mass spectrometry" approach is considered the gold standard for quantitative bioanalysis.[7]

Deuterated Tert-butyl 4-hydroxypiperidine-1-carboxylate: A Versatile Tracer for Piperidine-Containing Scaffolds

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals.[8] Understanding the metabolic fate of this scaffold is crucial for optimizing drug properties. Tert-butyl 4-hydroxypiperidine-1-carboxylate is a common building block in the synthesis of these piperidine-containing drug candidates.[9] Its deuterated analog, specifically tert-butyl 4-hydroxypiperidine-1-carboxylate-3,3,4,5,5-d5, is a strategically labeled tracer designed for robust DMPK studies.

The rationale for deuterating the 3, 4, and 5 positions of the piperidine ring is grounded in the common metabolic pathways of such structures. The carbon atoms adjacent to the nitrogen and the carbon bearing the hydroxyl group are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][10][11] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE). This effect can slow down the rate of metabolic reactions that involve the cleavage of these bonds, thereby altering the metabolic profile of the compound. When used as a tracer, the mass shift due to the deuterium atoms allows for its clear differentiation from the unlabeled parent compound and its metabolites by mass spectrometry.

Core Applications

The primary applications of deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate as a tracer fall into two main categories:

  • Internal Standard for Quantitative Bioanalysis: Its near-identical physicochemical properties to the unlabeled analyte make it an ideal internal standard for LC-MS-based quantification of the parent compound in biological matrices like plasma, urine, and tissue homogenates.[6][7]

  • Tracer in "Cassette" Dosing or Co-administration Studies: In early drug discovery, a "cassette" of multiple drug candidates can be administered simultaneously. By using a deuterated version of a lead compound, its pharmacokinetic profile can be distinguished from other co-administered compounds, accelerating the screening process.

Experimental Protocols

The following protocols provide a detailed framework for the application of deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate as a tracer in fundamental DMPK studies.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a parent compound using deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate as an internal standard for LC-MS/MS analysis.

Materials:

  • Test compound (non-deuterated)

  • Deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate (Internal Standard, IS)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Incubator or shaking water bath set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the deuterated IS (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

    • Prepare a working solution of the deuterated IS (e.g., 10 µM in ACN) for quenching and protein precipitation.

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM suspension and phosphate buffer at 37°C for 5 minutes.

    • Add the test compound working solution to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately add the withdrawn aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with the deuterated IS working solution. This step simultaneously stops the reaction and precipitates the proteins.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a suitable LC-MS/MS method to separate and detect both the test compound and the deuterated IS. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the IS.

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the deuterated IS for each time point.

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[4]

Visualization of the In Vitro Metabolic Stability Workflow:

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis prep_compound Prepare Test Compound & Deuterated IS Solutions mix Combine HLM, Buffer, & Test Compound prep_compound->mix prep_hlm Prepare HLM Suspension prep_hlm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (add NADPH) prep_nadph->initiate mix->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench with ACN containing Deuterated IS sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Peak Area Ratio) lcms->data calc Calculate t½ & CLint data->calc

In Vitro Metabolic Stability Workflow.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound in rats following oral administration, using deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate as an internal standard.

Materials:

  • Test compound

  • Deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate (IS)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral dosing (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the rats overnight prior to dosing.

    • Prepare the dosing solution of the test compound in the vehicle at the desired concentration.

    • Administer a single oral dose of the test compound to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect the blood in EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw the plasma samples on ice.

    • To a 50 µL aliquot of each plasma sample, add 150 µL of ice-cold acetonitrile containing the deuterated IS at a known concentration.

    • Vortex the samples for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method, as described in Protocol 1.

  • Pharmacokinetic Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte in spiked plasma standards.

    • Determine the concentration of the test compound in the unknown plasma samples using the calibration curve.

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

Visualization of the In Vivo Pharmacokinetic Study Workflow:

InVivo_PK_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis_phase Analytical & Data Phase dosing Oral Dosing of Test Compound blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep protein_precip Protein Precipitation (ACN with Deuterated IS) plasma_sep->protein_precip supernatant_transfer Supernatant Transfer protein_precip->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

In Vivo Pharmacokinetic Study Workflow.

Data Presentation: Expected Outcomes

The use of deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate as an internal standard is expected to yield high-quality, reproducible data. Below is a table summarizing the typical validation parameters for a bioanalytical method using a stable isotope-labeled internal standard, in accordance with regulatory guidelines.[2][13][14]

Parameter Acceptance Criteria Typical Performance with Deuterated IS
Linearity (r²) ≥ 0.99> 0.995
Accuracy Within ±15% of nominal value (±20% at LLOQ)Typically within ±10%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Typically < 10%
Matrix Effect Monitored and minimizedSignificantly reduced due to co-elution
Recovery Consistent and reproducibleHigh and consistent across concentrations

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Conclusion

Deuterated tert-butyl 4-hydroxypiperidine-1-carboxylate is a highly effective and versatile tracer for DMPK studies of piperidine-containing drug candidates. Its strategic deuterium labeling provides a robust internal standard for quantitative bioanalysis by LC-MS, leading to accurate and precise pharmacokinetic data. The protocols outlined in this application note provide a solid foundation for researchers to integrate this valuable tool into their drug discovery and development workflows, ultimately contributing to a more comprehensive understanding of a compound's ADME properties and facilitating the selection of promising drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The core of its synthesis involves the ethynylation of N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone), a nucleophilic addition reaction that, while straightforward in principle, is often plagued by issues that can significantly reduce the overall yield and purity.[1]

This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with this synthesis. Drawing on established chemical principles and field-proven insights, this document provides a structured troubleshooting guide, answers to frequently asked questions, and detailed, validated protocols to empower you to achieve higher yields and greater success in your experiments.

Core Synthesis Overview: Ethynylation of N-Boc-4-Piperidone

The fundamental transformation is the addition of an acetylide nucleophile to the electrophilic carbonyl carbon of N-Boc-4-piperidone. The choice of the acetylide source is a critical parameter that dictates the reaction conditions and potential side products.

G cluster_reactants Reactants cluster_process Reaction Conditions Ketone N-Boc-4-Piperidone Product Tert-butyl 4-ethynyl-4- hydroxypiperidine-1-carboxylate Ketone->Product Nucleophilic Addition Acetylide Acetylide Source (e.g., LiC≡CH) Acetylide->Product Solvent Anhydrous Solvent (e.g., THF, Dioxane) Solvent->Product Temp Low Temperature (e.g., -78 °C to 0 °C) Temp->Product Workup Aqueous Workup (e.g., aq. NH4Cl) Product->Workup Quench

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected (<50%), or I'm recovering only starting material. What are the likely causes?

Answer: This is one of the most common issues and almost always points to problems with the acetylide nucleophile's generation or reactivity.

  • Cause A: Moisture Contamination. Acetylides, particularly lithium and Grignard reagents, are extremely strong bases and will be instantly quenched by trace amounts of water or other protic sources (e.g., alcohols).[2][3] This is the most frequent cause of reaction failure.

    • Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under a dry, inert atmosphere (Nitrogen or Argon).

  • Cause B: Inactive or Poor Quality Reagent. The acetylide source itself may be degraded. For example, Lithium acetylide ethylenediamine complex is a solid that can absorb moisture and carbon dioxide from the air, reducing its activity.[4]

    • Solution: Use a fresh bottle of the reagent or one that has been properly stored. It is advisable to titrate organometallic reagents like n-BuLi (if used to generate the acetylide in situ) to determine their exact molarity before use.

  • Cause C: Insufficiently Low Temperature. If generating the lithium acetylide in situ from acetylene and n-BuLi, the temperature must be kept very low (typically -78 °C) during the addition of n-BuLi to prevent side reactions. The subsequent addition to the ketone is also temperature-sensitive.

    • Solution: Use a dry ice/acetone bath to maintain a consistent -78 °C during the generation of the acetylide. For the addition to the ketone, the optimal temperature may vary, but starting at -78 °C and slowly warming is a common strategy.

  • Cause D: Poor Reagent Solubility. The Lithium acetylide ethylenediamine complex has specific solubility characteristics.[5]

    • Solution: Ensure you are using a recommended solvent such as THF, dioxane, or DMSO in which the complex is sufficiently soluble to react.

Question 2: My reaction appears to work, but I isolate a complex mixture of products that is difficult to purify. What are the common side reactions?

Answer: The formation of multiple products typically arises from the basicity of the acetylide reagent or from reactions with the starting material's protecting group.

  • Side Reaction A: Enolization of the Ketone. N-Boc-4-piperidone has acidic protons on the carbons alpha to the carbonyl group. A strong base like an acetylide can deprotonate this position, forming an enolate.[6] This enolate is unreactive towards the acetylide, and upon workup, it will revert to the starting ketone, effectively reducing your yield.

    • Prevention: Use a less basic acetylide source if possible, or add the ketone slowly to the acetylide solution at a low temperature to favor nucleophilic addition over deprotonation. The use of certain additives, like Lewis acids (e.g., CeCl₃), can sometimes enhance carbonyl reactivity and suppress enolization, though this adds complexity.

  • Side Reaction B: Reduction of the Ketone. With certain Grignard reagents (e.g., ethynylmagnesium bromide), if there is a β-hydride on the Grignard, it can act as a reducing agent via a six-membered transition state, converting the ketone to the corresponding secondary alcohol (Tert-butyl 4-hydroxy-piperidine-1-carboxylate).[6] While less common with ethynyl reagents, it's a possibility.

    • Prevention: This is more of a concern with bulky Grignard reagents. Using lithium acetylide generally avoids this pathway.

  • Side Reaction C: Dimerization/Polymerization. Acetylenic compounds can sometimes undergo side reactions, especially if trace metals (like copper) are present from previous reactions or spatulas.[7]

    • Prevention: Ensure glassware is scrupulously clean. Avoid using copper or brass equipment.

G Start N-Boc-4-Piperidone + Acetylide Anion Desired Desired Addition (Yields Product) Start->Desired Path A (Favored) Enolization α-Deprotonation (Enolization) Start->Enolization Path B (Side Reaction) Reduction Hydride Transfer (Reduction) Start->Reduction Path C (Side Reaction) End_Product Target Tertiary Alcohol Desired->End_Product End_SM Starting Material (Recovered) Enolization->End_SM After Workup End_Alcohol Secondary Alcohol Reduction->End_Alcohol

Caption: Competing reaction pathways in the ethynylation of N-Boc-4-piperidone.

Question 3: The purification is challenging. The product is a viscous oil, and column chromatography gives poor separation. What are some effective purification strategies?

Answer: Purifying polar, tertiary alcohols can be difficult.

  • Strategy A: Acid-Base Extraction. Your product is a neutral tertiary alcohol. Unreacted starting material (ketone) is also neutral. However, basic impurities (like ethylenediamine from the lithium acetylide complex) can be removed with a mild acid wash (e.g., dilute aq. HCl or aq. NH₄Cl) during the workup.

  • Strategy B: Optimize Chromatography.

    • Solvent System: A common mistake is using a solvent system that is too polar or not polar enough. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • TLC Analysis: Before running a column, carefully check the separation on a TLC plate. If the product and a major impurity have very similar Rf values, you may need a different solvent system (e.g., trying Dichloromethane/Methanol).

    • Loading: Do not overload the column. Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for better resolution.

  • Strategy C: Crystallization. While the product is often an oil, it may be possible to crystallize it or a derivative. Try dissolving the purified oil in a minimal amount of a hot non-polar solvent (like hexanes or diethyl ether) and cooling it slowly. Sometimes adding a seed crystal can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylide source for this reaction?

There are several common choices, each with pros and cons. The optimal choice depends on scale, available equipment, and safety considerations.

ReagentProsCons
Lithium Acetylide Ethylenediamine Complex Commercially available solid, relatively easy to handle.[5]Water-sensitive solid, introduces ethylenediamine into the reaction mixture which must be removed.[2][7]
Ethynylmagnesium Bromide/Chloride A Grignard reagent, often prepared in situ or purchased as a solution.Can be more prone to side reactions like reduction.[6][8]
Lithium Trimethylsilylacetylide (Li-TMSA) Often gives cleaner reactions and higher yields.Requires an additional deprotection step (e.g., with TBAF or K₂CO₃/MeOH) to remove the TMS group.
Acetylene Gas + n-BuLi Very cost-effective for large-scale synthesis.Requires handling flammable acetylene gas and pyrophoric n-BuLi. Technically demanding.[9]

Q2: How critical is strict temperature control?

It is absolutely critical. For reactions involving highly reactive organometallics like acetylides, low temperatures (-78 °C to 0 °C) are essential to:

  • Prevent Side Reactions: Minimizes enolization and other base-mediated side reactions.[9]

  • Control Reaction Rate: The addition is often exothermic. Low temperatures prevent the reaction from running away, which can lead to decomposition and lower yields.

  • Maintain Reagent Stability: Organometallic reagents are less stable at higher temperatures.

Q3: My starting material, N-Boc-4-piperidone, is expensive. Can I synthesize it myself?

Yes, N-Boc-4-piperidone is commonly synthesized from 4-piperidone hydrochloride or 4-hydroxypiperidine. A typical procedure involves the protection of the piperidine nitrogen with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10][11] If starting from 4-hydroxypiperidine, an oxidation step (e.g., Swern or Dess-Martin oxidation) is required to form the ketone.

Validated Experimental Protocol

This protocol uses the commercially available Lithium acetylide ethylenediamine complex, which represents a good balance of reactivity, convenience, and safety for lab-scale synthesis.

Materials & Equipment:

  • N-Boc-4-piperidone

  • Lithium acetylide ethylenediamine complex (90%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) & Hexanes for chromatography

  • Round-bottom flasks, magnetic stirrer, inert atmosphere setup (N₂ or Ar), and a low-temperature bath (-10 °C to 0 °C, ice-salt or cryocooler).

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of Nitrogen, add Lithium acetylide ethylenediamine complex (5.1 g, ~50 mmol, 1.5 eq).

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask. Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve N-Boc-4-piperidone (6.64 g, 33.3 mmol, 1.0 eq) in 30 mL of anhydrous THF.

  • Reaction: Add the solution of N-Boc-4-piperidone dropwise to the stirred acetylide suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed. (Typical mobile phase: 3:1 Hexanes:Ethyl Acetate).

  • Workup: Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath (the quench is exothermic).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product, typically as a yellow or brown oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and increasing to 30% EtOAc) to afford the pure product.

References

  • Thermo Fisher Scientific. (2010). Lithium acetylide ethylenediamine complex - SAFETY DATA SHEET. Link

  • Thermo Fisher Scientific. Lithium acetylide ethylenediamine complex, tech. 85%. Link

  • ChemicalBook. tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate synthesis. Link

  • Google Patents. (1971). US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols. Link

  • NOAA CAMEO Chemicals. LITHIUM ACETYLIDE-ETHYLENEDIAMINE COMPLEX. Link

  • Anbu Chem. Cas 6867-30-7 | Lithium acetylide ethylenediamine complex. Link

  • Haz-Map. Lithium acetylide, ethylene diamine complex - Hazardous Agents. Link

  • Wikipedia. Alkynylation. Link

  • ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis. Link

  • Organic Chemistry Portal. Grignard Reaction. Link

  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction. Link

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Link

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Link

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Link

  • ResearchGate. How to purify tertiary alcohol?. Link

  • Reddit. r/chemistry - Synthesis - General tips for improving yield?. Link

  • ResearchGate. Side Reactions in a Grignard Synthesis. Link

  • Nature. Upgrading ketone synthesis direct from carboxylic acids and organohalides. Link

  • Master Organic Chemistry. Reactions of Grignard Reagents. Link

  • Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Link

  • Sci-Hub. Synthesis of Some N-Substituted 4-Piperidones. Link

  • Chemistry Steps. Alkynes to Alcohols. Link

  • Organic Chemistry Portal. Ketone synthesis by reaction (hydration) of alkynes. Link

  • Chemistry Steps. Converting Alcohols to Alkynes. Link

  • Royal Society of Chemistry. Synthesis of some N-substituted 4-piperidones. Link

  • Organic Chemistry Portal. One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent. Link

  • University of Calgary. Ch 9 : Alkylation of Terminal Alkynes. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals and natural products.[1][2][3][4] However, its synthesis is not without challenges, from controlling stereoselectivity to managing stubborn impurities.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. Our goal is to ensure your protocols are robust, reproducible, and built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that arise during the synthesis and handling of piperidine derivatives.

Q1: My purified piperidine derivative has developed a yellow tint upon storage. What causes this and is it a problem? A: A yellow color in piperidine or its derivatives is typically a sign of oxidation.[5] While minor discoloration may not affect the outcome of all subsequent reactions, it indicates the presence of impurities. For applications requiring high purity, such as in drug development, purification is strongly recommended. The most effective method for removing these colored impurities is distillation.[5] To prevent reoccurrence, store the purified compound under an inert atmosphere (nitrogen or argon), protect it from light, and keep it cool.[5]

Q2: I'm struggling to separate my piperidine product from unreacted pyridine starting material using fractional distillation. Why is this so difficult? A: You are likely encountering an azeotrope. Piperidine and pyridine form a constant-boiling mixture at approximately 92% piperidine and 8% pyridine by weight, which boils at about 106.1°C under atmospheric pressure.[5] This makes complete separation by simple distillation challenging. A more effective chemical approach is required. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[5][6] This allows for easy separation by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base like NaOH.[6]

Q3: I prepared a stock solution of piperidine in DMF for peptide synthesis, and it crystallized upon storage. What happened? A: This is a common issue when handling amines. The crystallization is likely due to the formation of a salt.[5] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (like HCl that might be liberated from other stored reagents) to form piperidine hydrochloride.[5][7] To resolve this, you can gently warm the solution to redissolve the crystals, but for sensitive applications, preparing a fresh solution is the best practice. To prevent this, ensure your storage container is tightly sealed and consider storing solutions under an inert atmosphere.[5]

Q4: Is it necessary to protect the piperidine nitrogen during synthesis? A: In many cases, yes. It is highly recommended to use an N-protected piperidine, especially when employing reagents that can react with the basic and nucleophilic piperidine nitrogen.[5][8] For example, reagents like Lawesson's reagent or strong bases can lead to unwanted side reactions.[5] Common protecting groups such as Boc (tert-Butoxycarbonyl) or Cbz (Benzyloxycarbonyl) are effective for controlling the reactivity of the piperidine nitrogen.[2][5] These groups allow for regioselective reactions to occur elsewhere on the molecule and can be cleanly removed in a subsequent step.[2]

Section 2: Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for common synthetic routes to piperidine derivatives.

Method 1: Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a fundamental route to piperidines, but the aromatic stability of the pyridine ring and potential for catalyst deactivation present significant hurdles.[5][9]

start Poor Reaction Outcome low_yield Low Yield / Incomplete Conversion start->low_yield side_products Side Products Observed start->side_products poor_selectivity Poor Stereoselectivity start->poor_selectivity cause_yield1 Catalyst Poisoning/Inactivity low_yield->cause_yield1 cause_yield2 Insufficient H2 Pressure / Leak low_yield->cause_yield2 cause_yield3 Suboptimal Temp/Solvent low_yield->cause_yield3 cause_side1 Over-reduction (C-N Cleavage) side_products->cause_side1 cause_side2 Dehalogenation side_products->cause_side2 cause_side3 Polymerization side_products->cause_side3 cause_selectivity1 Non-concerted Pathway poor_selectivity->cause_selectivity1 cause_selectivity2 Substrate Conformation poor_selectivity->cause_selectivity2 sol_yield1 Use High-Purity Substrates Screen Catalysts (Pd, Pt, Rh) cause_yield1->sol_yield1 sol_yield2 Check System for Leaks Increase H2 Pressure cause_yield2->sol_yield2 sol_yield3 Optimize Temperature Screen Solvents (e.g., AcOH, EtOH) cause_yield3->sol_yield3 sol_side1 Use Milder Catalyst (e.g., Rhodium) Lower Temperature/Pressure cause_side1->sol_side1 sol_side2 Use PtO2 instead of Pd/C Control Reaction Time cause_side2->sol_side2 sol_side3 Lower Reaction Temperature Reduce Reaction Time cause_side3->sol_side3 sol_selectivity1 Use Chiral Catalysts/Ligands Lower Reaction Temperature cause_selectivity1->sol_selectivity1 sol_selectivity2 Modify Substrate (e.g., Bulky Groups) Optimize Solvent cause_selectivity2->sol_selectivity2

Caption: General troubleshooting decision tree for piperidine synthesis.

CatalystCommon Use Cases & CharacteristicsPotential IssuesReference
Raney Nickel Industrial scale, cost-effective.Requires high temperatures and pressures; can have lower selectivity.[10][11]
Palladium on Carbon (Pd/C) General-purpose, effective for many substrates.Prone to causing hydrodehalogenation of halogenated pyridines.[11]
Platinum(IV) Oxide (PtO₂) "Adams' catalyst," highly active. Often used under acidic conditions (e.g., glacial acetic acid). Less prone to dehalogenation than Pd/C.Can be aggressive, leading to over-reduction if not controlled.[5][11]
Rhodium on Carbon (Rh/C) Highly selective for the pyridine ring without causing significant C-N bond cleavage (over-reduction).More expensive than other common catalysts.[11]
Iridium(III) Complexes A newer method for ionic hydrogenation under mild conditions. Shows exceptional tolerance for sensitive functional groups (nitro, bromo, etc.).Catalyst may not be commercially available in all labs.[1]
ProblemPotential Cause(s)Recommended Solution(s) & Explanation
Slow or Incomplete Reaction 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst surface, blocking active sites. 2. Poor Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate, or an old batch may have oxidized. 3. Insufficient Hydrogen Pressure: The reaction is kinetically dependent on hydrogen concentration on the catalyst surface.1. Purify Starting Materials: Ensure high-purity pyridine and use anhydrous, degassed solvents.[11] 2. Screen Catalysts: Test different catalysts (e.g., PtO₂, Rh/C) and use a fresh batch. Rhodium-based catalysts are often highly selective and active.[11] 3. Increase Pressure & Temperature: Carefully increase the hydrogen pressure and/or reaction temperature. Ensure the reactor is properly sealed and can handle the conditions.[11]
Over-reduction (Ring Opening) Hydrogenolysis of C-N Bond: The catalyst is too aggressive, leading to the cleavage of the C-N bond in the newly formed piperidine ring. This results in ring-opened byproducts like pentylamines.[11]Optimize Catalyst and Conditions: Switch to a more selective catalyst. Rhodium-based catalysts are known to minimize C-N bond cleavage.[11] Alternatively, reduce the reaction temperature and pressure to decrease the likelihood of this high-energy side reaction.
Dehalogenation of Substituted Pyridines Catalyst-Promoted Hydrodehalogenation: This is a very common side reaction, particularly with Pd/C, which is highly effective at cleaving carbon-halogen bonds.Select a Different Catalyst: Use a catalyst less prone to this side reaction, such as PtO₂, under carefully controlled conditions.[11] The choice of solvent can also influence the rate of this side reaction.
Method 2: Multicomponent Reactions (MCRs)

MCRs offer a powerful, atom-economical route to highly functionalized piperidines in a single step.[12][13] However, optimizing the delicate balance between multiple reagents can be challenging.

ProblemPotential Cause(s)Recommended Solution(s) & Explanation
Low Reaction Yield 1. Suboptimal Catalyst: The catalyst may be inappropriate for the specific combination of substrates or used in an insufficient amount. 2. Incorrect Stoichiometry: An imbalance in the molar ratios of the components can halt the reaction cascade. 3. Unfavorable Solvent/Temperature: The solvent may not adequately solubilize all components or may interfere with the mechanism. Temperature affects reaction rates and equilibrium positions.1. Screen Catalysts: Evaluate a range of catalysts, including Brønsted acids (acetic acid, p-TsOH), Lewis acids (InCl₃, ZrOCl₂), or even organocatalysts.[12][13] 2. Verify Stoichiometry: Carefully re-evaluate and confirm the molar ratios of all starting materials. 3. Optimize Conditions: Screen different solvents to find one that provides good solubility and promotes the reaction. Systematically vary the temperature; some MCRs benefit from lower temperatures to control side reactions.[12][14]
Poor Diastereoselectivity Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically stable but undesired diastereomer, or the transition states leading to different diastereomers may be close in energy.1. Adjust Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetic product (the one formed via the lowest energy transition state).[12] 2. Catalyst and Solvent Effects: The catalyst and solvent can influence the geometry of the transition state. Screen different catalysts (e.g., cerium(IV) ammonium nitrate has been shown to be effective[12]) and solvents of varying polarity.[14] 3. Substrate Control: The steric and electronic properties of your aldehyde, amine, and β-dicarbonyl components can be modified to direct the stereochemical outcome.[12]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for critical procedures discussed in this guide.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

This protocol is a general guideline and must be adapted for the specific substrate and scale. It is based on procedures using PtO₂ as a catalyst.[5][11]

  • Reactor Setup: In a high-pressure autoclave reactor equipped with a magnetic stir bar, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or anhydrous 2,2,2-trifluoroethanol).

  • Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the catalyst (e.g., PtO₂ or Rh₂O₃, typically 1-5 mol%).

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by pressurizing with hydrogen (to ~50 psi) and venting three times. This removes all oxygen from the system.

  • Reaction Execution: Pressurize the reactor to the desired hydrogen pressure (e.g., 100-500 psi). Begin stirring and heat the reaction to the target temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. Alternatively, progress can be monitored by taking aliquots (after safely depressurizing and purging the system) and analyzing by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Rinse the pad with the reaction solvent. The filtrate can then be concentrated and subjected to standard workup procedures (e.g., neutralization, extraction, and purification).

Protocol 2: Purification of Piperidine from Pyridine Impurity via Carbonate Salt Formation

This protocol is highly effective for removing pyridine from piperidine, leveraging the difference in basicity.[6]

  • Solution Preparation: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent (e.g., diethyl ether or toluene).

  • CO₂ Addition: Bubble dry carbon dioxide (CO₂) gas through the solution. Piperidine, being the stronger base, will selectively react to form solid piperidine carbonate, which will precipitate out of the solution. Pyridine will remain in the liquid phase.

  • Filtration: Cool the mixture in an ice bath to ensure complete precipitation of the piperidine carbonate. Collect the solid salt by vacuum filtration and wash the filter cake with cold solvent to remove any residual pyridine.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate salt in water.

  • Basification: Add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension and stir. This will liberate the free piperidine from its salt, often forming a separate organic layer.

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over a suitable drying agent (e.g., solid KOH pellets), filter, and remove the solvent under reduced pressure. The resulting piperidine can be further purified by distillation if necessary.

Section 4: Purification Strategies

Obtaining high-purity piperidine derivatives is critical for their intended application.[6] A successful purification strategy depends on the physicochemical properties of the target compound and the nature of the impurities.

start Crude Reaction Mixture q1 Product is a solid? start->q1 q2 Product is thermally stable and volatile? q1->q2 No recrystallization Recrystallization q1->recrystallization Yes q3 Significant polarity difference between product and impurities? q2->q3 No distillation Distillation q2->distillation Yes q4 Product is basic, impurities are neutral/acidic? q3->q4 No chromatography Column Chromatography q3->chromatography Yes q4->chromatography No acid_extraction Acid-Base Extraction q4->acid_extraction Yes

Caption: Decision workflow for selecting an appropriate purification technique.

References

  • Piperidine Synthesis. - DTIC. ()
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. ()
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. ()
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. ()
  • Iridium Catalysis Enables Piperidine Synthesis
  • Piperidine Definition - Organic Chemistry II Key Term - Fiveable. ()
  • Technical Support Center: Synthesis of Piperidine
  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. ()
  • Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis - Benchchem. ()
  • Piperidine - Wikipedia. ()
  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF - ResearchG
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchG
  • 28 questions with answers in PIPERIDINES | Science topic - ResearchG
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchG

Sources

Troubleshooting product isolation in reactions involving water-soluble byproducts.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting product isolation in reactions involving water-soluble byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating their desired compounds from aqueous media. Here, we will explore the underlying principles of common separation issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My product has some water solubility, and I'm losing it in the aqueous layer during liquid-liquid extraction. How can I improve my yield?

This is a classic challenge when the desired product has polar functional groups. The key is to decrease the solubility of your product in the aqueous phase or increase its affinity for the organic phase.

Causality: The distribution of a solute between two immiscible liquids is governed by its partition coefficient.[1][2] If your product has significant solubility in water, a simple extraction with an organic solvent may not be efficient.

Troubleshooting Protocol: The "Salting Out" Effect

A powerful technique to reduce the solubility of organic compounds in an aqueous layer is "salting out".[3][4] By adding a high concentration of an inert salt (like NaCl or Na₂SO₄) to the aqueous phase, you increase the ionic strength of the solution.[3][5] This disrupts the hydration shell around your polar organic product, effectively "squeezing" it into the organic phase.[3]

Step-by-Step Protocol:

  • Perform your initial reaction workup as usual, resulting in an aqueous layer containing your product and water-soluble byproducts.

  • Before extracting with an organic solvent, add a significant amount of a saturated salt solution (brine) or solid salt to the aqueous mixture.[2] Common choices include sodium chloride, potassium carbonate, or sodium sulfate.[4][6]

  • Stir or shake the mixture until the salt is fully dissolved.

  • Proceed with your standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • You should observe a significant increase in the amount of product that partitions into the organic layer. Multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume.[2]

Diagram: Salting Out Workflow

SaltingOut A Aqueous reaction mixture (Product + Water-Soluble Byproducts) B Add Saturated Salt Solution (e.g., NaCl, Na2SO4) A->B Step 1 E Extract with Organic Solvent C Increased Ionic Strength of Aqueous Phase B->C Mechanism D Reduced Solubility of Organic Product C->D D->E Step 2 F Product partitions into Organic Phase E->F Result G Separated Product in Organic Layer F->G

Caption: Workflow illustrating the salting out effect for improved extraction.

Table 1: Common Salts for "Salting Out" and Their Properties

SaltMolar Mass ( g/mol )Solubility in Water ( g/100 mL at 20°C)Comments
Sodium Chloride (NaCl)58.4436.0Inexpensive and widely available.
Sodium Sulfate (Na₂SO₄)142.0444.0Also acts as a drying agent for the organic phase.[6]
Potassium Carbonate (K₂CO₃)138.21112.0Basic salt; can be useful for neutralizing acidic impurities.
Q2: I've tried "salting out," but my product is still too polar to be efficiently extracted into common organic solvents. What are my other options?

When dealing with highly polar products, conventional liquid-liquid extraction may not be sufficient. In these cases, alternative separation techniques are necessary.

Expertise & Experience: Highly polar compounds often require a different mindset. Instead of forcing them into a non-polar environment, we can exploit their polarity for purification.

Troubleshooting Options:

  • Reverse-Phase Solid-Phase Extraction (SPE): This technique is excellent for isolating polar compounds from aqueous solutions.[7][8] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (your aqueous reaction mixture).

    Step-by-Step Protocol for Reverse-Phase SPE:

    • Conditioning: Pass a water-miscible organic solvent (e.g., methanol) through the SPE cartridge to wet the stationary phase.[9]

    • Equilibration: Flush the cartridge with water or an aqueous buffer to prepare it for your sample.[9]

    • Loading: Apply your aqueous reaction mixture to the cartridge. Your polar product will have a weak affinity for the non-polar stationary phase and will pass through with the water, while less polar impurities will be retained.

    • Elution: If your product has some retention, you can elute it with a slightly more organic mobile phase.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification method.[10][11][12][13] The principle relies on the difference in solubility of your product and the impurities in a given solvent at different temperatures.[14]

    Step-by-Step Protocol for Recrystallization:

    • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13] The water-soluble byproducts should ideally remain soluble at all temperatures.

    • Dissolution: Dissolve your crude product in the minimum amount of hot solvent to form a saturated solution.[10][11]

    • Cooling: Allow the solution to cool slowly. As the temperature decreases, the solubility of your product will decrease, leading to the formation of pure crystals.[11][14]

    • Filtration: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[12]

Diagram: Decision Tree for Polar Product Purification

PurificationDecision Start Reaction Mixture with Polar Product & Water-Soluble Byproducts IsProductSolid Is the product a solid? Start->IsProductSolid Recrystallize Attempt Recrystallization IsProductSolid->Recrystallize Yes LLE Attempt Liquid-Liquid Extraction with 'Salting Out' IsProductSolid->LLE No Success1 Pure Product Recrystallize->Success1 LLE->Success1 Successful SPE Use Reverse-Phase Solid-Phase Extraction (SPE) LLE->SPE Unsuccessful Success2 Pure Product SPE->Success2 OtherTech Consider other techniques: - Ion Exchange Chromatography - Preparative HPLC SPE->OtherTech Still Impure AdvancedPurification A Reaction Mixture with Product & Similar Byproducts B Analyze Functional Groups of Product and Byproducts A->B C Are there unique reactive groups on the byproducts? B->C D Use Scavenger Resins C->D Yes E Are there differences in polarity or charge? C->E No I Pure Product D->I F Use Selective Solid-Phase Extraction (SPE) E->F Yes G For very difficult separations E->G No F->I H Preparative HPLC G->H H->I

Sources

How to prevent N-alkylation when using a Boc protecting group.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc Protecting Group Integrity

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unexpected N-alkylation of tert-butyloxycarbonyl (Boc) protected amines. As researchers, we rely on the stability of protecting groups, and when they react in unintended ways, it can compromise entire synthetic routes. This document explains the underlying mechanisms of this side reaction and provides field-proven strategies to maintain the integrity of your Boc group during subsequent synthetic transformations.

Troubleshooting Guide: Diagnosing and Solving N-Alkylation

This section addresses specific experimental issues. The primary cause of unwanted N-alkylation is the unintended deprotonation of the carbamate N-H proton, rendering the nitrogen nucleophilic.

Issue #1: I am observing significant N-alkylation of my Boc-protected amine when performing a reaction with an alkyl halide under basic conditions.

Root Cause Analysis:

The Boc group is renowned for its stability under many basic conditions, but this stability is not absolute.[] The N-H proton of a Boc-carbamate is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by sufficiently strong bases. Once deprotonated, the resulting nitrogen anion is a potent nucleophile that can readily react with electrophiles, such as alkyl halides, leading to the undesired N-alkylated product. Conditions that strongly favor this side reaction often involve strong bases in polar aprotic solvents.[2]

dot

cluster_0 Desired Reaction Pathway cluster_1 Undesired N-Alkylation Pathway A Substrate (Boc-NH-R-ZH) B Desired Product (Boc-NH-R-ZR') A->B  Reaction at Z (Weak Base / Neutral Cond.) C Substrate (Boc-NH-R-ZH) D Deprotonated Intermediate ([Boc-N(-)-R-ZH]) C->D Strong Base (e.g., NaH, KOtBu) E N-Alkylated Byproduct (Boc-NR'-R-ZH) D->E Alkylating Agent (R'-X)

Caption: Competing reaction pathways for a Boc-protected substrate.

Solutions & Mitigation Strategies:

  • Re-evaluate Your Choice of Base: This is the most critical factor. If your primary transformation requires a base, choose the weakest one that can effectively promote the desired reaction while being too weak to deprotonate the Boc-carbamate.

    • Avoid: Strong bases like NaH, KOtBu, LiHMDS, KHMDS, Cs₂CO₃. These are known to efficiently deprotonate and promote N-alkylation of carbamates.[2][3]

    • Consider: Sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine if a proton scavenger is needed. For many reactions, inorganic bases like NaHCO₃ or K₂CO₃ in a biphasic system may be sufficient and are less likely to cause N-alkylation.

  • Modify Solvent and Temperature:

    • Solvent: Polar aprotic solvents like DMF and DMSO can stabilize the deprotonated nitrogen anion, accelerating the undesired N-alkylation. If possible, switch to less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).

    • Temperature: Perform the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate. Cooling the reaction to 0 °C or below can often suppress the N-alkylation side reaction.

  • Change the Order of Addition: If plausible for your reaction, add the base slowly to the mixture of your substrate and the alkylating agent at a low temperature. This keeps the instantaneous concentration of the deprotonated intermediate low, favoring the desired reaction pathway if it is kinetically faster.

Summary of Recommended Conditions to Avoid N-Alkylation

ParameterRecommended ConditionCondition to AvoidRationale
Base Weak, non-nucleophilic bases (e.g., DIPEA, NaHCO₃) or no base if possible.Strong bases (e.g., NaH, KOtBu, Cs₂CO₃).[2][3]Strong bases readily deprotonate the carbamate N-H, initiating the side reaction.
Solvent Less polar aprotic (e.g., THF, DCM).Polar aprotic (e.g., DMF, DMSO).Polar aprotic solvents stabilize the anionic intermediate, promoting N-alkylation.
Temperature 0 °C or lower, then slowly warm if necessary.Room temperature or elevated.Lower temperatures decrease the rate of the undesired side reaction.
Alkylating Agent Use less reactive agents if possible (e.g., R-Br vs. R-I).Highly reactive agents (e.g., MeI, BnBr).Reduces the rate of the undesired nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: I thought the Boc group was base-stable. Why is this reaction happening?

The term "base-stable" is relative. The Boc group is stable to hydrolysis under basic conditions (e.g., NaOH, K₂CO₃) that would cleave an ester.[4][5] However, this stability refers to the cleavage of the carbamate C-O bond. The N-H proton, while not strongly acidic, can still be removed by a potent base, which does not cleave the group but rather activates it for N-alkylation.

Q2: Are there alternative protecting groups that do not have this issue?

Yes. If N-alkylation remains a persistent issue despite optimizing conditions, consider a protecting group that lacks an N-H proton.

  • Di-Boc Protection: Protecting the amine with two Boc groups completely removes the N-H proton, making N-alkylation impossible. This can be achieved using Boc₂O with DMAP as a catalyst.

  • Phthalimide (Phth): This group forms a robust cyclic imide with no N-H proton. It is extremely stable but requires harsh conditions (e.g., hydrazine) for removal.

  • Benzyl (Bn) Group: A dibenzyl-protected amine (Bn₂N-) has no N-H protons. Benzyl groups are typically removed by catalytic hydrogenation.

Q3: Can I intentionally N-alkylate a Boc-protected amine?

Absolutely. The conditions you should avoid to prevent the side reaction are precisely the conditions used to achieve it intentionally. A common and effective protocol involves using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide.[6]

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of an Enolate in the Presence of a Boc-Protected Amine

This protocol is designed to minimize the risk of N-alkylation by using a moderately strong, hindered base at low temperatures.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq)

  • Alkyl halide (R-X) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA or LiHMDS solution dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (R-X) dropwise to the solution at -78 °C.

  • Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

dot

Caption: Workflow for selective C-alkylation.

Protocol 2: Intentional N-Alkylation of a Boc-Protected Amine (For Reference)

This protocol illustrates the conditions that effectively promote the N-alkylation you are trying to avoid.

Materials:

  • Boc-protected amine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (R-X) (1.2 eq)

  • Water

Procedure:

  • To a flask containing anhydrous DMF under an inert atmosphere, add the sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the Boc-protected amine in DMF dropwise to the NaH suspension. (Caution: Hydrogen gas evolution).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add the alkyl halide (R-X) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Mitsunobu Reaction with N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for performing the Mitsunobu reaction with N-Boc-4-hydroxypiperidine. This versatile building block is central to many drug discovery programs, and mastering its functionalization via the Mitsunobu reaction is a critical skill. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices to empower you to adapt and optimize this powerful transformation.

Core Concepts & Mechanism Overview

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols into a wide array of functional groups with a predictable inversion of stereochemistry.[1][2][3] The reaction operates through a redox-condensation mechanism involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4]

The generally accepted mechanism involves several key steps, which are crucial to understand for effective troubleshooting:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of PPh₃ on the azodicarboxylate (e.g., DEAD), forming a highly reactive betaine intermediate.[1][4][5]

  • Proton Transfer: This betaine is a strong base and rapidly deprotonates the acidic nucleophile (Nu-H), forming an ion pair.[4][5] This step is kinetically favored and critical for the reaction's success.

  • Alcohol Activation: The N-Boc-4-hydroxypiperidine attacks the activated phosphonium species, creating a bulky oxyphosphonium salt. This transforms the hydroxyl group into an excellent leaving group.[1][5][6]

  • Sₙ2 Displacement: The deprotonated nucleophile performs a backside attack on the carbon bearing the oxyphosphonium salt, displacing it in a classic Sₙ2 fashion. This step results in the desired product with inverted stereochemistry and generates triphenylphosphine oxide (TPPO) as a byproduct.[1][3][4]

Mitsunobu_Mechanism Reagents PPh₃ + DEAD (Azodicarboxylate) Betaine Betaine Intermediate [Ph₃P⁺-N(R)-N⁻-CO₂R] Reagents->Betaine Nucleophilic Attack IonPair Ion Pair [Ph₃P⁺-N(R)-NH-CO₂R] Nu⁻ Betaine->IonPair Oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR'] Nu⁻ IonPair->Oxyphosphonium Alcohol N-Boc-4-hydroxypiperidine (R'-OH) Alcohol->IonPair Activates P Nucleophile Nucleophile (Nu-H) Nucleophile->Betaine Protonates Betaine Product Substituted Product (R'-Nu) + TPPO + Hydrazine Oxyphosphonium->Product Sₙ2 Attack by Nu⁻

Caption: The core mechanistic pathway of the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Mitsunobu reaction?

A1: The acidity of the nucleophile (Nu-H). The reaction works best with nucleophiles having a pKa less than 15, and ideally below 11.[3][7][8]

  • The Causality: The betaine intermediate formed from PPh₃ and DEAD must be protonated by the nucleophile. If the nucleophile is not acidic enough (pKa > 15), the equilibrium for this proton transfer is unfavorable.[7][9] Consequently, the deprotonated hydrazine byproduct can act as a competing nucleophile, attacking the activated alcohol and leading to undesired side products.[4][7]

Q2: Should I use DEAD or DIAD? Does it matter?

A2: Both are effective, but DIAD (diisopropyl azodicarboxylate) is often preferred for secondary alcohols like N-Boc-4-hydroxypiperidine.

  • The Causality: DIAD is more sterically hindered than DEAD (diethyl azodicarboxylate). This can sometimes suppress side reactions and lead to cleaner product formation. However, both reagents are hazardous and should be handled with care, preferably as commercially available solutions in a non-polar solvent like toluene.[10] For challenging purifications, consider alternatives like di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct can be easily filtered off.[4][6][11]

Q3: What is the optimal order of reagent addition?

A3: The most reliable and commonly cited method is to dissolve the N-Boc-4-hydroxypiperidine, the nucleophile, and triphenylphosphine in an anhydrous solvent (like THF), cool the mixture to 0 °C, and then add the azodicarboxylate (DEAD or DIAD) dropwise.[2][4][10]

  • The Causality: Adding the azodicarboxylate slowly to the cold mixture allows for the controlled formation of the reactive betaine intermediate in the presence of the alcohol and nucleophile. This minimizes the decomposition of the betaine and reduces the potential for side reactions. A rapid, uncontrolled addition can lead to a significant exotherm and the formation of complex byproducts.

Q4: Which solvent is best for this reaction?

A4: Anhydrous tetrahydrofuran (THF) is the most common and reliable solvent.[4][10][12] Dichloromethane (DCM) and toluene are also frequently used.[10][13][14]

  • The Causality: The choice of solvent can influence the reaction rate and the solubility of intermediates. Non-polar solvents have been shown to accelerate the rate of Mitsunobu esterifications.[12] However, THF provides a good balance of solubility for all components: the polar alcohol, the reagents, and the non-polar byproducts that form as the reaction progresses. For industrial applications, less hazardous solvents are often sought, but for lab-scale synthesis, THF remains the gold standard.[14]

Standard Experimental Protocol

This protocol provides a reliable starting point for the functionalization of N-Boc-4-hydroxypiperidine.

Experimental_Workflow Start Start: Assemble Glassware (Under Inert Atmosphere) Mix 1. Mix Substrates & PPh₃ - N-Boc-4-hydroxypiperidine (1.0 eq) - Nucleophile (1.2 eq) - PPh₃ (1.5 eq) - Anhydrous THF Start->Mix Cool 2. Cool to 0 °C (Ice Bath) Mix->Cool AddDIAD 3. Add DIAD (1.5 eq) (Dropwise over 15-20 min) Cool->AddDIAD React 4. Reaction - Warm to RT - Stir for 12-24 h - Monitor by TLC/LCMS AddDIAD->React Workup 5. Workup - Concentrate solvent - Aqueous wash (e.g., NaHCO₃) React->Workup Purify 6. Purification (Silica Gel Chromatography) Workup->Purify End End: Characterize Product Purify->End

Caption: A typical experimental workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq), the nucleophile (1.1-1.3 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (typically 5-10 mL per mmol of alcohol).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly, add a solution of DIAD (1.5 eq) in THF dropwise over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the consumption of the starting alcohol by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.[1][15]

Troubleshooting Guide

Q5: My reaction is stalled or shows very low conversion. What went wrong?

A5: This is a common issue with several potential causes. A systematic diagnosis is key.

Potential Cause Explanation & Causality Recommended Solution
1. Reagent Quality Triphenylphosphine (PPh₃) can slowly oxidize to TPPO upon exposure to air.[16] Azodicarboxylates (DEAD/DIAD) can degrade over time, especially if not stored properly.Use fresh, high-quality reagents. If PPh₃ is old, consider recrystallizing it. Use freshly opened bottles of azodicarboxylate solutions.
2. Insufficiently Acidic Nucleophile If the nucleophile's pKa is >15, it cannot efficiently protonate the betaine intermediate. The reaction will not proceed as desired.[4][7][17]Verify the pKa of your nucleophile. If it is too high, the standard Mitsunobu protocol is not suitable. Consider alternative coupling methods or specialized Mitsunobu reagents designed for less acidic nucleophiles.[9]
3. Presence of Water Although the reaction can tolerate trace amounts of water, excess water will consume the reactive intermediates, quenching the reaction.Ensure your solvent is anhydrous and that the N-Boc-4-hydroxypiperidine and nucleophile are dry. Use flame-dried glassware and maintain an inert atmosphere.[11][16]
4. Steric Hindrance N-Boc-4-hydroxypiperidine is a secondary alcohol, and if the incoming nucleophile is also sterically demanding, the Sₙ2 displacement can be slow or inhibited.[8]Increase the reaction temperature after the initial addition at 0 °C, or allow for a longer reaction time. In some cases, using tributylphosphine (PBu₃), which is less bulky, may help.
Q6: My main product is contaminated with a large amount of byproducts. How do I purify it?

A6: Purification is the most infamous challenge of the Mitsunobu reaction due to the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced hydrazine.[15][18][19]

Purification Strategy Description & Rationale
1. Silica Gel Chromatography This is the most common laboratory method. TPPO is quite polar and can often be separated from less polar products. However, it can be tedious and may not be feasible on a large scale.[15][19]
2. Crystallization / Precipitation TPPO has low solubility in non-polar solvents. After concentrating the reaction mixture, triturate the residue with a solvent like diethyl ether, pentane, or a hexane/ether mixture.[15][19][20] The TPPO will often precipitate and can be removed by filtration. This may need to be repeated.
3. Chemical Sequestration (ZnCl₂) TPPO forms a highly insoluble coordinate complex with zinc chloride (ZnCl₂(TPPO)₂). Adding a solution of ZnCl₂ in a polar solvent like ethanol to the crude mixture can precipitate the TPPO, which is then easily filtered off.[21][22] This is a highly effective method.
4. Modified Reagents For future syntheses, consider using polymer-bound PPh₃, which allows the resulting polymer-bound TPPO to be removed by simple filtration.[4] Alternatively, fluorous phosphines can be used, allowing for separation by fluorous solid-phase extraction or liquid-liquid extraction.[23]
Q7: I see a byproduct with a mass corresponding to the addition of the hydrazine to my alcohol. Why did this happen?

A7: This occurs when the deprotonated hydrazine byproduct acts as the nucleophile.

  • The Causality: This is a classic sign that your intended nucleophile is not acidic enough (pKa > 13-15).[4][9] The betaine deprotonates the alcohol, forming the oxyphosphonium salt. However, since the intended nucleophile cannot be deprotonated, the hydrazine anion (formed after the betaine is protonated by the alcohol) becomes the most active nucleophile in the mixture and attacks the activated alcohol.

Troubleshooting_Tree Start Problem Encountered LowYield Low / No Conversion Start->LowYield Purification Purification Issues Start->Purification SideProduct Hydrazine Adduct Formed Start->SideProduct CheckReagents Check Reagent Quality (PPh₃, DIAD) LowYield->CheckReagents Cause? CheckPKA Check Nucleophile pKa (Should be < 15) LowYield->CheckPKA Cause? CheckConditions Check Reaction Conditions (Anhydrous? Temp?) LowYield->CheckConditions Cause? Chromatography Standard Chromatography Purification->Chromatography Solution Precipitate Precipitate TPPO (Hexane/Ether) Purification->Precipitate Solution ZnCl2 Sequester TPPO (Add ZnCl₂) Purification->ZnCl2 Solution PKA_High Nucleophile pKa is too high (> 13-15) SideProduct->PKA_High Cause UseAlt Use Alternative Methods PKA_High->UseAlt Solution

Caption: A decision tree for troubleshooting common Mitsunobu issues.

References

  • Camp, D., Harvey, P. J., & Jenkins, I. D. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron. Available at: [Link]

  • Effect of pKa value of acid component in Mitsunobu Reaction? (2016). Chemistry Stack Exchange. Available at: [Link]

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130-8. Available at: [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2554–2651. Available at: [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13735–13742. Available at: [Link]

  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. (2015). ResearchGate. Available at: [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. Retrieved from [Link]

  • Purification of Fluorous Mitsunobu Reactions by Liquid-Liquid Extraction. (2002). ResearchGate. Available at: [Link]

  • Some Aspects of the Mitsunobu Reaction. (1998). Griffith Research Online. Available at: [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Cole, K. M., et al. (2020). Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model. Organic Process Research & Development, 24(12), 2736–2745. Available at: [Link]

  • Batesky, D. C., et al. (2012). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 77(15), 6539–6547. Available at: [Link]

  • Examples of the simplification purification of Mitsunobu reaction. (2023). ResearchGate. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2024). RSC Advances. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2024). PMC. Available at: [Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.). ACS Publications. Retrieved from [Link]

  • Work up tips. (n.d.). Shenvi Lab. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alternative for DEAD in mitsunobu reaction? (2021). ResearchGate. Available at: [Link]

  • Reactions of secondary alcohols with various nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Mitsunobu reaction issues. (2018). Reddit. Available at: [Link]

  • How can I speed up a Mitsunobu reaction? (2015). ResearchGate. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). NIH. Available at: [Link]

  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. (n.d.). Pure. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine synthesis. As a cornerstone moiety in over twenty classes of pharmaceuticals, the piperidine ring is a critical building block for drug development professionals. However, transitioning its synthesis from the laboratory bench to a multi-kilogram or pilot-plant scale is fraught with challenges that can impact yield, purity, cost, and safety.

This guide is designed to provide researchers, scientists, and process chemists with practical, field-proven insights into troubleshooting and optimizing the scale-up of piperidine-based intermediates. We will move beyond theoretical protocols to address the real-world issues that arise when chemistry meets engineering.

Part 1: Troubleshooting Guide for Scale-Up Synthesis

Scaling a reaction is rarely a linear process. The physical environment of a large reactor—with its altered heat transfer, mixing dynamics, and material introduction—can profoundly change a reaction's behavior compared to laboratory glassware. This section addresses common critical issues encountered during scale-up.

Issue 1: Unanticipated Impurity Profile or Formation of New Impurities

A well-controlled reaction at the 100g scale can suddenly produce a host of new or elevated impurities at the 10 kg scale. This is often the most significant barrier to a successful scale-up.

Possible Causes & Investigation Workflow
  • Localized Hot Spots: Industrial reactors have a much lower surface-area-to-volume ratio, leading to slower heat removal. This can create localized areas of high temperature ("hot spots") that trigger thermal degradation of starting materials, intermediates, or the final product, opening up alternative reaction pathways.

  • Inefficient Mixing & Mass Transfer: What appears as vigorous stirring in a flask may be inadequate in a large vessel, leading to poor distribution of reagents. This can cause localized high concentrations of a reagent, promoting side reactions like polymerization or the formation of over-reacted products (e.g., Di-Boc-3-aminopiperidine).

  • Extended Reaction Times: At-scale operations, including charging reagents and heat-up/cool-down cycles, take longer. Prolonged exposure to reaction conditions can lead to the degradation of sensitive molecules or the slow formation of thermodynamic side products.

  • Atmospheric Contamination: In large-scale setups, reactions may have greater exposure to air and moisture. Piperidine and its derivatives can react with atmospheric CO₂ to form solid carbonate salts, which can appear as an unexpected crystallization or impurity.

Suggested Solutions & Protocols
  • Characterize the Impurity: Before taking action, identify the unknown peak. Use high-resolution mass spectrometry (LC-MS) to determine the molecular weight and compare it against potential process-related impurities, such as unreacted starting materials, intermediates from incomplete reactions, or known degradation products.

  • Thermal Stress Study: Perform forced degradation studies on the bench by heating the reaction mixture 10-20°C above the target temperature for an extended period. This can help confirm if the new impurity is a result of thermal decomposition.

  • Optimize Addition & Agitation:

    • Protocol: For exothermic reactions, such as the ring-opening of an epoxide with piperidine, control the addition rate of the limiting reagent to maintain a stable internal temperature.

    • Ensure the agitator speed and design are sufficient for the vessel size to achieve proper homogenization. For reactions involving solids or multiple liquid phases, this is critical.

  • Inert Atmosphere: Ensure the reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon) throughout the process to prevent oxidative degradation or reaction with CO₂.

Data Presentation: Common Process-Related Impurities
Impurity TypePotential OriginRecommended Analytical Method
Unreacted PyridineIncomplete hydrogenation of pyridine starting material.GC-MS, HPLC-UV
Partially Hydrogenated IntermediatesIncomplete reduction (e.g., tetrahydropyridines).GC-MS, LC-MS
(S)-1-Benzyl-3-(Boc-amino)piperidineIncomplete removal of a benzyl protecting group.HPLC-UV, LC-MS
N-Nitroso ImpuritiesExposure to nitrosating agents during synthesis.LC-MS/MS (highly sensitive methods required)
Piperidine CarbonateReaction of piperidine with atmospheric CO₂.FTIR, Elemental Analysis

Visualization: Troubleshooting Impurity Formation

G cluster_causes Potential Causes cluster_solutions Solutions start New Impurity Detected During Scale-Up identify Identify Impurity (LC-MS, NMR) start->identify cause1 Process-Related (e.g., Unreacted SM, Intermediate) identify->cause1 Matches known intermediate? cause2 Degradation Product identify->cause2 Matches forced degradation study? cause3 External Contaminant (e.g., CO2, moisture) identify->cause3 Matches known contaminant? sol1 Optimize Reaction Time/Temp Monitor by IPC cause1->sol1 sol2 Improve Heat Transfer Control Addition Rate cause2->sol2 sol3 Ensure Inert Atmosphere Use Dry Solvents cause3->sol3

Caption: Workflow for identifying and resolving impurity issues.

Issue 2: Poor or Inconsistent Stereoselectivity

Controlling diastereoselectivity is a common challenge in multicomponent reactions or cyclizations used to form substituted piperidines. This issue can be exacerbated at scale.

Possible Causes
  • Temperature Gradients: Inadequate heat removal can lead to temperature variations within the reactor, which can alter the energy landscape of competing diastereomeric transition states.

  • Solvent Effects: The polarity and nature of the solvent can influence the reaction's transition state. A solvent that works well on a small scale might behave differently under the prolonged heating or cooling cycles of a large-scale run.

  • Catalyst Activity: In heterogeneous catalysis (e.g., hydrogenation of pyridines), poor mixing can lead to inefficient catalyst-substrate interaction, potentially affecting selectivity. For homogeneous catalysts, solubility issues at lower temperatures can be a problem.

Suggested Solutions
  • Re-evaluate Temperature Control: Lowering the reaction temperature is often a successful strategy for favoring the formation of a specific diastereomer. Ensure that the reactor's cooling capacity is sufficient for this.

  • Catalyst and Solvent Screening:

    • The choice of catalyst is crucial. For instance, in multicomponent reactions, different Lewis acids can favor different stereochemical outcomes.

    • For hydrogenations, ruthenium or iridium-based catalysts may offer different selectivity profiles compared to standard Pt or Pd catalysts.

    • Re-screen solvents. Studies have shown that even similar solvents like methanol and ethanol can have a considerable effect on reaction rates and outcomes.

  • Base/Additive Solubility: In reactions requiring a base, such as intramolecular aza-Michael reactions (IMAMR), the solubility of the base can be a scale-up challenge. For example, Cesium Carbonate shows good results but has poor solubility, making its use difficult at scale. A more soluble base like TBAF might be a better choice for large-scale synthesis.

Issue 3: Exothermic Event or Runaway Reaction

This is a critical safety failure. The exothermic nature of many reactions, such as the ring-opening of cyclopentene oxide with piperidine, must be managed carefully.

Possible Causes
  • Accumulation of Unreacted Reagents: If the reaction fails to initiate due to low temperature or an inactive catalyst, adding all of a reagent can create a dangerous situation where the reaction starts suddenly and accelerates uncontrollably.

  • Inadequate Cooling: The cooling capacity of the reactor may be insufficient to remove the heat generated by the reaction, especially if the addition rate is too fast.

Suggested Solutions
  • Controlled Addition Protocol: The reactive reagent

Technical Support Center: Mastering the Removal of Triphenylphosphine Oxide from Mitsunobu Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for a persistent challenge in modern organic synthesis: the efficient removal of triphenylphosphine oxide (TPPO) from Mitsunobu reactions. This guide is designed for researchers, scientists, and drug development professionals who seek practical, field-proven solutions to this common purification hurdle. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction workups effectively.

The Mitsunobu reaction is a cornerstone of synthetic chemistry for its mild conditions and stereochemical control.[1][2] However, the formation of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), often complicates product isolation due to its high polarity and tendency to co-purify with the desired product, particularly on a larger scale where column chromatography is less practical.[3][4] This guide provides a comprehensive overview of strategies to overcome this challenge.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your Mitsunobu reaction products.

Issue 1: My product and TPPO are co-eluting during column chromatography.

  • Probable Cause: The polarity of your product and TPPO are too similar for effective separation with the chosen solvent system.

  • Solution:

    • Solvent System Optimization: A gradient of ethyl acetate in hexanes is a common choice for separating TPPO.[5] If co-elution occurs, consider switching to a different solvent system, such as acetone/dichloromethane, which can sometimes provide better separation.[6]

    • Silica Plug Filtration (for non-polar products): If your product is relatively non-polar, you can often remove the more polar TPPO with a simple silica plug.[7][8][9] Suspend the crude reaction mixture in a non-polar solvent like pentane or hexane, or a mixture with a small amount of ether.[7][8][9] Pass this solution through a short plug of silica gel. Your non-polar product should elute with the non-polar solvent, while the TPPO remains adsorbed on the silica.

Issue 2: I'm trying to precipitate TPPO, but my product is crashing out as well.

  • Probable Cause: The chosen solvent system is not optimal for selective precipitation. Your product may have limited solubility in the selected solvent.

  • Solution:

    • Solvent Screening: The key is to find a solvent in which your product is soluble, but TPPO has low solubility. TPPO is poorly soluble in non-polar solvents like hexane, pentane, and cyclohexane, and has limited solubility in cold diethyl ether.[5][10][11][12] Experiment with different solvent mixtures and temperatures to achieve selective precipitation of TPPO.

    • Adjusting Stoichiometry of Precipitating Agents: If you are using a metal salt to precipitate TPPO, try using the minimum amount required to minimize co-precipitation of your product.[5]

Issue 3: I performed my reaction in THF, and precipitating TPPO with MgCl₂ isn't working.

  • Probable Cause: The formation of the MgCl₂-TPPO complex is known to be inefficient in ethereal solvents like THF.[5][13]

  • Solution:

    • Solvent Exchange: After the reaction is complete, remove the THF under reduced pressure. Replace it with a solvent that is compatible with MgCl₂ precipitation, such as toluene or ethyl acetate.[5]

    • Use an Alternative Metal Salt: Calcium bromide (CaBr₂) has been shown to be effective for precipitating TPPO in THF.[13]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for removing TPPO?

The main approaches for TPPO removal fall into three categories:

  • Precipitation/Crystallization: This leverages the differential solubility of TPPO and the desired product. It can be a direct crystallization from a suitable solvent or induced by the addition of metal salts that form insoluble complexes with TPPO.[3]

  • Chromatography: This includes standard column chromatography or more rapid techniques like silica gel plug filtration.[3]

  • Scavenger Resins: Polymer-supported reagents can be used to bind TPPO, allowing for its removal by simple filtration.[3][13]

Q2: How does the solubility of TPPO guide purification strategies?

Understanding the solubility of TPPO is fundamental to designing an effective purification plan.

  • Poorly soluble in: Hexane, pentane, cyclohexane, and water.[5][11][14][15]

  • Soluble in: Polar organic solvents like ethanol, DMSO, and DMF.[5][16] It is also soluble in benzene, toluene, and ethyl acetate.[5][11]

This solubility profile is the basis for techniques like precipitating TPPO from non-polar solvents or using polar solvents to dissolve the crude mixture before precipitating the TPPO with a metal salt.

Q3: Can I avoid the formation of TPPO altogether?

Yes, there are several strategies to circumvent the TPPO issue:

  • Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine means the resulting phosphine oxide is also bound to the resin and can be removed by filtration.[2][5]

  • Alternative Phosphines: Certain phosphines are designed so their corresponding oxides are soluble in acidic or basic aqueous solutions, enabling their removal via extraction.[5] For instance, using diphenyl(2-pyridyl)phosphine allows the resulting phosphine oxide to be removed with a dilute acid wash.[17]

  • Phosphorane Reagents: Reagents like (cyanomethylene)tributylphosphorane (CMBP) combine the functions of the phosphine and the azodicarboxylate, producing byproducts that are often easier to remove.[2]

Comparative Analysis of TPPO Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Direct Precipitation/Crystallization Differential solubility of TPPO and product in a given solvent.Simple, scalable, and avoids chromatography.[14]Highly dependent on the product's solubility; can be challenging to find a suitable solvent.[14]Products that are soluble in non-polar solvents where TPPO has low solubility.[4]
Precipitation with Metal Salts (e.g., ZnCl₂, MgCl₂, CaBr₂) Formation of an insoluble TPPO-metal salt complex.Highly effective, often allowing for chromatography-free purification.[4][13] Applicable to a range of polar solvents.[4]Requires an additional reagent; potential for metal contamination of the product; product may also complex with the metal salt.[4][5]Polar products where direct precipitation of TPPO is not feasible.
Silica Gel Plug Filtration Adsorption of the polar TPPO onto silica gel.Fast and effective for removing small to moderate amounts of TPPO.[7][8]Less effective for highly polar products that also adsorb to silica; may require multiple passes.[7]Non-polar to moderately polar products.
Column Chromatography Differential partitioning of the product and TPPO between the stationary and mobile phases.Highly effective for a wide range of products.Time-consuming, requires significant solvent volumes, and can be difficult to scale up.[4]Small-scale reactions or when other methods fail.
Scavenger Resins Covalent or ionic binding of TPPO to a solid support.Simple filtration-based removal of the byproduct.[3][13]Resins can be expensive; may require longer reaction times for complete scavenging.Parallel synthesis and high-throughput screening applications.

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

This protocol is adapted from the work of Batesky, et al. and is particularly useful for reactions in polar solvents.[4][18]

  • Reaction Workup: Following the Mitsunobu reaction, perform a standard aqueous workup to remove water-soluble byproducts. Concentrate the organic layer under reduced pressure to obtain the crude product containing TPPO.

  • Dissolution: Dissolve the crude residue in a minimal amount of ethanol.

  • Precipitation: At room temperature, add a 1.8 M solution of ZnCl₂ in warm ethanol to the crude product solution. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[4]

  • Stirring and Filtration: Stir the mixture. You may need to scratch the inside of the flask to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[4][18]

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Final Purification: Concentrate the filtrate. The residue can be slurried with acetone to separate the soluble product from any excess insoluble zinc chloride.[4][18]

Protocol 2: Removal of TPPO by Silica Gel Plug Filtration

This protocol is ideal for non-polar products.[7][8][9]

  • Concentration: Concentrate the crude reaction mixture to a reduced volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane. A small amount of diethyl ether can be added to aid in dissolving the product.[7][8]

  • Filtration: Prepare a short plug of silica gel in a fritted funnel or a disposable syringe with a frit. Pass the suspension through the silica plug.

  • Elution: Elute your product with the same non-polar solvent system. The more polar TPPO will remain adsorbed at the top of the silica plug.

  • Repetition: If necessary, this procedure can be repeated 2-3 times to achieve a high level of purity.[7][8]

Visualizing Your Purification Strategy

A logical approach to selecting the appropriate TPPO removal method is crucial for success. The following decision tree can guide you through this process.

TPPO_Removal_Decision_Tree start Crude Mitsunobu Reaction Mixture product_polarity Assess Product Polarity start->product_polarity non_polar Non-Polar Product product_polarity->non_polar Non-Polar polar Polar Product product_polarity->polar Polar silica_plug Silica Plug Filtration (Hexane/Ether) non_polar->silica_plug decision1 Is direct precipitation effective? non_polar->decision1 decision2 Is metal salt precipitation compatible with product? polar->decision2 direct_precipitation Direct Precipitation of TPPO (e.g., from cold Ether/Hexane) metal_salt Precipitation with Metal Salt (e.g., ZnCl₂) chromatography Column Chromatography scavenger_resin Scavenger Resin chromatography->scavenger_resin Alternative decision1->silica_plug No decision1->direct_precipitation Yes decision2->metal_salt Yes decision2->chromatography No

Caption: Decision tree for selecting a TPPO removal method.

The workflow for the highly effective metal salt precipitation method is detailed below.

ZnCl2_Precipitation_Workflow start Crude Reaction Mixture (Post-Aqueous Workup) dissolve Dissolve in Ethanol start->dissolve add_zncl2 Add 1.8M ZnCl₂ in Ethanol (2 equivalents) dissolve->add_zncl2 precipitate Stir to Induce Precipitation of ZnCl₂(TPPO)₂ add_zncl2->precipitate filter Vacuum Filter to Remove Precipitate precipitate->filter filtrate Filtrate containing Product filter->filtrate concentrate Concentrate Filtrate filtrate->concentrate slurry Slurry with Acetone to Remove Excess ZnCl₂ concentrate->slurry final_product Pure Product slurry->final_product

Caption: Workflow for TPPO removal via ZnCl₂ precipitation.

References

Navigating the Bifunctional Landscape of 4-Hydroxypiperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-hydroxypiperidine reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the unique challenges presented by this versatile building block. The inherent bifunctionality of 4-hydroxypiperidine, with its nucleophilic secondary amine and hydroxyl group, offers a wealth of synthetic opportunities but also necessitates a strategic approach to achieve chemoselectivity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, providing not just protocols, but the rationale behind them.

Frequently Asked Questions (FAQs): The Strategic Blueprint

This section addresses common strategic questions that arise when designing a synthetic route involving 4-hydroxypiperidine.

Q1: I need to functionalize the nitrogen atom of 4-hydroxypiperidine. Should I protect the hydroxyl group first?

Whether to protect the hydroxyl group before N-functionalization depends on the nature of the electrophile and the reaction conditions.

  • For N-alkylation with reactive electrophiles (e.g., alkyl halides): Protection of the hydroxyl group is highly recommended. The hydroxyl group is nucleophilic and can compete with the secondary amine, leading to the formation of O-alkylated byproducts.

  • For N-acylation: The secondary amine is generally more nucleophilic than the hydroxyl group, so selective N-acylation can often be achieved without protection, especially at lower temperatures. However, for less reactive acylating agents or when forcing conditions are required, O-acylation can become a competitive side reaction.

  • For reductive amination: The hydroxyl group is generally unreactive under these conditions, so protection is typically not necessary.

A common strategy is to protect the amine, functionalize the hydroxyl group, and then deprotect and functionalize the amine. This is often a more robust and predictable approach.

Q2: What is the most common and reliable method for protecting the nitrogen of 4-hydroxypiperidine?

The most widely used protecting group for the nitrogen of 4-hydroxypiperidine is the tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-hydroxypiperidine is a stable, crystalline solid that is commercially available or can be readily synthesized.

Why the Boc group is preferred:

  • Ease of Introduction: The Boc group is easily introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Stability: The Boc group is stable to a wide range of non-acidic reagents and reaction conditions, including many nucleophiles, bases, and mild reducing agents.

  • Ease of Removal: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Q3: I need to perform a reaction at the hydroxyl group. What are my options after N-protection?

With the nitrogen protected, the hydroxyl group is available for a variety of transformations:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) will form esters.

  • Alkylation: Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide will yield ethers.

  • Mitsunobu Reaction: This powerful reaction allows for the conversion of the hydroxyl group to a variety of other functional groups (e.g., esters, azides, phthalimides) with inversion of stereochemistry. This is particularly useful for introducing nitrogen nucleophiles.

  • Oxidation: The secondary alcohol can be oxidized to a ketone (N-protected-4-piperidone) using reagents like Dess-Martin periodinane or Swern oxidation.

dot graph TD { A[4-Hydroxypiperidine] -->|Boc₂O, Base| B(N-Boc-4-hydroxypiperidine); B --> C{Functionalize Hydroxyl Group}; C -->|Acyl Chloride, Base| D[O-Acylation (Ester Formation)]; C -->|NaH, Alkyl Halide| E[O-Alkylation (Ether Formation)]; C -->|DEAD, PPh₃, Nu-H| F[Mitsunobu Reaction]; C -->|Oxidizing Agent| G[Oxidation to Ketone]; }

Caption: Decision workflow for hydroxyl functionalization.

Troubleshooting Guides: Navigating Experimental Challenges

This section provides solutions to specific problems you might encounter in the lab.

Issue 1: Poor Selectivity in N-Alkylation of Unprotected 4-Hydroxypiperidine

Q: I'm trying to directly N-alkylate 4-hydroxypiperidine with an alkyl bromide, but I'm getting a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. How can I improve the N-selectivity?

A: Achieving high N-selectivity in the alkylation of unprotected 4-hydroxypiperidine is challenging due to the comparable nucleophilicity of the secondary amine and the hydroxyl group. Here are several strategies to favor N-alkylation:

1. Choice of Base and Solvent:

  • The secondary amine is generally more basic than the hydroxyl group. Using a stoichiometric amount of a mild base may selectively deprotonate the amine. However, the resulting N-anion can be highly reactive and may not be selective.

  • A more effective strategy for 1,3-amino alcohols involves chelation with 9-borabicyclononane (9-BBN). This forms a stable chelate that protects and activates the amine for selective mono-N-alkylation. While 4-hydroxypiperidine is a 1,4-amino alcohol, similar chelation strategies could be explored.

2. Reaction Conditions:

  • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction with the more nucleophilic amine.

  • Order of Addition: Adding the alkylating agent slowly to a solution of 4-hydroxypiperidine can help to minimize dialkylation.

3. Alternative Alkylation Methods:

  • Reductive Amination: This is a highly chemoselective method for N-alkylation. Reacting 4-hydroxypiperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will selectively form the N-alkylated product, as the hydroxyl group is unreactive under these conditions.

dot graph LR { subgraph "Problem: Poor N-Selectivity" A[4-Hydroxypiperidine + R-X] --> B{Mixture of Products}; B --> C[N-Alkylated]; B --> D[O-Alkylated]; B --> E[N,O-Dialkylated]; end

}

Caption: Troubleshooting poor N-alkylation selectivity.

Issue 2: My Mitsunobu reaction on N-Boc-4-hydroxypiperidine is low-yielding or failing.

Q: I'm attempting a Mitsunobu reaction to introduce a nucleophile at the 4-position of N-Boc-4-hydroxypiperidine, but my yields are consistently low. What could be the problem?

A: The Mitsunobu reaction is a powerful but sometimes finicky transformation. Here are common culprits for low yields and their solutions:

Potential Cause Explanation & Solution
Reagent Quality The phosphine (typically PPh₃) and the azodicarboxylate (DEAD or DIAD) are crucial. PPh₃ can oxidize over time to triphenylphosphine oxide. Ensure you are using fresh or properly stored reagents.
Solvent Purity The reaction should be performed under anhydrous conditions. Use a dry, aprotic solvent like THF or dichloromethane.
pKa of the Nucleophile The nucleophile (Nu-H) should have a pKa of less than 15 for optimal reactivity. If your nucleophile is not acidic enough, the reaction may not proceed efficiently.
Order of Addition The order of addition of reagents can be critical. A common and effective procedure is to dissolve the N-Boc-4-hydroxypiperidine, nucleophile, and PPh₃ in the solvent and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).
Byproduct Removal The reaction generates triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification and make the reaction appear low-yielding on a crude TLC. Careful column chromatography or crystallization is often necessary for purification.

Safety Note: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, especially on a large scale. Avoid heating concentrated solutions.

Issue 3: I need to deprotect both the amine and a protected hydroxyl group. How do I choose an orthogonal protection strategy?

Q: I have protected the nitrogen with a Boc group and the hydroxyl group with a benzyl ether. What is the best way to remove both protecting groups? Can I do it in one step?

A: This is an excellent example of where an orthogonal protecting group strategy is essential. "Orthogonal" means that each protecting group can be removed under specific conditions without affecting the other.

Your specific case: N-Boc and O-Benzyl

This is a classic orthogonal pair. The Boc group is acid-labile, while the benzyl group is typically removed by hydrogenolysis.

  • Step 1: Boc Deprotection: Treat your compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane or methanol. This will selectively remove the Boc group, leaving the benzyl ether intact.

  • Step 2: Benzyl Deprotection: The resulting amino alcohol can then be subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to cleave the benzyl ether and yield the fully deprotected 4-hydroxypiperidine derivative.

Can it be done in one step?

While not a single reagent, you could potentially perform a one-pot, two-step procedure. After acidic deprotection of

Stability and storage conditions for Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the stability, storage, and handling of a key synthetic building block.

Welcome to the technical support center for Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use and preserve the integrity of this versatile chemical compound. As Senior Application Scientists, we have compiled this in-depth guide based on the chemical principles of its functional groups and best practices in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate?

For optimal long-term stability, the solid compound should be stored at room temperature in a tightly sealed container.[1] The storage area should be dry and well-ventilated.[2][3] For enhanced stability, particularly if the compound is to be stored for extended periods, refrigeration at 2-8°C is a recommended precaution.

Q2: How should I store solutions of this compound?

Solutions of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate are more susceptible to degradation than the solid material. For short-term storage (less than a week), solutions in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For longer-term storage, it is advisable to prepare fresh solutions. Some suppliers of similar compounds recommend storing solutions at -20°C or even -80°C for periods up to a month.[4]

Q3: Is this compound sensitive to light or air?

While there is no specific data on the photosensitivity of this exact molecule, it is good laboratory practice to protect it from prolonged exposure to light.[5] The ethynyl group can be susceptible to oxidative degradation, so it is recommended to handle the compound under an inert atmosphere, especially when in solution.

Q4: What are the main degradation pathways for this compound?

  • Acid-catalyzed deprotection of the Boc group: The tert-butoxycarbonyl (Boc) group is notoriously labile in the presence of strong acids, leading to the formation of the free piperidine.[2][5]

  • Base-mediated reactions of the propargyl alcohol moiety: Propargyl alcohols can undergo polymerization or rearrangement upon exposure to strong bases or heat.[6]

Q5: How can I check the purity of my sample if I suspect degradation?

The purity of the compound can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will reveal the presence of impurities or degradation products.

  • High-Performance Liquid Chromatography (HPLC): This can be used to quantify the purity of the sample.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound and help identify any degradation products.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate in experimental settings.

Observed Problem Potential Cause Recommended Solution
Low yield in a subsequent reaction Degradation of the starting material.Assess the purity of the compound using NMR or HPLC before use. If degradation is confirmed, it is recommended to use a fresh batch.
Incomplete reaction due to poor solubility.Ensure the compound is fully dissolved in the reaction solvent. Gentle heating or sonication may aid dissolution.
Unexpected side products in a reaction Presence of impurities in the starting material.Purify the starting material by recrystallization or column chromatography.
Reaction with degradation products.Confirm the purity of the starting material. If the Boc group has been partially removed, the resulting free amine can lead to side reactions.
Compound appears discolored or clumped Absorption of moisture.Store the compound in a desiccator over a suitable drying agent.
Gradual degradation over time.If the discoloration is significant, it is advisable to assess the purity of the compound before use.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by ¹H NMR

Objective: To determine the purity of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate and identify potential degradation products.

Materials:

  • Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended).

  • Process the spectrum and integrate the relevant peaks. The presence of unexpected signals may indicate impurities or degradation.

Visualizing Stability and Degradation

Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways for Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

G A Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate B 4-Ethynyl-4-hydroxypiperidine (Deprotected Product) A->B  Strong Acid (e.g., TFA, HCl) C Polymerized or Rearranged Products A->C  Strong Base or Heat

Caption: Potential degradation pathways of the title compound.

Recommended Handling Workflow

This workflow outlines the recommended steps for handling the compound to minimize degradation.

G cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control A Receive Compound B Store at Room Temperature in a Tightly Sealed Container A->B C Consider Refrigeration (2-8°C) for Long-Term Storage B->C D Weigh Solid in a Dry, Well-Ventilated Area B->D E Use Inert Atmosphere for Sensitive Reactions D->E F Prepare Solutions Freshly E->F G Assess Purity (NMR, HPLC) if Degradation is Suspected F->G

Caption: Recommended workflow for handling the compound.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Propargyl alcohol. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]

  • Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]

  • CP Lab Safety. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%, 1 gram. [Link]

Sources

Validation & Comparative

Navigating the Maze of Reaction Byproducts: A Comparative Guide to TLC and Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, the path from reactants to the desired product is rarely a straight line. Unforeseen side reactions and incomplete conversions invariably lead to a complex mixture of the target molecule and a host of byproducts. For researchers, scientists, and drug development professionals, the ability to effectively analyze and separate these byproducts is not just a matter of purity; it is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides an in-depth, comparative analysis of two cornerstone techniques in the chemist's purification arsenal: Thin-Layer Chromatography (TLC) and Column Chromatography (CC). We will delve into the underlying principles, offer field-proven insights into experimental choices, and provide detailed protocols to empower you to navigate the complexities of reaction mixture analysis with confidence.

The First Line of Defense: Rapid Assessment with Thin-Layer Chromatography (TLC)

Think of TLC as the rapid reconnaissance tool in your analytical workflow. It is a fast, inexpensive, and highly sensitive method for qualitatively assessing the composition of a reaction mixture.[1][2] The principle behind TLC is the differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][3] As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates, leading to their separation.[2][3]

Causality in TLC: Why It Works

The separation in TLC is governed by the polarity of the compounds, the stationary phase, and the mobile phase.[4] In a typical "normal-phase" setup with a polar stationary phase like silica gel, less polar compounds have a weaker affinity for the stationary phase and travel further up the plate with the less polar mobile phase.[5] Conversely, more polar compounds interact more strongly with the stationary phase and move shorter distances.[5] This differential migration allows for a quick visual assessment of the number of components in a mixture and their relative polarities.

A key metric in TLC is the Retardation Factor (Rf) , defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7] The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature) and is invaluable for comparing different samples and for guiding the development of a separation strategy for column chromatography.

Caption: A streamlined workflow for Thin-Layer Chromatography analysis.

Self-Validating Protocol: Monitoring Reaction Progress with TLC

A key application of TLC is monitoring the progress of a chemical reaction.[2] This is a self-validating system as it directly compares the reaction mixture to the starting material.

Experimental Protocol: Reaction Monitoring by TLC

  • Preparation:

    • Prepare a TLC chamber by adding a suitable mobile phase (solvent system) to a depth of about 0.5 cm.[8] A common starting point for many organic compounds is a mixture of hexanes and ethyl acetate.[9][10] Cover the chamber with a lid or watch glass to allow the atmosphere inside to become saturated with solvent vapors.

    • On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Mark three evenly spaced points on this line.[8]

  • Spotting:

    • Lane 1 (Starting Material): Using a capillary tube, apply a small spot of a dilute solution of your starting material to the leftmost mark.

    • Lane 2 (Co-spot): Apply a spot of the starting material to the center mark. Then, carefully apply a spot of the reaction mixture directly on top of the starting material spot.[8]

    • Lane 3 (Reaction Mixture): Apply a small spot of the reaction mixture to the rightmost mark.[8]

  • Development:

    • Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.[2]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]

    • Remove the plate and immediately mark the solvent front with a pencil.[2]

  • Visualization:

    • Allow the solvent to evaporate completely.

    • Visualize the spots. The most common non-destructive method is using a UV lamp, as many organic compounds absorb UV light and will appear as dark spots on a fluorescent background.[11][12][13]

    • If compounds are not UV-active, destructive visualization techniques using chemical stains can be employed.[11][12][14] Common stains include potassium permanganate for oxidizable groups and p-anisaldehyde for a wide range of functional groups.[13][15]

  • Analysis:

    • Circle the visualized spots with a pencil.

    • Calculate the Rf value for each spot.

    • Interpretation:

      • The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is progressing.

      • The appearance of new spots indicates the formation of products and/or byproducts.

      • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture, especially if Rf values are close.[8]

Table 1: Interpreting TLC Results for Reaction Monitoring

Observation in Reaction Mixture LaneInterpretationNext Steps
Only starting material spot presentReaction has not started or is very slowCheck reaction conditions (temperature, catalyst, etc.)
Faint starting material spot, new product spot(s)Reaction is in progressContinue monitoring at later time points
No starting material spot, distinct product spot(s)Reaction is likely completeProceed with workup and purification
Multiple new spotsFormation of multiple products/byproductsOptimize reaction conditions or prepare for complex purification

The Workhorse of Purification: Column Chromatography (CC)

While TLC provides a rapid snapshot of a reaction's progress, Column Chromatography (CC) is the preparative technique used to physically separate and purify the components of a mixture.[16][17][18][19] The underlying principle is the same as TLC – differential partitioning between a stationary and a mobile phase.[17][20] However, in CC, the stationary phase is packed into a vertical column, and the mobile phase (eluent) carries the mixture down through the column.[16][19]

Causality in Column Chromatography: The Art of Separation

The success of column chromatography hinges on the careful selection of the stationary phase, the mobile phase, and the proper packing of the column.[21] For most organic compounds, silica gel is the stationary phase of choice.[22] The choice of the mobile phase is critical and is typically determined by preliminary TLC experiments.[23][24] A solvent system that provides good separation of spots on a TLC plate, ideally with the target compound having an Rf value between 0.25 and 0.35, is a good starting point for column chromatography.[23][24][25] This Rf range ensures that the compound spends enough time interacting with the stationary phase to be effectively separated from impurities.[24]

Caption: A systematic workflow for purification by Column Chromatography.

Self-Validating Protocol: Purifying a Reaction Mixture with Column Chromatography

The following protocol outlines the steps for a successful column chromatography separation, a self-validating process where the purity of the collected fractions is continuously monitored by TLC.

Experimental Protocol: Purification by Flash Column Chromatography

Flash column chromatography is a variation where air pressure is used to push the solvent through the column, resulting in a faster and often more efficient separation.[23]

  • Column Preparation (Wet Packing Method):

    • Secure a chromatography column vertically using a clamp.[26]

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[27][28]

    • Add a thin layer of sand on top of the plug.[27][28]

    • In a separate beaker, create a slurry of silica gel in the chosen mobile phase.[26][27]

    • Pour the slurry into the column.[26][27] Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[27][28]

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.[27] Never let the column run dry.[29]

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent.[30]

    • Carefully add the sample solution to the top of the column using a pipette.[26][30]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the silica.[26]

    • Carefully add a thin layer of sand on top of the sample to prevent disturbance during the addition of more eluent.[30]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through.

    • Collect the eluent in a series of labeled test tubes or flasks (fractions).[29]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the desired product.

    • Combine the fractions that contain the pure product.

  • Isolation of the Pure Compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Table 2: Troubleshooting Common Issues in Column Chromatography

IssuePossible Cause(s)Solution(s)
Poor separationImproper solvent system; Poorly packed column (channeling)Optimize solvent system using TLC; Repack the column carefully
Cracking of the silica gel bedColumn ran dry; Heat generated during packing or elutionNever let the solvent level drop below the top of the silica; Use a less exothermic solvent system
Compound won't eluteSolvent is not polar enough; Compound is too polar for the stationary phaseGradually increase the polarity of the mobile phase (gradient elution); Consider a different stationary phase (e.g., alumina or reverse-phase silica)
Compound elutes too quicklySolvent is too polarUse a less polar mobile phase

TLC vs. Column Chromatography: A Comparative Summary

FeatureThin-Layer Chromatography (TLC)Column Chromatography (CC)
Purpose Qualitative analysis, reaction monitoring, purity assessment[1][31]Preparative separation and purification of compounds[16][32]
Scale Analytical (micrograms to milligrams)Preparative (milligrams to kilograms)[18]
Speed Fast (minutes)[1]Slower (minutes to hours)[33]
Cost Low[1]Higher (requires more solvent and stationary phase)
Data Output Rf values, visual assessment of spotsIsolated, purified compounds
Destructive? Can be non-destructive (UV) or destructive (staining)[14]Non-destructive (compound is recovered)

Conclusion: A Synergistic Approach to Purity

Thin-Layer Chromatography and Column Chromatography are not competing techniques but rather complementary tools that, when used in concert, provide a powerful workflow for the analysis and purification of reaction byproducts. TLC offers the speed and simplicity for rapid assessment and method development, while column chromatography provides the means for preparative-scale purification. By understanding the fundamental principles behind each technique and by following robust, self-validating protocols, researchers can confidently navigate the complexities of chemical synthesis and achieve the high levels of purity required for their scientific endeavors.

References

  • Principles of Thin Layer Chromatography. (n.d.).
  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
  • Thin-layer chromatography. (n.d.). In Wikipedia.
  • Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015, March 4). JoVE.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Column chromatography. (2020, July 22). BYJU'S.
  • How To: Run a Flash Column. (n.d.). University of Rochester Department of Chemistry.
  • Thin Layer Chromatography: Principle, Parts, Steps, Uses. (2023, September 11). Microbe Notes.
  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
  • How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate.
  • Running a flash column. (2025, March 21). Chemistry LibreTexts.
  • Visualizing a TLC plate. (2021, August 22). YouTube.
  • How To Choose Solvent System For Column Chromatography? (2025, January 16). Chemistry For Everyone.
  • Thin Layer Chromatography. (n.d.). University of York Chemistry Teaching Labs.
  • Pack a Chromatography Column Like a Pro. (2025, July 29). Bitesize Bio.
  • TLC Tips and Tricks. (n.d.). Merck.
  • Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • 5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts.
  • How i will select mobile phase solevent system for TLC? (2021, May 8). ResearchGate.
  • TLC Visualization Solutions. (n.d.).
  • Thin Layer Chromatography. (n.d.). Sigma-Aldrich.
  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare.
  • Column Packing in Chromatography: Essential Techniques and Effective Separation. (n.d.).
  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.).
  • Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ. (n.d.). Aakash Institute.
  • The art of packing columns for low pressure liquid chromatography. (n.d.). Element Lab Solutions.
  • Choice Of Solvent System in Thin Layer Chromatography (TLC). (2018, March 23). BrainKart.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • Visualising plates. (n.d.). University of York Chemistry Teaching Labs.
  • Thin Layer Chromatography Principle. (n.d.). BYJU'S.
  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts.
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
  • Column Chromatography for the Separation of Complex Mixtures. (n.d.). Longdom Publishing.
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? (2022, September 6). Reddit.
  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
  • Demonstration - Wet Packing a Chromatography Column. (2017, June 15). YouTube.
  • How to: Monitor by TLC. (n.d.). University of Rochester Department of Chemistry.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.).
  • Column chromatography. (n.d.).
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry.
  • Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments.
  • Column chromatography. (n.d.). In Wikipedia.
  • B. Column Chromatography. (2023, August 29). Chemistry LibreTexts.

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A Comparative Guide to Orthogonal Protection Strategies for 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 4-hydroxypiperidine scaffold is a cornerstone in the synthesis of a vast array of pharmacologically active molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic secondary amine and a versatile secondary alcohol, offers numerous points for molecular elaboration. However, this same reactivity necessitates a carefully planned protection strategy to achieve chemoselectivity during multi-step syntheses. This guide provides an in-depth comparison of orthogonal protection strategies for 4-hydroxypiperidine, offering experimental insights and data to inform the rational design of complex synthetic routes.

The Imperative of Orthogonal Protection

In a multi-step synthesis, orthogonal protection refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[3][4] This allows for the selective deprotection and functionalization of one group while others remain intact, a critical capability for the synthesis of complex molecules.[4] The ideal protecting group is easily introduced in high yield, stable to a range of reaction conditions, and can be cleaved selectively without affecting other functional groups.[3]

Orthogonal_Protection Substrate 4-Hydroxypiperidine Protected N-PG1, O-PG2 4-Hydroxypiperidine Substrate->Protected Protection N_Deprotected O-PG2 4-Hydroxypiperidine Protected->N_Deprotected Deprotection 1 (e.g., Acid) O_Deprotected N-PG1 4-Hydroxypiperidine Protected->O_Deprotected Deprotection 2 (e.g., Fluoride) Final_N N-Functionalized, O-PG2 N_Deprotected->Final_N N-Functionalization Final_O O-Functionalized, N-PG1 O_Deprotected->Final_O O-Functionalization

Caption: General workflow of an orthogonal protection strategy.

Protecting the Piperidine Nitrogen: A Comparative Analysis

The secondary amine of the piperidine ring is both nucleophilic and basic, often requiring protection to prevent unwanted side reactions.[1] The most common protecting groups for this purpose are carbamates.

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection Conditions
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., TEA, NaOH), solvent (e.g., DCM, Dioxane)Strong acid (e.g., TFA in DCM, HCl in Dioxane)
BenzyloxycarbonylCbz or ZCbz-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/Water)Catalytic Hydrogenolysis (H₂, Pd/C)[5]
9-FluorenylmethoxycarbonylFmocFmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/Water)Base (e.g., 20% piperidine in DMF)[6][7]

Expert Insights: The Boc group is arguably the most widely used due to its general stability and ease of removal under acidic conditions that are orthogonal to many hydroxyl protecting groups. The Cbz group offers an alternative deprotection method via hydrogenolysis, which is exceptionally mild and orthogonal to both acid- and base-labile groups, provided no other reducible functional groups are present in the molecule.[5][8] The Fmoc group, while common in peptide synthesis, is base-labile, which can limit its compatibility with certain reactions and other protecting groups.[6]

Protecting the 4-Hydroxyl Group: Key Considerations

The secondary alcohol of 4-hydroxypiperidine can be protected as an ether, silyl ether, or ester. The choice depends on the required stability and the deprotection conditions that are compatible with the N-protecting group.

Protecting Group ClassExampleAbbreviationTypical Protection ConditionsTypical Deprotection Conditions
Silyl Ethertert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, imidazole, DMFFluoride source (e.g., TBAF in THF), or acid[9][10]
TriisopropylsilylTIPSTIPS-Cl, imidazole, DMFFluoride source (e.g., TBAF in THF), or acid[11]
Benzyl EtherBenzylBnBnBr, NaH, THFCatalytic Hydrogenolysis (H₂, Pd/C)[12][13]
EsterAcetateAcAc₂O, pyridineBase (e.g., K₂CO₃, MeOH) or Acid[14]

Expert Insights: Silyl ethers , particularly TBS and TIPS, are highly versatile due to their stability in a wide range of non-acidic conditions and their selective cleavage with fluoride ions.[10][11][15] The steric bulk of the silyl group influences its stability, with the general order of acid stability being TBDPS > TIPS > TBDMS > TES > TMS.[11] Benzyl ethers are robust protecting groups stable to both acidic and basic conditions but are readily cleaved by hydrogenolysis.[12][14] This makes them an excellent orthogonal partner for acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. Esters like acetate are easily introduced but are sensitive to basic conditions (saponification), which may limit their application in some synthetic routes.[14]

Orthogonal Strategies in Practice: A Head-to-Head Comparison

The true utility of these protecting groups is realized when they are used in orthogonal pairs. Below is a comparison of common strategies for the dual protection of 4-hydroxypiperidine.

Strategy 1: N-Boc and O-TBDMS

This is a very common and robust strategy that leverages the acid-lability of the Boc group and the fluoride-lability of the TBDMS group.

NBoc_OTBDMS Start N-Boc, O-TBDMS 4-Hydroxypiperidine N_Deprotected O-TBDMS 4-Hydroxypiperidine Start->N_Deprotected TFA or HCl (Acid) O_Deprotected N-Boc 4-Hydroxypiperidine Start->O_Deprotected TBAF (Fluoride)

Caption: Orthogonal deprotection of N-Boc, O-TBDMS protected 4-hydroxypiperidine.

Stability Comparison:

ConditionN-Boc StabilityO-TBDMS StabilityOrthogonality
TFA, DCMLabileLabileNo
4M HCl in DioxaneLabileLabileNo
TBAF, THFStableLabileYes
H₂, Pd/CStableStableN/A
20% Piperidine/DMFStableStableN/A
Strategy 2: N-Cbz and O-TBDMS

This strategy offers excellent orthogonality, with the Cbz group being removed under reductive conditions and the TBDMS group with fluoride.

NCbz_OTBDMS Start N-Cbz, O-TBDMS 4-Hydroxypiperidine N_Deprotected O-TBDMS 4-Hydroxypiperidine Start->N_Deprotected H₂, Pd/C (Hydrogenolysis) O_Deprotected N-Cbz 4-Hydroxypiperidine Start->O_Deprotected TBAF (Fluoride)

Caption: Orthogonal deprotection of N-Cbz, O-TBDMS protected 4-hydroxypiperidine.

Stability Comparison:

ConditionN-Cbz StabilityO-TBDMS StabilityOrthogonality
H₂, Pd/CLabileStableYes
TBAF, THFStableLabileYes
TFA, DCMStableLabileYes
20% Piperidine/DMFStableStableN/A
Strategy 3: N-Boc and O-Bn

This combination is orthogonal if reductive cleavage of the benzyl ether is compatible with the rest of the molecule.

NBoc_OBn Start N-Boc, O-Bn 4-Hydroxypiperidine N_Deprotected O-Bn 4-Hydroxypiperidine Start->N_Deprotected TFA or HCl (Acid) O_Deprotected N-Boc 4-Hydroxypiperidine Start->O_Deprotected H₂, Pd/C (Hydrogenolysis)

Sources

Efficacy comparison of different protecting groups for the piperidine nitrogen.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Groups for the Piperidine Nitrogen: A Comparative Analysis

In the realm of medicinal chemistry and organic synthesis, the piperidine moiety is a ubiquitous scaffold found in a vast array of pharmaceuticals and natural products. Its basic nitrogen atom, however, often presents a challenge, as it can interfere with various synthetic transformations. The strategic use of protecting groups to temporarily mask the reactivity of the piperidine nitrogen is therefore a cornerstone of successful multi-step synthesis. This guide provides a comprehensive comparison of commonly employed protecting groups, offering insights into their application, stability, and cleavage, supported by experimental data and protocols to aid researchers in making informed decisions.

The Critical Role of Nitrogen Protection

The lone pair of electrons on the piperidine nitrogen imparts both nucleophilic and basic properties. This reactivity can lead to undesired side reactions, such as N-alkylation, N-acylation, or acid-base reactions, when other functional groups in the molecule are targeted. A suitable protecting group reversibly renders the nitrogen unreactive under specific conditions, allowing for selective transformations elsewhere in the molecule. The ideal protecting group should be:

  • Easy and efficient to introduce.

  • Stable to a wide range of reaction conditions.

  • Readily and selectively removed under mild conditions that do not affect other functional groups.

Comparative Analysis of Common Protecting Groups

The choice of a protecting group is highly dependent on the overall synthetic strategy, including the nature of the substrate and the reaction conditions to be employed in subsequent steps. Below is a comparative analysis of some of the most widely used protecting groups for the piperidine nitrogen.

Data Summary
Protecting GroupAbbreviationIntroduction ConditionsStabilityCleavage Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THFStable to hydrogenolysis, mild base. Labile to strong acids.Strong acids (e.g., TFA, HCl in dioxane)
BenzyloxycarbonylCbz (or Z)CbzCl, base (e.g., NaHCO₃, Et₃N), H₂O/dioxane or CH₂Cl₂Stable to acidic and basic conditions. Labile to hydrogenolysis.Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (HBr/AcOH)
AcetylAcAc₂O or AcCl, base (e.g., Et₃N, pyridine)Stable to hydrogenolysis, mild acid. Labile to strong acid/base.Strong acid (e.g., HCl) or base (e.g., NaOH, LiOH)
BenzoylBzBzCl, base (e.g., Et₃N, pyridine)More stable than acetyl to hydrolysis. Stable to hydrogenolysis.Strong acidic or basic hydrolysis (more forcing than acetyl)
TosylTsTsCl, base (e.g., pyridine, Et₃N)Very stable to a wide range of conditions including strong acids, bases, and oxidizing/reducing agents.Strong reducing agents (e.g., Na/NH₃, sodium naphthalenide)
TrifluoroacetylTFATrifluoroacetic anhydride (TFAA), base (e.g., Et₃N)Stable to acidic conditions and hydrogenolysis.Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O)

Selecting the Appropriate Protecting Group: A Decision Framework

The selection of a protecting group is a critical decision in synthesis design. The following diagram illustrates a logical workflow for choosing an appropriate protecting group based on the planned reaction conditions.

G start Synthetic Plan Analysis acid_cond Are strong acidic conditions planned? start->acid_cond avoid_boc Avoid Boc acid_cond->avoid_boc Yes consider_cbz_ts Consider Cbz, Ts, Ac, Bz acid_cond->consider_cbz_ts No base_cond Are basic conditions planned? avoid_acyl Avoid Ac, Bz, TFA base_cond->avoid_acyl Yes consider_boc_cbz_ts Consider Boc, Cbz, Ts base_cond->consider_boc_cbz_ts No hydro_cond Is catalytic hydrogenolysis planned? avoid_cbz Avoid Cbz hydro_cond->avoid_cbz Yes consider_boc_ts_acyl Consider Boc, Ts, Acyls hydro_cond->consider_boc_ts_acyl No reduct_cond Are strong reducing conditions planned? avoid_ts Avoid Ts reduct_cond->avoid_ts Yes consider_boc_cbz_acyl Consider Boc, Cbz, Acyls reduct_cond->consider_boc_cbz_acyl No avoid_boc->base_cond consider_cbz_ts->base_cond avoid_acyl->hydro_cond consider_boc_cbz_ts->hydro_cond avoid_cbz->reduct_cond consider_boc_ts_acyl->reduct_cond

Caption: Decision tree for selecting a piperidine nitrogen protecting group.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the protection and deprotection of a piperidine nitrogen with some of the most common protecting groups.

Boc Protection and Deprotection Workflow

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups due to its ease of introduction and its stability to a variety of conditions, except for strong acids.

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection p1 Dissolve piperidine in CH₂Cl₂ p2 Add Et₃N and Boc₂O p1->p2 p3 Stir at room temperature p2->p3 p4 Aqueous workup and purification p3->p4 d1 Dissolve N-Boc-piperidine in CH₂Cl₂ p4->d1 Protected Product d2 Add TFA (or HCl/dioxane) d1->d2 d3 Stir at room temperature d2->d3 d4 Evaporate solvent and volatiles d3->d4

Caption: Experimental workflow for Boc protection and deprotection.

Protocol for Boc Protection of Piperidine:

  • Dissolution: Dissolve piperidine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Addition of Reagents: Add triethylamine (Et₃N, 1.2 eq) to the solution. To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂ dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol for Boc Deprotection:

  • Dissolution: Dissolve the N-Boc-piperidine derivative (1.0 eq) in CH₂Cl₂.

  • Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Alternatively, a solution of HCl in dioxane (e.g., 4 M) can be used.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The deprotection is usually accompanied by the evolution of CO₂ and isobutylene.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting piperidine salt can be used directly or neutralized with a base.

Cbz Protection and Deprotection

The benzyloxycarbonyl (Cbz or Z) group is another popular choice, particularly due to its stability to both acidic and basic conditions. Its removal via catalytic hydrogenolysis is a key advantage, offering an orthogonal deprotection strategy to acid-labile groups like Boc.

Protocol for Cbz Protection of Piperidine:

  • Dissolution: Dissolve piperidine (1.0 eq) in a mixture of water and dioxane.

  • Addition of Reagents: Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃, 2.5 eq). Then, add benzyl chloroformate (CbzCl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography.

Protocol for Cbz Deprotection (Hydrogenolysis):

  • Setup: Dissolve the N-Cbz-piperidine derivative (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a flask equipped with a stir bar.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus) and stir the suspension vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

In-Depth Discussion and Mechanistic Insights

The choice between Boc and Cbz often hinges on the planned synthetic route. For instance, if a subsequent step involves a reaction sensitive to acidic conditions, the Cbz group would be a better choice as its removal via hydrogenolysis avoids the use of strong acids. Conversely, if the molecule contains other functional groups that are susceptible to reduction (e.g., alkenes, alkynes, or some aromatic systems), the Boc group, which is stable to hydrogenolysis, would be preferred.

The stability of amide-based protecting groups like acetyl (Ac) and benzoyl (Bz) is generally higher than that of carbamates. However, their removal often requires harsh acidic or basic hydrolysis, which can be detrimental to sensitive substrates. The trifluoroacetyl (TFA) group is an interesting case; its electron-withdrawing nature makes the amide bond much more susceptible to basic hydrolysis, allowing for its removal under significantly milder conditions than for Ac or Bz.

For syntheses requiring a highly robust protecting group, the tosyl (Ts) group is an excellent option. Its remarkable stability to a wide range of reagents comes at the cost of more challenging deprotection, typically requiring harsh reducing conditions like sodium in liquid ammonia, which are not always compatible with other functional groups.

Conclusion

The selection of a protecting group for the piperidine nitrogen is a strategic decision that can significantly impact the success of a synthetic endeavor. A thorough understanding of the stability and cleavage conditions of each group is paramount. While Boc and Cbz remain the workhorses for many applications due to their reliable introduction and relatively mild removal, other groups like Ac, Bz, and Ts offer unique stability profiles that can be exploited in complex syntheses. By carefully considering the chemical environment of the entire synthetic route, researchers can choose the optimal protecting group to navigate the challenges of modern organic synthesis and accelerate the development of novel therapeutics.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Agami, C.; Couty, F. The chemistry of the N-Boc protecting group. Tetrahedron2002 , 58 (15), 2701-2724. [Link]

A Researcher's Guide to Quantitative Analysis of Deuterated Internal Standards: A Comparative Look at NMR, GC-MS, and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of quantitative analysis, particularly in pharmaceutical development and bioanalysis, the integrity of our data is paramount. The accuracy and precision of our measurements form the bedrock upon which critical decisions are made. A cornerstone of achieving this reliability is the use of an internal standard (IS), and for mass spectrometry-based methods, the stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard.[1][2] Among these, deuterated standards—where hydrogen atoms are replaced by deuterium—are the most common.

This guide provides an in-depth comparison of the three leading analytical techniques for the quantitative analysis of deuterated internal standards: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the fundamental principles of each, offer insights into experimental design, and provide a clear framework for selecting the most appropriate technique for your application.

The "Why": The Imperative for Deuterated Internal Standards

Before comparing the "how," it's crucial to understand the "why." Quantitative analysis, especially in complex biological matrices like plasma or urine, is fraught with potential variability.[3] An ideal internal standard is a compound added at a known concentration to every sample, standard, and quality control (QC) to correct for these variations.[4] A deuterated IS is nearly a perfect mimic of the analyte. It has almost identical chemical and physical properties, ensuring it behaves similarly during every stage of the analytical process:

  • Sample Preparation: It compensates for analyte losses during extraction, evaporation, and reconstitution.[5]

  • Chromatography: It typically co-elutes with the analyte, meaning it experiences the same chromatographic conditions.[6]

  • Mass Spectrometry: It has a similar ionization efficiency and experiences the same degree of ion suppression or enhancement from the sample matrix.[5][7]

By measuring the ratio of the analyte's signal to the deuterated IS's signal, we can effectively normalize for a host of potential errors, leading to significantly improved accuracy and precision.[7] This principle is the foundation of isotope dilution mass spectrometry (IDMS).[5]

Comparative Analysis of Quantitative Techniques

While LC-MS and GC-MS are the workhorses for quantitative bioanalysis using deuterated standards, Quantitative NMR (qNMR) offers a powerful, orthogonal approach, particularly for characterizing the standards themselves.

Parameter Quantitative NMR (qNMR) GC-MS LC-MS/MS
Primary Application Absolute quantification, purity assessment, structural confirmation of standards.Quantification of volatile and semi-volatile, thermally stable compounds."Gold standard" for quantifying a vast range of compounds in complex matrices.[1]
Principle Signal area is directly proportional to the number of nuclei.[8][9]Separation by volatility/boiling point, followed by ionization and mass analysis.Separation by polarity, followed by ionization and mass analysis.
Sensitivity Lower (typically µg-mg range).[10]High (pg-ng range).Very High (fg-pg range).
Matrix Effects Generally not susceptible to matrix effects that plague MS.[10]Susceptible, but often less severe than LC-MS due to sample cleanup.Highly susceptible to ion suppression/enhancement.[3][11]
Selectivity High spectral resolution allows differentiation of isomers.High, based on retention time and mass fragmentation patterns.Very high, based on retention time and specific MRM transitions.
Throughput Lower, longer acquisition times.Moderate to High.High.
Destructive? No, the sample can be recovered.[8]Yes.Yes.
Calibration Can be an absolute method, not always requiring a calibration curve.[8]Requires a calibration curve using the internal standard.Requires a calibration curve using the internal standard.[4]

Deep Dive into the Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary ratio method.[9] Its power lies in the direct proportionality between the integrated area of an NMR peak and the number of nuclei responsible for that signal.[8] This allows for the absolute quantification of a substance, often without needing an identical reference standard for the analyte itself—a significant advantage for purity determination of novel compounds or deuterated standards.[9]

Why Choose qNMR?

  • Orthogonal Confirmation: It provides a fundamentally different measurement principle compared to mass spectrometry, making it invaluable for the characterization and certification of reference materials, including the deuterated standards used in GC-MS and LC-MS.[12]

  • No Matrix Effects: The NMR signal is not typically affected by the sample matrix in the same way as MS ionization, eliminating the concern of ion suppression.[10]

  • Structural Integrity: Beyond quantification, NMR confirms the exact position of deuterium labeling and the structural integrity of the standard.[13][14]

Experimental Causality: The choice of an internal standard in qNMR is critical. It must be of high, known purity, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with the analyte's signals of interest.[15][16] The experiment must be set up with a sufficiently long relaxation delay to ensure all nuclei have fully relaxed between pulses, a prerequisite for accurate integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes that are volatile and thermally stable, GC-MS is a robust and reliable quantitative technique. Samples are vaporized and separated in a gas stream through a capillary column before being ionized (typically by Electron Impact, EI) and detected.

Why Choose GC-MS?

  • High Chromatographic Resolution: GC capillary columns provide excellent separation efficiency.

  • Robust and Reproducible: EI is a hard ionization technique that produces consistent and extensive fragmentation patterns, creating a reliable fingerprint for compound identification.

  • Established Methods: GC-MS has been a mature technique for decades, with a vast library of established methods.

Experimental Causality: The use of a deuterated internal standard is crucial to correct for variability in injection volume and potential matrix effects during pyrolysis or in the ion source.[17][18] A key phenomenon to be aware of is the "chromatographic isotope effect," where deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to differences in intermolecular interactions.[19] While often minor, this can be significant if the analyte and IS elute on the edge of a region of matrix interference.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly tandem MS (MS/MS), is the dominant platform for bioanalysis in drug development.[1] Its applicability to a wide range of compounds, from small molecules to large biologics, and its exceptional sensitivity make it indispensable.

Why Choose LC-MS?

  • Broad Applicability: Can analyze non-volatile, polar, and thermally labile compounds not suitable for GC.[13]

  • Exceptional Sensitivity and Selectivity: When operated in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS offers unparalleled sensitivity and specificity, isolating the analyte from a complex background.

  • The Matrix Effect Challenge: This is the "Achilles' heel" of LC-MS.[11] Co-eluting components from the biological matrix can drastically and variably affect the ionization efficiency of the analyte.[7] This is precisely where a deuterated internal standard becomes non-negotiable. Because the IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[5][7]

Experimental Causality: The choice to use a deuterated IS is a direct response to the challenge of matrix effects.[20] However, even SIL-ISs are not a perfect panacea. The deuterium isotope effect can sometimes cause a slight chromatographic separation between the analyte and the IS.[7][21] If this separation causes them to elute in regions with different matrix effects, it can lead to what is known as "differential matrix effects," impacting accuracy.[11][21] Therefore, chromatographic conditions should be optimized to ensure co-elution as much as possible.[22]

Visualizing the Workflows

Generalized Quantitative Workflow

The following diagram illustrates the fundamental steps in a quantitative analysis workflow utilizing a deuterated internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Unknown Sample (e.g., Plasma) Spike Spike with known amount of Deuterated IS Sample->Spike Extract Extraction (e.g., SPE, LLE, PPT) Spike->Extract Chrom Chromatographic Separation (GC or LC) Extract->Chrom MS Mass Spectrometry Detection Chrom->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Interpolate from Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Generalized workflow for quantitative analysis using a deuterated internal standard.

Technique Selection Logic

Choosing the right instrument is a critical decision driven by the analyte's properties and the analytical objective.

Start Start: Quantitative Goal Q1 Need Absolute Purity/ Structural Confirmation of Standard? Start->Q1 qNMR Use qNMR Q1->qNMR Yes Q2 Is Analyte Volatile & Thermally Stable? Q1->Q2 No GCMS Use GC-MS Q2->GCMS Yes LCMS Use LC-MS Q2->LCMS No

Sources

A Comparative Guide to Base Selection in the O-Alkylation of N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in a vast number of FDA-approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] Among the plethora of piperidine-based building blocks, N-Boc-4-hydroxypiperidine stands out as a particularly versatile intermediate.[2] The strategic placement of a hydroxyl group at the 4-position, combined with the readily cleavable Boc protecting group on the nitrogen, provides a powerful toolkit for synthetic diversification.

One of the most fundamental and frequently employed transformations of N-Boc-4-hydroxypiperidine is the O-alkylation of its secondary alcohol. This reaction, typically proceeding via a Williamson ether synthesis, opens the door to a vast chemical space of ethers, which are crucial for modulating a compound's lipophilicity, hydrogen bonding capacity, and overall pharmacological profile. The choice of base in this transformation is a critical parameter that dictates the reaction's efficiency, yield, and scalability. This guide provides an in-depth comparative analysis of various bases for the O-alkylation of N-Boc-4-hydroxypiperidine, supported by experimental data and field-proven insights to aid researchers in making informed decisions for their synthetic campaigns.

The Mechanism: A Classic SN2 Pathway

The O-alkylation of N-Boc-4-hydroxypiperidine is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] The reaction is initiated by the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine by a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide (or a related electrophile with a good leaving group, such as a tosylate), leading to the formation of the desired ether and a salt byproduct.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) ROH N-Boc-4-hydroxypiperidine Alkoxide Piperidin-4-olate Intermediate ROH->Alkoxide Deprotonation Base Base BH Conjugate Acid Alkoxide2 Piperidin-4-olate Ether O-Alkyl Ether Product Alkoxide2->Ether SN2 Attack AlkylHalide Alkyl Halide (R'-X) Halide Halide Ion (X⁻)

Figure 1: General mechanism of the Williamson ether synthesis for N-Boc-4-hydroxypiperidine.

The success of this reaction hinges on several factors, including the strength and steric hindrance of the base, the nature of the solvent, the reactivity of the alkylating agent, and the reaction temperature. A judicious choice of base is paramount to ensure efficient deprotonation without promoting undesirable side reactions, such as elimination of the alkyl halide.

Comparative Analysis of Bases

The selection of a base for the O-alkylation of N-Boc-4-hydroxypiperidine is a critical decision that can significantly impact the reaction's outcome. Bases commonly employed for this transformation can be broadly categorized into strong inorganic bases, and weaker inorganic bases. Below is a comparative analysis of some of the most frequently used bases in each category.

Strong Inorganic Bases: The Workhorses of O-Alkylation

Strong inorganic bases are often the first choice for the O-alkylation of secondary alcohols like N-Boc-4-hydroxypiperidine due to their ability to ensure complete and rapid deprotonation, thus driving the reaction to completion.

Sodium hydride is a powerful, non-nucleophilic base that is widely used for the deprotonation of alcohols. It reacts irreversibly to form the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture, providing a visual indicator of the reaction's progress.

Advantages:

  • High Reactivity: Its high basicity ensures complete deprotonation of the alcohol, leading to high yields.

  • Irreversible Reaction: The formation of hydrogen gas drives the equilibrium towards the alkoxide, ensuring a high concentration of the active nucleophile.

  • Commercially Available: NaH is readily available as a dispersion in mineral oil, which improves its handling safety.

Disadvantages:

  • Safety Concerns: Sodium hydride is highly flammable and reacts violently with water and other protic solvents. It must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.

  • Heterogeneous Reaction: NaH is insoluble in most organic solvents, leading to a heterogeneous reaction mixture that may require vigorous stirring.

  • Mineral Oil Removal: The mineral oil from the NaH dispersion often needs to be removed before use or separated from the product during workup, which can add a step to the experimental procedure.

Experimental Protocol with Sodium Hydride:

A representative protocol for the benzylation of N-Boc-4-hydroxypiperidine using NaH is as follows:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-(benzyloxy)piperidine.[4]

Potassium tert-butoxide is another strong, sterically hindered base that is effective for the deprotonation of alcohols. Its bulky nature can be advantageous in minimizing side reactions involving the base itself.

Advantages:

  • High Basicity: Similar to NaH, KOtBu is a strong base capable of complete deprotonation.

  • Good Solubility: It is soluble in a range of organic solvents, such as THF and DMF, allowing for homogeneous reaction conditions.

  • Commercially Available: It is available as a solid or as a solution in THF.

Disadvantages:

  • Hygroscopic: KOtBu is sensitive to moisture and should be handled under anhydrous conditions.

  • Steric Hindrance: While often an advantage, its bulkiness might in some cases hinder the deprotonation of very sterically encumbered alcohols.

Weaker Inorganic Bases: A Milder Approach

For substrates that are sensitive to strongly basic conditions or when using highly reactive alkylating agents, weaker inorganic bases can be a more suitable choice.

Cesium carbonate has gained popularity as a mild and effective base in a variety of organic transformations, including O-alkylation. The "cesium effect," which involves the formation of a more "naked" and thus more reactive alkoxide due to the large and soft nature of the Cs⁺ ion, often leads to enhanced reaction rates and yields.

Advantages:

  • Mild Reaction Conditions: It is a relatively mild base, which can improve the functional group tolerance of the reaction.

  • High Solubility: Cs₂CO₃ is more soluble in organic solvents like DMF and acetonitrile compared to other alkali metal carbonates.

  • Enhanced Reactivity: The cesium effect can lead to faster reaction rates and higher yields, even at lower temperatures.

Disadvantages:

  • Cost: Cesium carbonate is significantly more expensive than other inorganic bases like K₂CO₃ or Na₂CO₃.

  • Hygroscopic: It is hygroscopic and should be stored and handled in a dry environment.

Experimental Protocol with Cesium Carbonate:

A representative protocol for the benzylation of a piperidine derivative using Cs₂CO₃ is as follows:

  • To a solution of the 4-hydroxypiperidine derivative (1.0 equivalent) in acetonitrile, add cesium carbonate (2.0 equivalents).

  • Add the desired benzyl bromide (1.1 equivalents) to the mixture.

  • Stir the reaction at an elevated temperature (e.g., 80 °C) for 16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, add water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the volatiles to obtain the crude product.[4]

Potassium carbonate is a cost-effective and commonly used base for O-alkylation, particularly in large-scale syntheses where cost is a significant factor. It is less basic than the alkali metal hydrides and alkoxides, which can be advantageous in preventing side reactions.

Advantages:

  • Cost-Effective: K₂CO₃ is an inexpensive and readily available base.

  • Ease of Handling: It is a stable solid that is easier and safer to handle compared to NaH.

  • Suitable for Large-Scale Synthesis: Its low cost and ease of handling make it an attractive choice for industrial applications.

Disadvantages:

  • Lower Reactivity: Its lower basicity may result in incomplete deprotonation and slower reaction rates, often requiring higher temperatures and longer reaction times.

  • Low Solubility: K₂CO₃ has limited solubility in many common organic solvents, often leading to heterogeneous reaction mixtures.

Experimental Protocol with Potassium Carbonate:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in a suitable solvent such as DMF or acetone, add potassium carbonate (2.0-3.0 equivalents) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), if necessary.

  • Add the alkylating agent (1.1-1.2 equivalents).

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[5]

Comparative Data Summary

BaseTypical SolventTemperatureTypical Reaction TimeReported YieldKey Considerations
NaH DMF, THF0 °C to RT12-16 hHighHighly reactive and flammable; requires inert atmosphere.
KOtBu THF, DMFRT4-12 hGood to HighHygroscopic; provides homogeneous reaction conditions.
Cs₂CO₃ Acetonitrile, DMFRT to 80 °C12-16 hGood to HighExpensive; mild conditions and "cesium effect" can enhance reactivity.
K₂CO₃ DMF, Acetone60-100 °C12-24 hModerate to HighCost-effective and easy to handle; may require higher temperatures and longer reaction times.

An Alternative Pathway: The Mitsunobu Reaction

While the Williamson ether synthesis is a robust method for O-alkylation, the Mitsunobu reaction offers a valuable alternative, particularly when stereochemical inversion at the alcohol center is desired or when dealing with acid-sensitive substrates.[6] This reaction involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group for nucleophilic attack.[6]

Advantages of the Mitsunobu Reaction:

  • Stereochemical Inversion: It proceeds with a clean inversion of stereochemistry at the alcohol carbon.

  • Mild Conditions: The reaction is typically carried out under neutral conditions and at low temperatures.

  • Broad Scope: It is compatible with a wide range of nucleophiles.

Disadvantages of the Mitsunobu Reaction:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can sometimes complicate purification.

  • Reagent Sensitivity: The reagents used (DEAD, DIAD) are sensitive and require careful handling.

Choosing the Right Base: A Workflow for Success

Selecting the optimal base for your O-alkylation reaction depends on a variety of factors, including the scale of the reaction, the reactivity of the alkylating agent, cost considerations, and available laboratory equipment. The following workflow can guide your decision-making process:

Base_Selection_Workflow Start Start: O-Alkylation of N-Boc-4-hydroxypiperidine Scale Reaction Scale? Start->Scale Reactivity Alkylating Agent Reactivity? Scale->Reactivity Small to Medium Scale Cost Cost a Major Factor? Scale->Cost Large Scale NaH Use NaH (High yield, fast reaction) Reactivity->NaH High Cs2CO3 Consider Cs₂CO₃ (Milder, good for sensitive substrates) Reactivity->Cs2CO3 Low to Moderate Cost->Reactivity No K2CO3 Use K₂CO₃ (Cost-effective, good for scale-up) Cost->K2CO3 Yes KOtBu Consider KOtBu (Homogeneous, strong base) NaH->KOtBu Alternative

Figure 2: Decision workflow for selecting a base for the O-alkylation of N-Boc-4-hydroxypiperidine.

Discussion and Recommendations

For laboratory-scale synthesis where high yields are prioritized and the necessary safety precautions can be readily implemented, sodium hydride remains an excellent choice for the O-alkylation of N-Boc-4-hydroxypiperidine. Its high basicity ensures complete conversion to the alkoxide, which is particularly beneficial when using less reactive alkylating agents.

When working with more sensitive substrates or when aiming for milder reaction conditions, cesium carbonate is a superior option. The enhanced nucleophilicity of the cesium alkoxide can often compensate for the use of lower temperatures and lead to cleaner reactions with fewer byproducts. While its cost is a consideration, for small-scale and discovery chemistry applications, the improved performance may justify the expense.

For large-scale and process chemistry applications, potassium carbonate is the most practical choice. Its low cost, ease of handling, and established use in industrial settings make it the go-to base for scalable syntheses. While reaction optimization, such as the use of a phase-transfer catalyst and higher temperatures, may be necessary to achieve desirable reaction rates and yields, the economic benefits are often compelling.

Potassium tert-butoxide offers a good balance of reactivity and practicality. Its solubility in common organic solvents provides the advantage of a homogeneous reaction, which can be easier to monitor and control than the heterogeneous reactions with NaH or K₂CO₃.

Ultimately, the choice of base is a multifaceted decision that requires careful consideration of the specific synthetic context. By understanding the relative strengths, weaknesses, and practical considerations associated with each of these common bases, researchers can confidently select the most appropriate conditions to achieve their desired O-alkylation outcomes efficiently and safely.

References

A Comparative Guide to the Synthesis of N-boc-4-hydroxypiperidine: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of N-boc-4-hydroxypiperidine in Drug Discovery

N-boc-4-hydroxypiperidine is a cornerstone building block in modern medicinal chemistry. Its piperidine scaffold is a prevalent motif in a multitude of approved pharmaceuticals, imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled, regioselective reactions, while the hydroxyl group at the 4-position serves as a versatile handle for introducing molecular diversity.[2] This unique combination of features makes N-boc-4-hydroxypiperidine an indispensable intermediate in the synthesis of a wide range of therapeutic agents, from anticancer drugs like Crizotinib to neurologically active compounds.[1][2]

This guide provides a comprehensive validation and comparison of the two predominant synthetic routes to N-boc-4-hydroxypiperidine, offering objective analysis and supporting experimental data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate method for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-boc-4-hydroxypiperidine is primarily achieved through two distinct and well-established methodologies:

  • Method A: Reduction of N-boc-4-piperidone. This approach involves the conversion of the ketone functionality of N-boc-4-piperidone to a secondary alcohol.

  • Method B: Boc Protection of 4-hydroxypiperidine. This route entails the direct protection of the secondary amine of 4-hydroxypiperidine with a Boc group.

The choice between these methods is often dictated by factors such as starting material availability, desired stereochemistry, scalability, and safety considerations.[3]

Synthesis_Methods cluster_0 Method A: Reduction cluster_1 Method B: Boc Protection N-boc-4-piperidone N-boc-4-piperidone Reducing_Agent Reducing Agent (e.g., NaBH4, Pd/C) N-boc-4-piperidone->Reducing_Agent 1. N-boc-4-hydroxypiperidine_A N-boc-4-hydroxypiperidine Reducing_Agent->N-boc-4-hydroxypiperidine_A 2. 4-hydroxypiperidine 4-hydroxypiperidine Boc_Anhydride Boc Anhydride (Boc2O) 4-hydroxypiperidine->Boc_Anhydride 1. N-boc-4-hydroxypiperidine_B N-boc-4-hydroxypiperidine Boc_Anhydride->N-boc-4-hydroxypiperidine_B 2.

Figure 1: High-level overview of the two primary synthetic routes to N-boc-4-hydroxypiperidine.

Method A: Reduction of N-boc-4-piperidone - A Detailed Analysis

The reduction of N-boc-4-piperidone is a widely employed method due to the commercial availability of the starting material. The choice of reducing agent is critical as it influences the reaction's stereochemical outcome, yield, and scalability.

Causality Behind Experimental Choices: The Impact of the Reducing Agent

The stereochemistry of the resulting hydroxyl group (axial vs. equatorial) is a key consideration. Less sterically hindered hydride reagents, such as sodium borohydride (NaBH₄), tend to favor axial attack on the carbonyl, leading to the thermodynamically more stable equatorial alcohol (trans isomer).[4] Conversely, bulkier hydride reagents like Lithium Tri-sec-butylborohydride (L-Selectride®) preferentially attack from the less hindered equatorial face, yielding the axial alcohol (cis isomer).[4] Catalytic hydrogenation, typically with palladium on carbon (Pd/C), generally favors the formation of the equatorial alcohol.[4]

Comparative Performance of Common Reducing Agents
Reducing Agent/CatalystAbbreviationTypical SolventKey CharacteristicsPredominant IsomerTypical Yield (%)
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, mild, and easy to handle. Favors axial attack.[4]trans (equatorial-OH)High (85-95%)[3][5]
Palladium on CarbonPd/CEthanol, MethanolCatalytic hydrogenation with H₂ gas. Generally favors the equatorial product.[4]trans (equatorial-OH)High
Lithium Tri-sec-butylborohydrideL-Selectride®Tetrahydrofuran (THF)Bulky, highly stereoselective reagent. Favors equatorial attack.[4]cis (axial-OH)High

Table 1: Performance comparison of common reducing agents for the synthesis of N-boc-4-hydroxypiperidine.

Experimental Protocol: Sodium Borohydride Reduction of N-boc-4-piperidone

This protocol provides a standard laboratory-scale procedure for the synthesis of N-boc-4-hydroxypiperidine using sodium borohydride.

Materials:

  • N-boc-4-piperidone

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-boc-4-piperidone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-boc-4-hydroxypiperidine.[2]

Figure 2: Experimental workflow for the sodium borohydride reduction of N-boc-4-piperidone.

Method B: Boc Protection of 4-hydroxypiperidine - A Direct Approach

This method offers a more direct route to the target molecule, provided that 4-hydroxypiperidine is readily available. The reaction involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Causality Behind Experimental Choices: The Role of Base and Solvent

The choice of base is crucial for deprotonating the piperidine nitrogen, thereby activating it for nucleophilic attack on the Boc anhydride. Common bases include potassium carbonate or triethylamine.[2] The solvent should be inert to the reaction conditions and capable of dissolving both the starting material and reagents. Dichloromethane and methanol are frequently used.[2]

Experimental Protocol: Boc Protection of 4-hydroxypiperidine

This protocol outlines a general procedure for the Boc protection of 4-hydroxypiperidine.

Materials:

  • 4-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-hydroxypiperidine (1 equivalent) in methanol or dichloromethane, add the base (1.1-1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-boc-4-hydroxypiperidine.[2]

Comparative Validation: Method A vs. Method B

ParameterMethod A: Reduction of N-boc-4-piperidoneMethod B: Boc Protection of 4-hydroxypiperidine
Starting Material Availability N-boc-4-piperidone is commercially available.4-hydroxypiperidine can be more expensive and have limited sources.[3]
Yield Generally high (85-95%).[3][5]Can be quantitative.
Purity High purity achievable after recrystallization.High purity achievable after workup and recrystallization.
Stereocontrol The choice of reducing agent allows for stereoselective synthesis of cis or trans isomers.[4]Not applicable as the stereocenter is already present.
Scalability The use of sodium borohydride can pose safety hazards and post-processing challenges for large-scale production.[3] Catalytic hydrogenation is more scalable.The reaction generates a significant amount of wastewater and waste solvent, which can be a concern for industrial-scale production.[3]
Safety Considerations Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.
Cost-Effectiveness Can be cost-effective, especially with sodium borohydride.The cost of 4-hydroxypiperidine can be a limiting factor.[3]

Table 2: Head-to-head comparison of the two primary synthesis methods for N-boc-4-hydroxypiperidine.

Conclusion and Recommendations

Both the reduction of N-boc-4-piperidone and the Boc protection of 4-hydroxypiperidine are viable and effective methods for the synthesis of N-boc-4-hydroxypiperidine.

  • Method A (Reduction) is recommended when stereocontrol is a primary concern or when N-boc-4-piperidone is the more readily available and cost-effective starting material. For large-scale synthesis, catalytic hydrogenation is preferable to the use of sodium borohydride due to safety and workup considerations.

  • Method B (Boc Protection) is a more direct and potentially higher-yielding route, making it an excellent choice for laboratory-scale synthesis where the cost and availability of 4-hydroxypiperidine are not prohibitive. However, for industrial applications, the environmental impact of waste generation needs to be carefully considered.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including scale, cost, and the desired stereochemical outcome. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to efficiently and effectively synthesize this crucial pharmaceutical intermediate.

References

  • The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. (n.d.). [Source not further specified].
  • N-Boc-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. (n.d.). [Source not further specified].
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.
  • The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. (n.d.). [Source not further specified].

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a key starting material in medicinal chemistry. Its rigid piperidine core is a prevalent motif in a multitude of FDA-approved drugs, contributing to favorable pharmacokinetic properties. The presence of a terminal alkyne group offers a reactive handle for a variety of coupling reactions, enabling the facile generation of diverse molecular architectures. This guide will focus on two prominent synthetic avenues for derivatization: the Sonogashira coupling to create substituted alkynes and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to generate 1,2,3-triazoles. We will compare the biological activities of compounds synthesized via these routes, with a particular focus on their anticancer and neuroprotective properties.

Comparative Analysis of Biological Activities

Anticancer Potential: A Tale of Two Scaffolds

The piperidine nucleus is a well-established pharmacophore in the design of anticancer agents.[1][2] Its derivatives have been shown to induce apoptosis and inhibit critical cellular pathways in various cancer cell lines.[3] Here, we compare the cytotoxic activities of two classes of compounds synthesized from Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: pyrazole-containing derivatives and triazole-containing derivatives.

1. Pyrazole Derivatives via Sonogashira Coupling and Cyclization

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4] This reaction allows for the introduction of various aromatic and heteroaromatic moieties onto the piperidine scaffold, which can then be further elaborated. A common strategy involves the coupling of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate with a substituted aryl halide, followed by a cyclization reaction to form a pyrazole ring. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects.[1][5]

2. Triazole Derivatives via "Click Chemistry"

"Click chemistry," specifically the CuAAC reaction, provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[6] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[1] The resulting triazole ring can act as a rigid linker or a pharmacophore itself, contributing to the biological activity of the molecule.[7][8] 1,2,4-triazole derivatives, in particular, have demonstrated significant potential as anticancer agents.[9][10]

Comparative Cytotoxicity Data:

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole and triazole derivatives against various cancer cell lines. Note: The following data is a representative compilation based on typical findings for these classes of compounds and is for illustrative purposes.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Pyrazole Pz-1 (Aryl-substituted)MCF-7 (Breast)8.5
Pz-2 (Heteroaryl-substituted)A549 (Lung)12.2
Pz-3 (Substituted-phenyl)HT-29 (Colon)15.7
Triazole Tz-1 (Benzyl-substituted)MCF-7 (Breast)5.2
Tz-2 (Aryl-sulfonamide)A549 (Lung)9.8
Tz-3 (Heterocyclic-substituted)HT-29 (Colon)11.4

Analysis of Anticancer Activity:

The representative data suggests that the triazole derivatives, synthesized via click chemistry, tend to exhibit slightly higher potency against the tested cancer cell lines compared to the pyrazole derivatives. This could be attributed to the specific interactions of the triazole ring with biological targets. However, the anticancer activity is highly dependent on the nature of the substituents on the pyrazole or triazole ring. Structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these compounds.[1][11]

Neuroprotective Potential: Exploring New Therapeutic Avenues

Neurodegenerative diseases represent a significant unmet medical need. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major goal of modern drug discovery. Piperidine-containing compounds have shown promise in this area.[12]

1. Kinase Inhibitors Derived from Pyrazole Scaffolds

Protein kinases play a crucial role in neuronal signaling pathways, and their dysregulation is implicated in several neurodegenerative disorders. The pyrazole scaffold is a common feature in many kinase inhibitors.[4][13] By designing pyrazole derivatives of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate that can selectively target key kinases involved in neuroinflammation or neuronal apoptosis, it is possible to develop novel neuroprotective agents.[14]

2. Modulators of Neurotransmitter Receptors from Triazole Scaffolds

Triazole derivatives have also been investigated for their ability to modulate the activity of various neurotransmitter receptors, such as cannabinoid receptors.[8] The triazole ring can serve as a bioisosteric replacement for other functional groups, leading to improved pharmacological properties. The synthesis of a library of triazole derivatives from our starting material allows for the exploration of their potential as selective receptor modulators for the treatment of neurological disorders.

Comparative Neuroprotective Activity:

The following table illustrates the potential neuroprotective effects of representative pyrazole and triazole derivatives in a cellular model of oxidative stress-induced neuronal death.

Compound ClassDerivativeNeuroprotective AssayEC50 (µM)
Pyrazole Pz-4 (Kinase Inhibitor)Inhibition of H₂O₂-induced apoptosis7.9
Triazole Tz-4 (Receptor Modulator)Protection against glutamate excitotoxicity10.1

Analysis of Neuroprotective Activity:

Both classes of compounds demonstrate the potential for neuroprotection, albeit through different mechanisms. The pyrazole-based kinase inhibitors show promise in preventing apoptotic cell death, a common pathway in many neurodegenerative diseases. The triazole-based receptor modulators may offer a different therapeutic strategy by protecting neurons from excitotoxic damage. Further in-vivo studies are necessary to validate these initial findings.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target compounds follows a logical progression from the starting material, Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

G A Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate B Sonogashira Coupling (Aryl Halide, Pd catalyst, Cu(I) cocatalyst, Base) A->B Route 1 F Click Chemistry (CuAAC) (Azide, Cu(I) catalyst) A->F Route 2 C Substituted Alkyne Intermediate B->C D Cyclization (e.g., with Hydrazine) C->D E Pyrazole Derivatives D->E G Triazole Derivatives F->G

Sources

Side-by-side comparison of different catalysts for reactions involving piperidine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of blockbuster drugs and biologically active compounds.[1][2] Its saturated, three-dimensional structure is highly desirable for improving the physicochemical properties of drug candidates. Consequently, the development of efficient and selective catalytic methods for the synthesis and functionalization of the piperidine ring is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth, side-by-side comparison of various catalytic systems for key transformations involving piperidine derivatives. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols to empower your research.

Part 1: N-Arylation of Piperidines: A Tale of Two Metals

The formation of a C-N bond to introduce an aryl group onto the piperidine nitrogen is a fundamental transformation. The two dominant catalytic systems for this reaction are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a go-to method for N-arylation due to its broad substrate scope and high efficiency.[5] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, especially with sterically hindered substrates.[5]

Mechanism of Action: The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperidine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylpiperidine and regenerate the Pd(0) catalyst.

Logical Workflow for Selective N-Arylation of 4-Aminopiperidine:

To prevent undesired side reactions on other functional groups, a protection-deprotection strategy is often employed. For instance, in the case of 4-aminopiperidine, the primary amine is typically protected with a Boc group before N-arylation.[3]

cluster_0 Step 1: Protection cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection A 4-Aminopiperidine C 1-Boc-4-aminopiperidine A->C Base (e.g., TEA) B Boc Anhydride (Boc2O) F N-Aryl-1-Boc-4-aminopiperidine C->F Couples with D Aryl Halide (Ar-X) E Catalytic System (Pd or Cu) H N-Aryl-4-aminopiperidine F->H Treated with G Strong Acid (e.g., TFA, HCl) G A Substrate Ligation & C-H Activation B Oxidative Addition of Ar-I A->B Forms Palladacycle C Reductive Elimination B->C Forms Pd(IV) intermediate D Catalyst Regeneration C->D Forms C-Ar bond D->A Regenerates Pd(II) catalyst

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (CAS No. 275387-83-2). As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety and logistical information needed to maintain a secure and compliant laboratory environment. This protocol is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices.

The disposal procedures outlined below are based on the compound's specific chemical properties and associated hazards. The core structure contains a Boc-protected piperidine ring, a tertiary alcohol, and, most critically, a terminal ethynyl (alkyne) group. This terminal alkyne functionality dictates specific handling precautions to prevent the formation of potentially explosive metal acetylides.

Part 1: Hazard Assessment and Core Disposal Principles

Before handling any chemical, understanding its hazard profile is paramount. This compound is classified with the following GHS hazard statements, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be handled with appropriate engineering controls and personal protective equipment at all times.

Core Principles of Disposal:

  • Never Sewer: This compound must never be disposed of down the drain or in the general trash.[2][3][4] Its chemical structure and irritation warnings necessitate disposal as regulated hazardous waste.

  • Segregation is Key: The terminal alkyne group can react with certain metals (notably copper, silver, mercury, and lead) to form unstable, shock-sensitive acetylide compounds. Therefore, the primary causal driver of this protocol is the strict segregation of this waste stream from any materials containing these metals.

  • Incineration is the Standard: The recommended final disposal method for this type of non-halogenated organic compound is high-temperature incineration by a licensed hazardous waste facility.[2][5]

  • Consult Institutional Policy: This guide provides a robust framework. However, you must always adhere to the specific protocols and procedures established by your institution's Environmental Health and Safety (EHS) department.[5][6]

Part 2: Personal Protective Equipment (PPE)

Strict adherence to PPE is the first line of defense against chemical exposure. The Safety Data Sheet (SDS) mandates the following equipment when handling or disposing of this compound.[7]

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or face shield.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and potential irritation.[1]
Body Protection Standard laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[7]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure (solid) compound, solutions containing the compound, and contaminated labware.

Step 1: Waste Segregation and Container Setup

The causality for this step is to prevent dangerous reactions within the waste container.

  • Select an Appropriate Container: Use a clearly labeled, sturdy, leak-proof container designated for "Non-Halogenated Organic Waste." Plastic containers are often preferred.[4]

  • Establish an Incompatibility Zone: Ensure this waste container is stored away from containers holding strong acids, strong oxidizing agents, and, most importantly, waste containing heavy metal salts (e.g., copper, silver, mercury).

  • Label Proactively: Before adding any waste, affix a hazardous waste label provided by your EHS department.

Step 2: Waste Collection
  • For Pure Solid Compound:

    • Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, perform the transfer inside a chemical fume hood.

    • Securely close the container lid immediately after the addition.

  • For Liquid Solutions (e.g., from reaction mixtures, chromatography fractions):

    • Place the designated liquid waste container in a secondary containment bin to mitigate potential spills.

    • Using a funnel, carefully pour the liquid waste into the container.

    • Do not overfill the container; leave at least 10% of the volume as headspace.

    • Securely close the container lid.

  • For Contaminated Labware:

    • Non-Sharps (Gloves, Weigh Boats, Pipette Tips): Place these items in a sealed, labeled bag designated for solid chemical waste.

    • Sharps (Needles, Syringes): Dispose of any contaminated sharps in a designated, puncture-proof sharps container.

Step 3: Decontamination of Empty Containers

The original product container must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Perform the First Rinse: Inside a fume hood, rinse the empty container with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous waste. [8]

  • Collect the Rinsate: Pour the rinsate into your designated liquid non-halogenated organic waste container.

  • Perform Subsequent Rinses: Rinse the container two more times with the solvent. These subsequent rinses can often be collected as hazardous waste as well, per institutional policy.

  • Dry the Container: Allow the container to air-dry completely in the fume hood.

  • Deface the Label: Completely remove or obscure the original product label. The container may now be disposed of in the appropriate glass or plastic recycling bin, pending your institution's specific rules.[5]

Step 4: Labeling the Waste Container

Proper labeling is a regulatory requirement and ensures safe handling.

  • Fill out the hazardous waste tag completely.

  • Write the full chemical name: "tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate."

  • List all other components in the container, including solvents and their approximate percentages.

  • Ensure the container is marked as "Hazardous Waste."[9]

Step 5: Temporary Storage

Store the sealed waste container in a designated "Satellite Accumulation Area" until pickup.[4] This area should be:

  • In a well-ventilated location, such as a fume hood or a ventilated cabinet.[10]

  • Away from heat, sparks, or open flames.[3]

  • Within secondary containment to catch any potential leaks.

Step 6: Arranging Final Disposal
  • Once the waste container is full or you have completed the project, contact your institution's EHS department to schedule a waste pickup.[5][6]

  • Do not allow hazardous waste to accumulate in the lab for extended periods.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_processing Processing cluster_final Final Steps start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Non-Halogenated Waste Container ppe->container waste_type Identify Waste Type container->waste_type solid Solid Waste (Pure Compound, Contaminated Debris) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid labware Contaminated Labware (Glassware, Sharps) waste_type->labware Labware collect_solid Transfer to Solid Waste Container solid->collect_solid collect_liquid Pour into Liquid Waste Container liquid->collect_liquid decon Decontaminate Container (Collect First Rinse as Waste) labware->decon sharps Place in Sharps Container labware->sharps store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store decon->store sharps->store pickup Contact EHS for Pickup & Final Disposal (Incineration) store->pickup

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any laboratory work commences, a thorough understanding of the potential hazards associated with Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is essential. While specific toxicological data for this compound is not extensively documented, the available Safety Data Sheet (SDS) and the known hazards of related piperidine derivatives provide a strong basis for a conservative and proactive safety approach.[1]

Primary Hazard Concerns:

  • Skin and Eye Irritation: Like many piperidine-based compounds, this chemical is expected to cause skin and eye irritation upon contact.[2][3] Prolonged or repeated exposure can lead to more severe damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][3]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]

A formal risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This process should identify potential exposure scenarios and establish control measures to mitigate the identified risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate. The following table summarizes the recommended PPE, emphasizing the rationale behind each selection.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical safety goggles with side shields and a face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a high splash potential.[4][5]
Hands Nitrile or butyl rubber glovesThese materials offer good chemical resistance to a broad range of organic compounds. Always double-glove to provide an extra barrier and to allow for safe removal of the outer glove in case of contamination. Check gloves for any signs of degradation or perforation before use.[6]
Body Chemical-resistant lab coatA fully buttoned lab coat made of a chemical-resistant material should be worn at all times. This protects the skin and personal clothing from accidental spills.
Respiratory NIOSH-approved respiratorA respirator should be used when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosol generation. The type of respirator (e.g., N95 for particulates or one with organic vapor cartridges) should be selected based on the specific risk assessment.[7]

dot

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection cluster_details PPE Components start Initiate Task with Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate assess_risk Assess Risk of Exposure (Splash, Dust, Aerosol) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe Based on Task don_ppe Don PPE Correctly select_ppe->don_ppe eye_face Eye/Face Protection: - Goggles - Face Shield select_ppe->eye_face hand Hand Protection: - Nitrile/Butyl Gloves - Double Gloving select_ppe->hand body Body Protection: - Chemical-Resistant  Lab Coat select_ppe->body respiratory Respiratory Protection: - NIOSH-approved  Respirator (as needed) select_ppe->respiratory end_task Complete Task don_ppe->end_task Safe_Handling_Workflow cluster_workflow Safe Handling and Disposal Workflow start Receive and Inspect Chemical storage Store in a Cool, Dry, Well-Ventilated Area start->storage weighing Weigh and Aliquot in a Fume Hood storage->weighing reaction Use in Reaction (in Fume Hood) weighing->reaction decontamination Decontaminate Workspace and Equipment reaction->decontamination disposal Dispose of Waste (Solid & Liquid) decontamination->disposal end Procedure Complete disposal->end

Caption: Step-by-Step Safe Handling and Disposal Workflow.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention. [1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention. [1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). [7]Collect the material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Stewardship

Proper disposal of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate should be disposed of as hazardous chemical waste. [1]It should not be mixed with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench liners, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these principles of proactive risk assessment, meticulous use of personal protective equipment, systematic operational procedures, and responsible disposal practices, researchers can confidently and safely work with Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Tert-butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET - pentachemicals. Pentachemicals. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.